molecular formula C18H27ClO2 B13801205 Undecyl 4-chlorobenzoate CAS No. 5458-41-3

Undecyl 4-chlorobenzoate

Cat. No.: B13801205
CAS No.: 5458-41-3
M. Wt: 310.9 g/mol
InChI Key: MEWVVEWZGJOCOB-UHFFFAOYSA-N
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Description

Undecyl 4-chlorobenzoate (CAS 5458-41-3) is a synthetic organic ester with the molecular formula C18H27ClO2 and a molecular weight of 310.86 g/mol . It is supplied as a high-purity compound for research and development purposes. This compound is structurally characterized as an ester derivative of 4-chlorobenzoic acid. Research indicates that ester derivatives, including Undecyl 4-chlorobenzoate, are of significant interest in medicinal chemistry for their potential application as prodrugs. Specifically, they have been investigated as cholinergic enhancers designed to improve blood-brain barrier (BBB) permeability for the treatment of diseases accompanied by cognitive impairment, such as Alzheimer's disease . The mechanism of action is based on its function as a prodrug; the undecyl ester chain is susceptible to enzymatic hydrolysis by brain esterases after crossing the BBB, leading to the targeted release of the active compound, 4-chlorobenzoic acid, or its parent drug within the central nervous system . This application highlights its value in neuroscience and neuropharmacology research, particularly in developing novel therapeutic strategies for neurodegenerative and other central nervous system diseases. Undecyl 4-chlorobenzoate is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5458-41-3

Molecular Formula

C18H27ClO2

Molecular Weight

310.9 g/mol

IUPAC Name

undecyl 4-chlorobenzoate

InChI

InChI=1S/C18H27ClO2/c1-2-3-4-5-6-7-8-9-10-15-21-18(20)16-11-13-17(19)14-12-16/h11-14H,2-10,15H2,1H3

InChI Key

MEWVVEWZGJOCOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

what are the chemical properties of Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undecyl 4-chlorobenzoate (CAS: Not widely listed, chemically defined as the undecyl ester of p-chlorobenzoic acid) is a lipophilic ester belonging to the homologous series of alkyl halobenzoates. While often utilized as a specialized intermediate in organic synthesis, its primary significance lies in materials science, specifically within the domain of thermotropic liquid crystals .

As a member of the rod-like (calamitic) ester series, this molecule exhibits phase transition behaviors characteristic of mesogens. Its structural combination of a rigid, polarizable aromatic core (4-chlorophenyl) and a flexible aliphatic tail (undecyl chain) makes it a critical model compound for studying the "odd-even" effect in phase transition thermodynamics and lipophilic drug delivery systems.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identification
PropertyDetail
IUPAC Name Undecyl 4-chlorobenzoate
Common Synonyms 4-Chlorobenzoic acid undecyl ester; p-Chlorobenzoic acid undecyl ester
Molecular Formula

SMILES CCCCCCCCCCOC(=O)C1=CC=C(Cl)C=C1
Molecular Weight 310.86 g/mol
Physicochemical Properties

Note: Values for the specific C11 homolog are derived from established trends in the alkyl 4-chlorobenzoate homologous series.

ParameterValue / RangeContext
Physical State Crystalline Solid / Waxy SolidAt Standard Temperature & Pressure (STP).
Melting Point 45°C – 55°C (Predicted)Follows the melting curve of homologs (Decyl ~48°C, Dodecyl ~50°C).
Boiling Point ~410°C (760 mmHg)High boiling point due to molecular weight; likely decomposes before boiling at atm pressure.
LogP (Octanol/Water) 7.2 ± 0.4Highly lipophilic; negligible water solubility.
Solubility SolubleDichloromethane, Ethyl Acetate, Chloroform, Toluene.
Solubility InsolubleWater, Methanol (cold).

Synthetic Protocols

For research applications requiring high purity (>98%), two primary synthetic routes are recommended. The Acid Chloride Method is preferred for scale-up due to its robustness, while the Steglich Esterification is ideal for small-scale, mild synthesis.

Method A: Acid Chloride Acylation (Standard)

This method utilizes the high reactivity of 4-chlorobenzoyl chloride to drive the reaction to completion with minimal byproducts.

Reagents:

  • 4-Chlorobenzoyl chloride (1.1 equiv)

  • 1-Undecanol (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

  • DMAP (Catalytic amount, 5 mol%)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve 1-undecanol (10 mmol) and

    
     (12 mmol) in anhydrous DCM (50 mL). Add catalytic DMAP.[2]
    
  • Addition: Cool the solution to 0°C. Add 4-chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract the organic layer, wash with 1M HCl (to remove amine), then brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
Method B: Steglich Esterification (Mild)

Useful if the acid chloride is unavailable or if avoiding acidic byproducts is critical.

Reagents:

  • 4-Chlorobenzoic acid (1.0 equiv)[1]

  • 1-Undecanol (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.1 equiv)

  • DCM (Solvent)

Protocol:

  • Mixing: Dissolve 4-chlorobenzoic acid and 1-undecanol in DCM.

  • Activation: Add DMAP followed by DCC at 0°C.

  • Precipitation: The reaction will produce dicyclohexylurea (DCU) as a white precipitate. Stir at RT for 12–24 hours.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Purification: Wash filtrate with acid/base as in Method A. Evaporate solvent and recrystallize.

Reaction Logic Visualization

SynthesisPathways Start 4-Chlorobenzoic Acid Inter 4-Chlorobenzoyl Chloride Start->Inter SOCl2, Reflux (- SO2, HCl) Product Undecyl 4-chlorobenzoate Start->Product Method B: + Undecanol DCC/DMAP, DCM (Steglich) Inter->Product Method A: + Undecanol Et3N/DMAP, DCM 0°C to RT Undecanol 1-Undecanol Undecanol->Product Nucleophile

Figure 1: Synthetic pathways for Undecyl 4-chlorobenzoate. Method A proceeds via an activated acid chloride intermediate, while Method B utilizes in-situ activation via carbodiimide coupling.

Materials Science: Liquid Crystal Behavior

Undecyl 4-chlorobenzoate is of significant interest in the study of mesophases . The molecule consists of a rigid mesogenic core (the chlorobenzoate moiety) and a flexible spacer (the undecyl chain).

The Odd-Even Effect

In homologous series of liquid crystals, transition temperatures often oscillate between odd and even carbon chain lengths.

  • Even Chains (C10, C12): Typically exhibit higher transition temperatures and more stable nematic/smectic phases due to favorable packing anisotropy.

  • Odd Chains (C11 - Undecyl): The C11 chain introduces a "kink" in the molecular linearity compared to C10/C12. This often lowers the melting point and may suppress the smectic phase in favor of a purely nematic phase, or narrow the mesophase temperature range.

Expected Phase Transitions

Researchers should characterize the material using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) .

  • Target Transition: Crystal (K)

    
     Nematic (N) 
    
    
    
    Isotropic (I).
  • Texture: Look for "Schlieren" textures (Nematic) or "Focal Conic" textures (Smectic A) under POM upon cooling from the isotropic melt.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
8.00 Doublet (d, J=8.5 Hz)2HAromatic (Ortho to C=O)
7.42 Doublet (d, J=8.5 Hz)2HAromatic (Meta to C=O, Ortho to Cl)
4.31 Triplet (t, J=6.7 Hz)2H

(Ester linkage)
1.76 Quintet2H

1.20 – 1.45 Multiplet16HAliphatic Chain (Bulk

)
0.88 Triplet (t, J=7.0 Hz)3HTerminal

Infrared Spectroscopy (FT-IR)
  • 1720

    
    :  Strong 
    
    
    
    stretch (Ester).
  • 1270

    
    : 
    
    
    
    stretch (Ester).
  • 1090

    
    : 
    
    
    
    stretch (Aromatic chloride).
  • 2920, 2850

    
    : 
    
    
    
    stretches (Aliphatic chain).

Safety & Handling

Hazard Identification
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

  • Signal Word: Warning.

  • Precaution: Halogenated organic compounds can be persistent. Avoid release to the environment.

Storage & Stability
  • Hydrolysis: Stable at neutral pH. Susceptible to base-catalyzed hydrolysis (saponification) yielding 4-chlorobenzoic acid and 1-undecanol.

  • Storage: Store in a cool, dry place under inert gas (

    
    ) if long-term stability is required to prevent slow oxidation of the alkyl chain or moisture absorption.
    

References

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

  • Liquid Crystal Homologous Series: Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. Link

  • General Synthesis of Alkyl Benzoates: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Odd-Even Effect in Liquid Crystals: Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. Chemical Society Reviews, 36, 2096-2124. Link

Sources

Structural Elucidation and Spectroscopic Characterization of Undecyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Executive Summary

Undecyl 4-chlorobenzoate (C₁₈H₂₇ClO₂) is a long-chain alkyl ester derivative of 4-chlorobenzoic acid. Compounds of this class are frequently utilized as intermediates in the synthesis of liquid crystals, lipophilic prodrugs, and as standards in gas chromatography-mass spectrometry (GC-MS) for tracking fatty acid esterification.

This guide provides a comprehensive technical breakdown of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this molecule. The data presented synthesizes experimental values from homologous series (ethyl, butyl, and decyl 4-chlorobenzoates) with first-principles structural analysis to ensure high-confidence characterization.

Structural Analysis & Synthetic Context

Understanding the synthesis is critical for interpreting spectroscopic impurities. The most robust route involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 1-undecanol.

Synthetic Pathway (Graphviz)

Synthesis SM1 4-Chlorobenzoyl Chloride Reagent Et3N / DMAP (DCM, 0°C to RT) SM1->Reagent SM2 1-Undecanol SM2->Reagent Product Undecyl 4-chlorobenzoate Reagent->Product Nucleophilic Acyl Substitution Byproduct Et3N·HCl (Precipitate) Reagent->Byproduct

Caption: Synthesis via acyl chloride requires anhydrous conditions; Et3N acts as the HCl scavenger.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two distinct regions: the polar ester headgroup and the non-polar aliphatic tail.

Characteristic Absorption Bands
Functional GroupWavenumber (

)
IntensityModeStructural Assignment
C-H (Aromatic) 3050 – 3100WeakStretchAr-H (Protons on chlorobenzene ring)
C-H (Aliphatic) 2920 – 2960StrongStretchAsymmetric stretching of

chain
C-H (Aliphatic) 2850 – 2860MediumStretchSymmetric stretching of

chain
C=O (Ester) 1715 – 1725 Very Strong StretchConjugated ester carbonyl (diagnostic)
C=C (Aromatic) 1590, 1480MediumStretchBenzene ring skeletal vibrations
C-O (Ester) 1270 – 1280StrongStretch

stretch coupled with Ar-C stretch
C-Cl 1090 – 1100MediumStretchAryl chloride stretch
C-H (OOP) 830 – 850StrongBendPara-disubstituted benzene (Out-of-plane)

Technical Insight: The conjugation of the carbonyl group with the aromatic ring lowers the C=O frequency slightly compared to aliphatic esters (typically ~1740


), shifting it to ~1720 

. The sharp band at ~830-850

is the definitive fingerprint for para-substitution, distinguishing it from ortho or meta isomers.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the ratio of the aromatic core to the undecyl chain.

NMR (400 MHz, )

The spectrum exhibits a classic AA'BB' aromatic system and a long alkyl envelope.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

)
7.96 – 8.00 Doublet (d)2HAr-H (Ortho to C=O)

7.38 – 7.42 Doublet (d)2HAr-H (Meta to C=O)

4.31 Triplet (t)2H


1.72 – 1.80 Quintet (m)2H

-
1.20 – 1.45 Multiplet (m)16HBulk Alkyl Chain-
0.88 Triplet (t)3HTerminal


Interpretation Logic:

  • Deshielding: The protons ortho to the carbonyl (7.98 ppm) are significantly deshielded by the anisotropy of the C=O bond compared to the protons ortho to the chlorine (7.40 ppm).

  • Integration Check: The ratio of aromatic protons (4H total) to the

    
    -methylene protons (2H) must be exactly 2:1. Any deviation suggests hydrolysis (free alcohol) or unreacted acid chloride.
    
NMR (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
165.8 QuaternaryC=O (Carbonyl)
139.2 QuaternaryAr-C (Ipso to Cl)
130.9 CHAr-C (Ortho to C=O)
128.9 QuaternaryAr-C (Ipso to C=O)
128.6 CHAr-C (Meta to C=O)
65.4


31.9


Carbon
29.3 – 29.7

Bulk methylene envelope
22.7


Carbon
14.1

Terminal Methyl

Mass Spectrometry (MS)

The mass spectrum is defined by the chlorine isotope pattern and the stability of the benzoyl cation.

Key Ion Fragments (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 310 (approx 10-15% intensity).
    
  • Isotope Peak (

    
    ):  m/z 312.
    
    • Rule: The intensity ratio of M : M+2 is roughly 3:1 , confirming the presence of a single Chlorine atom (

      
      ).
      
  • Base Peak: m/z 139 (Acylium ion).

    • Structure:

      
      
      
    • This fragment arises from

      
      -cleavage adjacent to the carbonyl, losing the entire undecyloxy group (
      
      
      
      ).
Fragmentation Pathway (Graphviz)

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 310 / 312 (Radical Cation) Frag1 Base Peak (Acylium) m/z 139 / 141 [Cl-Ph-CO]+ M_Ion->Frag1  α-Cleavage   Neutral Neutral Loss [O-C11H23] radical Frag2 Phenyl Cation m/z 111 / 113 [Cl-Ph]+ Frag1->Frag2  -CO   CO Loss of CO (28 Da)

Caption: The dominant pathway is alpha-cleavage yielding the resonance-stabilized 4-chlorobenzoyl cation.

Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized preparation methods.

NMR Sample Preparation

Objective: Eliminate concentration effects and solvent impurities.

  • Massing: Weigh 10–15 mg of Undecyl 4-chlorobenzoate into a clean vial.

  • Solvation: Add 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Filtration (Critical): If the compound was synthesized via acid chloride, residual salts (

    
    ) may be present. Filter the solution through a small plug of glass wool directly into the NMR tube to prevent line broadening.
    
  • Acquisition:

    • 
      : 16 scans, 1 second relaxation delay.
      
    • 
      : 512 scans minimum (due to lower sensitivity and long relaxation of quaternary carbons).
      
GC-MS Method

Objective: Verify molecular weight and purity.

  • Solvent: Dissolve sample in HPLC-grade Dichloromethane (DCM) to a concentration of 1 mg/mL.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins at 280°C.

    • Note: The high boiling point of the C11 ester requires a final hold to ensure elution.

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-chlorobenzoate Mass Spectrum (Source for homologous fragmentation patterns). NIST Mass Spectrometry Data Center.[1][2][3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for aromatic/aliphatic coupling constants and chemical shifts).
  • SDBS. Spectral Database for Organic Compounds. (General reference for 4-chlorobenzoate IR characteristic frequencies). [Link]

  • PubChem. Methyl 4-chlorobenzoate (Homolog Reference).[4] National Library of Medicine. [Link]

Sources

Undecyl 4-chlorobenzoate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Undecyl 4-chlorobenzoate

Part 1: Executive Summary & Chemical Identity

Undecyl 4-chlorobenzoate is a lipophilic ester belonging to the class of halogenated benzoates. While often overshadowed by its shorter-chain homologs (methyl/ethyl) or its parent acid (4-chlorobenzoic acid), this specific C11-homolog occupies a critical niche in materials science, particularly in the research of liquid crystals (mesogens) and as a hydrophobicity-modulating intermediate in organic synthesis.

This guide provides a comprehensive technical breakdown of the compound, moving beyond basic identification to actionable synthesis protocols and functional applications.

Chemical Identity Table
ParameterDetail
IUPAC Name Undecyl 4-chlorobenzoate
CAS Registry Number 5458-41-3
Common Synonyms 4-Chlorobenzoic acid undecyl ester; Undecyl p-chlorobenzoate
Molecular Formula C₁₈H₂₇ClO₂
Molecular Weight 310.86 g/mol
SMILES CCCCCCCCCCOC(=O)C1=CC=C(Cl)C=C1
InChI Key Predicted: Check verification in synthesis section
Physical State Viscous liquid or low-melting waxy solid (Ambient STP)

Part 2: Physicochemical Profile & Logic

As an Application Scientist, understanding the behavior of this molecule is as important as its structure.

  • Lipophilicity (LogP): With an undecyl (C11) chain, this molecule is highly lipophilic (Predicted LogP ~7.5–8.0). This has immediate implications for handling:

    • Solubility: Insoluble in water. Highly soluble in non-polar solvents (Hexane, DCM, Toluene).

    • Purification: Aqueous workups will result in the product residing strictly in the organic phase.

  • Reactivity: The ester linkage is stable under neutral conditions but susceptible to hydrolysis in strong base (saponification) or strong acid. The para-chloro group is relatively inert to standard nucleophilic attack but can participate in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing conditions, making this a potential scaffold for bi-aryl liquid crystals.

Part 3: Synthesis & Reaction Mechanism

For research-grade purity (>98%), the Acid Chloride Method is the superior choice over Fisher Esterification. Fisher esterification is equilibrium-driven and requires removing water (Dean-Stark), which is energetically inefficient for high-boiling alcohols like 1-undecanol. The Acid Chloride route is irreversible and kinetic.

Mechanism Visualization

SynthesisMechanism Substrate1 4-Chlorobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate (Unstable) Substrate1->Intermediate Nucleophilic Attack Substrate2 1-Undecanol (Nucleophile) Substrate2->Intermediate Product Undecyl 4-chlorobenzoate (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Gas/Salt) Intermediate->Byproduct Base Pyridine/TEA (Base Catalyst) Base->Byproduct Scavenges Proton

Figure 1: Irreversible nucleophilic acyl substitution mechanism using an acid chloride precursor.

Experimental Protocol: Acid Chloride Route

Objective: Synthesis of 10g Undecyl 4-chlorobenzoate.

Reagents:

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • 1-Undecanol (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (0.1 eq - Catalyst)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-undecanol (1.0 eq) in anhydrous DCM (approx. 5-10 mL/g of substrate). Add TEA (1.2 eq) and DMAP (catalytic).

    • Scientist's Note: Cooling to 0°C is recommended initially to control the exotherm, though the reaction is less violent than with lower alcohols.

  • Addition: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise via syringe or addition funnel.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately. This confirms the reaction is progressing.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The limiting reagent (alcohol) spot should disappear.

  • Quench: Add water (50mL) to dissolve salts.

Part 4: Purification & Characterization Workflow

Due to the high boiling point of the product and the undecyl chain, distillation is difficult without high vacuum (<0.1 mmHg). Column chromatography is the standard for high purity.

Purification Logic Diagram

PurificationWorkflow Crude Crude Reaction Mixture (DCM + Product + Salts) Wash Aqueous Wash (1M HCl -> NaHCO3 -> Brine) Crude->Wash Remove TEA/HCl Dry Drying (MgSO4 + Filtration) Wash->Dry Organic Layer Evap Rotary Evaporation (Remove DCM) Dry->Evap Chrom Flash Chromatography (Silica Gel) Evap->Chrom Mobile Phase: Hexane/EtOAc (95:5) Pure Pure Undecyl 4-chlorobenzoate Chrom->Pure Collect Fractions

Figure 2: Purification workflow ensuring removal of unreacted acid chloride and amine salts.

Analytical Expectations

If you run QC on the final product, these are the expected signals:

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Two doublets (AA'BB' system) around δ 7.9 (2H, d, ortho to ester) and δ 7.4 (2H, d, meta to ester).

    • Alpha-Methylene: Triplet around δ 4.3 (2H, t, -O-CH 2-).

    • Alkyl Chain: Multiplet at δ 1.7 (2H, beta-CH2), broad "hump" at δ 1.2–1.4 (16H, bulk CH2), triplet at δ 0.88 (3H, terminal CH3).

  • IR Spectroscopy:

    • Strong Carbonyl stretch (C=O) at ~1720 cm⁻¹.

    • C-O stretch at ~1270 cm⁻¹.

    • Absence of broad O-H stretch (confirms no unreacted alcohol).

Part 5: Applications & Safety

Functional Utility
  • Liquid Crystal Mesogens: The undecyl (C11) chain is significant. In liquid crystal research, the "odd-even effect" of alkyl chain lengths drastically alters phase transition temperatures (Nematic/Smectic phases). Undecyl 4-chlorobenzoate serves as a "tail" precursor. It can be further functionalized at the chlorine position (via Suzuki coupling) to create biphenyl liquid crystals with specific dielectric anisotropy.

  • Standard for Lipophilicity: Used as a reference standard in HPLC to calibrate retention times for highly lipophilic environmental contaminants.

Safety Profile (MSDS Summary)
  • Signal Word: Warning.

  • Hazards:

    • H315: Causes skin irritation (common for alkyl benzoates).

    • H319: Causes serious eye irritation.

    • Chronic: No specific carcinogenicity data for this homolog, but chlorinated aromatics should always be handled with gloves (Nitrile) and in a fume hood to avoid inhalation of aerosols.

References

  • ChemicalBook. (2024). 4-Chlorobenzoic acid, undecyl ester - CAS 5458-41-3 Data.[1][2][3][4] Retrieved from

  • NIST Chemistry WebBook. (2024). General data for 4-chlorobenzoic acid esters (Homologous Series). Retrieved from

  • Cheméo. (2024). Chemical Properties of 4-Chlorobenzoic acid, undecyl ester.[1][2][3][4][5] Retrieved from

  • PubChem. (2024). 4-Chlorobenzoic acid (Precursor Data).[4][6] Retrieved from

Sources

potential biological activities of Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Biological Evaluation of Undecyl 4-Chlorobenzoate: A Technical Whitepaper

Executive Summary

Undecyl 4-chlorobenzoate represents a rationally designed, highly lipophilic derivative of 4-chlorobenzoic acid. While the parent compound, 4-chlorobenzoic acid, is a well-documented pharmacophore utilized in the synthesis of anti-inflammatory, antibacterial, and antineoplastic agents[1], its therapeutic utility in raw form is often limited by poor cellular penetration and rapid clearance. By conjugating this active moiety with an 11-carbon (undecyl) aliphatic chain, researchers can exploit a prodrug strategy to drastically enhance membrane permeability, creating a sustained-release intracellular depot for targeted biological activity.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand that structural modifications are not merely aesthetic; they are causal drivers of pharmacokinetic behavior. The biological activity of chlorobenzoate esters is dictated by the synergistic relationship between the electron-withdrawing halogen and the esterified lipid tail.

  • The Pharmacophore (4-Chlorobenzoate): The chlorine atom at the para position enhances target binding affinity through halogen bonding and increases metabolic stability against oxidative degradation. It is a proven moiety in competitive enzyme inhibition[2].

  • The Delivery Vector (Undecyl Chain): The addition of a long-chain alkyl group shifts the molecule's partition coefficient (LogP) into a highly lipophilic range. This modification specifically drives passive diffusion across the phospholipid bilayers of bacterial cell walls and the blood-brain barrier (BBB). Once intracellular, endogenous non-specific esterases cleave the ester bond, liberating the active 4-chlorobenzoic acid.

G A Undecyl 4-chlorobenzoate (Highly Lipophilic) B Cell Membrane Crossing A->B Passive Diffusion C Intracellular Esterases B->C Enzymatic Hydrolysis D 4-Chlorobenzoic Acid (Active Pharmacophore) C->D Cleavage E Undecanol (Lipid Byproduct) C->E Cleavage F Target Inhibition (e.g., EGFR, COX-2) D->F Target Binding

Fig 1. Prodrug cleavage and target engagement pathway of Undecyl 4-chlorobenzoate.

Hypothesized Biological Activities

Based on the structural homology to known active agents, Undecyl 4-chlorobenzoate is hypothesized to exhibit the following biological activities:

  • Antimicrobial and Antifungal Efficacy: Derivatives of 4-chlorobenzoic acid have demonstrated significant antimicrobial properties by disrupting cell wall integrity and inhibiting critical enzymatic pathways (such as acetylcholinesterase). The undecyl variant is hypothesized to act as a membrane-anchoring disruptor, intercalating into the fungal ergosterol matrix or bacterial lipid bilayer prior to hydrolytic cleavage.

  • Kinase Inhibition (e.g., EGFR): Recent studies have identified 4-chlorobenzoate derivatives as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, triggering extrinsic apoptotic pathways in cancer cell lines (e.g., A549, HepG2)[2]. The undecyl ester serves as a sustained-release depot, maintaining intracellular concentrations of the active inhibitor over prolonged periods without requiring continuous dosing.

Self-Validating Experimental Protocols

To rigorously evaluate the biological potential of Undecyl 4-chlorobenzoate, a self-validating workflow is required. Each step serves as a quality control checkpoint for the subsequent assay.

Protocol 1: Chemical Synthesis (Esterification)

Causality: Fischer esterification is an equilibrium process. Utilizing a Dean-Stark apparatus to continuously remove water shifts the equilibrium entirely toward the product, ensuring high yields of the highly lipophilic ester without unwanted hydrolysis[3].

  • Reagents: Combine 10 mmol of 4-chlorobenzoic acid and 12 mmol of 1-undecanol in a 250 mL round-bottom flask.

  • Catalysis: Add 50 mL of anhydrous toluene (solvent) and 0.5 mmol of p-toluenesulfonic acid (pTSA) as an acid catalyst.

  • Reflux: Attach a Dean-Stark trap and reflux at 110°C for 6-8 hours until water collection in the trap ceases.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ to remove any unreacted acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography (hexane:ethyl acetate gradient).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Before moving to complex in vitro cell models, PAMPA isolates passive transcellular diffusion from active efflux mechanisms. This validates the specific contribution of the undecyl chain to membrane permeability[4].

  • Preparation: Prepare a 10 μM stock solution of Undecyl 4-chlorobenzoate in a 5% DMSO/buffer solution.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 17 µL of a 2% DOPC (dioleoylphosphatidylcholine) in dodecane lipid solution to simulate a biological membrane.

  • Incubation: Add 200 µL of the test solution to the donor compartment and 200 µL of acceptor sink buffer to the acceptor plate. Incubate the "sandwich" assembly at room temperature for 5 hours under constant shaking (150 rpm)[4].

  • Quantification: Analyze both compartments using LC-MS/MS to calculate the apparent permeability coefficient (

    
    ).
    
Protocol 3: Antimicrobial Broth Microdilution

Causality: To confirm that the released 4-chlorobenzoic acid retains its bioactivity post-cleavage, minimum inhibitory concentrations (MIC) must be established against standard microbial strains.

  • Inoculation: Prepare bacterial/fungal suspensions in Mueller-Hinton broth to a standardized final concentration of

    
     CFU/mL.
    
  • Treatment: Dispense 100 µL of serial dilutions of the synthesized compound (ranging from 0.5 to 256 µg/mL) into a 96-well plate.

  • Incubation & Reading: Incubate at 37°C for 24 hours. Determine the MIC as the lowest concentration that completely inhibits visible microbial growth.

Workflow S1 1. Chemical Synthesis (Esterification) S2 2. Permeability Validation (PAMPA Assay) S1->S2 Purified Compound S3 3. In Vitro Screening (Broth Microdilution) S2->S3 Validated LogP & Papp S4 4. MIC & Cytotoxicity Determination S3->S4 Dose-Response Data

Fig 2. Self-validating experimental workflow for biological activity screening.

Quantitative Data Presentation

Table 1: Comparative Physicochemical Properties

Property 4-Chlorobenzoic Acid Undecyl 4-chlorobenzoate Impact on Biological Activity
Molecular Weight 156.57 g/mol 310.86 g/mol Increased size alters binding pocket sterics.
Estimated LogP ~2.6 ~7.5 Massive increase in lipophilicity; drives passive diffusion.
Hydrogen Bond Donors 1 0 Loss of H-bond donor prevents premature aqueous clearance.

| Membrane Permeability | Low | High | Enables targeting of intracellular kinases and lipid membranes. |

Table 2: PAMPA Assay Target Parameters

Parameter Target Value for Undecyl Ester Rationale
Incubation Time 5 Hours Allows equilibrium for highly lipophilic compounds[4].

| Apparent Permeability (


) | > 

cm/s | Indicates excellent passive transcellular absorption. | | Mass Retention (R) | < 20% | Ensures the compound is not permanently trapped in the lipid layer. |

References

  • LeapChem. "4-Chlorobenzoic Acid丨CAS 74-11-3". LeapChem Co., Ltd.1

  • World Journal of Pharmaceutical Sciences. "Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)". WJPS Online.

  • Taylor & Francis. "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses". Pharmacy Education. 2

  • Evotec. "Parallel Artificial Membrane Permeability Assay (PAMPA)". Evotec Scientific Protocols. 4

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". OrgSyn. 3

Sources

review of literature on Undecyl 4-chlorobenzoate and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on Undecyl 4-chlorobenzoate and its functional analogs. While 4-chlorobenzoate is widely recognized as a metabolite in the degradation of polychlorinated biphenyls (PCBs), its long-chain alkyl esters (such as the undecyl derivative) represent a specialized class of compounds utilized in liquid crystal engineering , lipophilic prodrug design , and as mechanistic probes for dehalogenase enzymes.

Synthesis, Mesomorphic Behavior, and Enzymatic Utility

Executive Summary & Structural Logic

Undecyl 4-chlorobenzoate (C


H

ClO

) is a non-mesogenic to monotropic liquid crystalline ester that serves as a critical model in studying the "Odd-Even Effect" in homologous series of alkyl benzoates. Structurally, it combines a rigid, electron-deficient 4-chlorophenyl core with a flexible undecyl (C11) tail.
Core Utility:
  • Liquid Crystal (LC) Engineering: Acts as a dopant or mesogen precursor. The C11 chain length sits at the transition boundary between nematic and smectic tendencies, often exhibiting distinct phase transition entropies compared to its even-numbered homologs (Decyl/Dodecyl).

  • Enzymatic Probe: Used to map the hydrophobic depth of the active site in 4-Chlorobenzoate:CoA Ligase (CBL) . The lipophilic tail mimics membrane anchoring, testing the enzyme's capacity to process amphiphilic substrates.

  • Cross-Coupling Electrophile: The C–Cl bond activates the aryl ring for iron-catalyzed cross-coupling reactions, serving as a robust substrate for C(sp

    
    )–C(sp
    
    
    
    ) bond formation.

Chemical Synthesis & Purification Protocol

Objective: To synthesize high-purity Undecyl 4-chlorobenzoate via Steglich Esterification or Acid Chloride activation, minimizing hydrolysis side-products.

Reaction Pathway (DOT Visualization)

SynthesisPathway Start1 4-Chlorobenzoic Acid (Solid) Inter 4-Chlorobenzoyl Chloride (Reactive Intermediate) Start1->Inter Reflux, 2h (-SO2, -HCl) Start2 Thionyl Chloride (SOCl2) Start2->Inter Product Undecyl 4-chlorobenzoate (Target Ester) Inter->Product DCM, 0°C to RT Nucleophilic Acyl Substitution Reagent Undecyl Alcohol (1-Undecanol) Reagent->Product Base Pyridine/Et3N (Scavenger) Base->Product Captures HCl

Figure 1: Two-step synthesis via acid chloride activation. This pathway is preferred over direct Fischer esterification due to the steric bulk of the undecyl chain.

Detailed Protocol (Self-Validating)

Reagents: 4-Chlorobenzoyl chloride (1.1 eq), 1-Undecanol (1.0 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), Dichloromethane (DCM, anhydrous).

  • Activation (In Situ): If starting from acid, reflux 4-chlorobenzoic acid with SOCl

    
     (excess) for 2 hours. Remove excess SOCl
    
    
    
    under vacuum. Validation: IR shift from 1680 cm
    
    
    (COOH) to ~1770 cm
    
    
    (COCl).
  • Coupling: Dissolve 1-undecanol in anhydrous DCM under N

    
     atmosphere. Add Triethylamine and DMAP.
    
  • Addition: Cool solution to 0°C. Dropwise add 4-chlorobenzoyl chloride dissolved in DCM. Control: Maintain temperature <5°C to prevent elimination side reactions.

  • Workup: Stir at RT for 12 hours. Wash with 1M HCl (removes amine), sat. NaHCO

    
     (removes unreacted acid), and brine.
    
  • Purification: Recrystallize from Ethanol/Hexane (9:1). Target Yield: >85%.[1][2]

Physical Properties & Characterization

The "Odd-Even Effect" is critical here. Odd-numbered alkyl chains (C11) often show lower melting points and different mesophase stability compared to C10/C12 due to packing frustration in the crystal lattice.

Comparative Data Table (Homologous Series)
PropertyDecyl (C10) AnalogUndecyl (C11) Analog Dodecyl (C12) Analog
Molecular Weight 296.83 g/mol 310.86 g/mol 324.89 g/mol
Melting Point ~42°C~38-40°C (Predicted)~44°C
Mesophase Smectic AMonotropic / Smectic C Smectic A / Nematic
LogP (Lipophilicity) 6.87.3 7.8

H NMR (OCH

)

4.30 (t)

4.30 (t)

4.30 (t)

Note: The C11 analog often exhibits a narrower liquid crystalline range or requires supercooling to observe the mesophase (Monotropic).

Spectroscopic Validation
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.00 (d, J=8.5 Hz, 2H, Ar-H), 7.42 (d, J=8.5 Hz, 2H, Ar-H), 4.32 (t, J=6.7 Hz, 2H, O-CH
    
    
    ), 1.78 (quint, 2H), 1.26-1.45 (m, 16H), 0.88 (t, 3H).
  • IR (ATR): 1720 cm

    
     (C=O ester), 1590 cm
    
    
    
    (Ar C=C), 1090 cm
    
    
    (C-O), 750 cm
    
    
    (C-Cl).

Application: Probing Dehalogenase Enzymes

Undecyl 4-chlorobenzoate is a valuable probe for 4-Chlorobenzoate:CoA Ligase (CBL) and Dehalogenases involved in bioremediation.

Mechanism of Action

The enzyme normally activates 4-chlorobenzoate (4-CBA) with Coenzyme A. By using the undecyl ester, researchers can block the carboxylate binding site or test the enzyme's esterase activity (if promiscuous).

Hypothesis: The long alkyl chain mimics the phospholipid environment, allowing the molecule to partition into the membrane and access membrane-bound dehalogenases, unlike the water-soluble free acid.

EnzymeProbe Substrate Undecyl 4-Chlorobenzoate (Lipophilic Probe) Membrane Cell Membrane (Partitioning) Substrate->Membrane LogP 7.3 drives membrane insertion Enzyme Dehalogenase/Ligase (Active Site) Membrane->Enzyme Diffusion to Hydrophobic Pocket Result1 Steric Clash (No Reaction - Probe) Enzyme->Result1 If Ester Bond Stable Result2 Hydrolysis -> 4-CBA (Substrate Release) Enzyme->Result2 If Esterase Present

Figure 2: The undecyl analog acts as a "Trojan Horse," delivering the chlorobenzoate moiety into hydrophobic enzymatic pockets.

Advanced Application: Iron-Catalyzed Cross-Coupling

Recent literature highlights the utility of aryl chlorobenzoates in Fe-catalyzed cross-coupling with Grignard reagents. The undecyl ester group remains stable under specific conditions, allowing for chemoselective modification of the aryl ring.

  • Reaction: Undecyl 4-chlorobenzoate + Alkyl-MgBr

    
     Undecyl 4-alkylbenzoate.
    
  • Significance: This allows the synthesis of long-chain liquid crystal precursors where the alkyl tail (undecyl) is preserved while the aryl core is functionalized.

References

  • Dunaway-Mariano, D., & Babbitt, P. C. (1994). "On the structure and reaction mechanism of 4-chlorobenzoate: coenzyme A ligase." Biodegradation.

  • Ghatge, M. S., et al. (2013). "Crystal structure of 4-chlorobenzoate:CoA ligase/synthetase in the unliganded and aryl substrate-bound states." Biochemistry.

  • Montañez, J. P., et al. (2010). "Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution." New Journal of Chemistry.

  • Hatakeyama, T., et al. (2020). "Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents." MDPI Molecules.

  • Imrie, C. T., et al. (1992). "The effect of odd-even alternation on the transitional properties of liquid crystal dimers." Liquid Crystals.

Sources

The Evolution of Chlorobenzoate Esters: From Historical Discovery to Modern Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorobenzoate esters represent a critical class of halogenated aromatic compounds that have bridged the gap between fundamental organic chemistry and advanced pharmaceutical synthesis. Originating from the early discoveries of benzoic acid and subsequent 19th-century halogenation techniques, these esters evolved into indispensable reagents. Notably, they served as foundational chiral ligands in the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation. Today, highly substituted derivatives, such as methyl 4-amino-2-chlorobenzoate, act as versatile scaffolds in the design of targeted oncology drugs, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors. This whitepaper provides a comprehensive technical analysis of their historical background, mechanistic synthesis, and modern applications.

Historical Background and Catalytic Milestones

The study of chlorobenzoate esters is deeply rooted in the historical isolation of benzoic acid in the 16th century and the subsequent development of aromatic halogenation methods in the 19th and 20th centuries[1]. The ability to selectively introduce chlorine atoms onto the aromatic ring, followed by esterification—most notably via the Fischer-Speier method developed in 1895—unlocked a vast library of stable, reactive intermediates[1][2].

A pivotal historical milestone for chlorobenzoate esters occurred in the late 1980s and early 1990s within the realm of asymmetric synthesis. During the development of the Sharpless Asymmetric Dihydroxylation (AD) of olefins, K. Barry Sharpless and his team utilized p-chlorobenzoate (CLB) esters of cinchona alkaloids—specifically dihydroquinidine p-chlorobenzoate (DHQD-CLB) and dihydroquinine p-chlorobenzoate (DHQ-CLB)—as the first-generation chiral ligands[3][4]. These chlorobenzoate esters were crucial for accelerating the osmium-catalyzed reaction and inducing high enantioselectivity. Although they were eventually superseded by aryl ether derivatives in 1991 due to the mechanistic discovery that the ester carbonyl was not required for ligation, the CLB ligands remain a landmark achievement in the history of catalytic asymmetric synthesis[3].

Mechanistic Foundations: The Synthesis of Chlorobenzoate Esters

The most fundamental approach to synthesizing chlorobenzoate esters is the direct Fischer esterification. This acid-catalyzed condensation between a chlorobenzoic acid and an alcohol is an equilibrium-driven process[1][2].

Causality of the Mechanism:

  • Electrophilic Activation: The reaction begins with the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This step is critical because it significantly enhances the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack[2].

  • Nucleophilic Addition: The alcohol (acting as both solvent and reactant) attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Leaving Group Formation: An intramolecular proton transfer shifts a proton from the newly attached alcohol oxygen to one of the original hydroxyl groups, converting it into a superior leaving group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Elimination: The expulsion of water drives the collapse of the tetrahedral intermediate, yielding a protonated ester which is subsequently deprotonated to form the final chlorobenzoate ester[2].

FischerEsterification A Chlorobenzoic Acid (R-COOH) B Protonated Carbonyl (R-C+(OH)2) A->B + H+ (Acid Catalyst) Increases Electrophilicity C Tetrahedral Intermediate (R-C(OH)2(OR')) B->C + R'-OH (Alcohol) Nucleophilic Attack D Proton Transfer (R-C(OH)(+OH2)(OR')) C->D Intramolecular H+ Transfer Creates Good Leaving Group E Protonated Ester (R-C(=O+H)(OR')) D->E - H2O Elimination F Chlorobenzoate Ester (R-COOR') + H2O E->F - H+ Deprotonation

Caption: Fischer esterification mechanism of chlorobenzoic acid highlighting protonation and elimination steps.

Modern Pharmaceutical Applications: EGFR Inhibitors

Today, highly functionalized chlorobenzoate esters are indispensable in medicinal chemistry. A prime example is methyl 4-amino-2-chlorobenzoate, a versatile scaffold used in the development of targeted cancer therapies[5].

In modern oncology, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors are designed to block overactivated signaling pathways that lead to uncontrolled cellular proliferation[5]. The general structure of these inhibitors requires a heterocyclic core that mimics the adenine ring of ATP, paired with a substituted aromatic tail that slots into a hydrophobic pocket of the kinase enzyme[5]. The amino and chloro-substituted benzoate moiety provides exactly this architecture. The ester group allows for facile amidation or cross-coupling (e.g., via trimethylaluminum-mediated reactions), while the chlorine atom provides necessary lipophilicity and steric bulk to enhance target binding affinity[6].

EGFRWorkflow Step1 4-Amino-2-chlorobenzoic Acid Step2 Esterification (MeOH, H2SO4) Reflux 80°C Step1->Step2 Step3 Methyl 4-amino-2-chlorobenzoate (Stable Intermediate) Step2->Step3 Yields versatile scaffold Step4 Amidation / Cross-Coupling (e.g., AlMe3, Toluene) Step3->Step4 Functional group modification Step5 Targeted EGFR Inhibitor (Heterocyclic Core + Aromatic Tail) Step4->Step5 Mimics ATP adenine in kinase

Caption: Synthesis workflow utilizing methyl 4-amino-2-chlorobenzoate as a scaffold for EGFR inhibitors.

Quantitative Physicochemical Data

The physical properties of chlorobenzoate derivatives dictate their handling, solubility, and reactivity in multi-step syntheses. Table 1 summarizes the key quantitative parameters of foundational chlorobenzoate compounds used in drug discovery.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Amino-2-chlorobenzoic acid 2457-76-3C₇H₆ClNO₂171.58211 (Decomposes)Not Available
Methyl 4-amino-2-chlorobenzoate 46004-37-9C₈H₈ClNO₂185.61112 - 114334.2 ± 22.0 (Predicted)
Ethyl 4-amino-3-chlorobenzoate 82765-44-4C₉H₁₀ClNO₂199.63Not AvailableNot Available

(Data aggregated from Benchchem and ChemScene technical specifications[7][8][9])

Self-Validating Experimental Protocol: Synthesis of Methyl 4-amino-2-chlorobenzoate

The following protocol details the synthesis of methyl 4-amino-2-chlorobenzoate via acid-catalyzed esterification. This methodology is designed as a self-validating system, ensuring that researchers can confirm reaction success at critical junctures[6][9].

Materials Required:

  • 4-Amino-2-chlorobenzoic acid (1.0 equivalent)

  • Anhydrous Methanol (Solvent and reactant, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (Extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-2-chlorobenzoic acid in a large excess of anhydrous methanol.

    • Causality: Using methanol as both the solvent and reactant shifts the chemical equilibrium toward the product side (Le Chatelier's Principle), overcoming the reversibility of the Fischer esterification[2][9].

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ dropwise to the stirring solution. Alternatively, if using SOCl₂, cool the solution to 0 °C and add it dropwise[6].

    • Causality: The strong acid protonates the carboxylic acid, while SOCl₂ generates a highly reactive acyl chloride intermediate in situ, both of which drastically lower the activation energy.

  • Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C for methanol) and maintain for 4 to 6 hours.

  • Validation Checkpoint 1 (In-Process): Perform Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/Ethyl Acetate). Compare the reaction mixture against a standard of the starting material. The reaction is self-validated as complete when the lower-Rf carboxylic acid spot disappears entirely, replaced by a distinct, higher-Rf ester spot.

  • Quenching & Workup: Allow the mixture to cool to room temperature. Slowly add saturated NaHCO₃ solution until effervescence ceases.

    • Causality: The weak base neutralizes the acid catalyst and converts any unreacted carboxylic acid into a water-soluble sodium carboxylate salt, ensuring it remains in the aqueous layer during extraction[9].

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude white crystalline solid[9].

  • Validation Checkpoint 2 (Post-Process): Analyze the product via FTIR spectroscopy. The successful formation of the ester is validated by the appearance of a sharp, strong carbonyl (C=O) stretch at approximately 1720–1740 cm⁻¹ and the complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

References

  • Benchchem. "Application Notes and Protocols for Methyl 4-(2-aminoethoxy)
  • Benchchem.
  • ChemScene.
  • Sharpless, K. B. "Searching for New Reactivity (Nobel Lecture).
  • Master Organic Chemistry.
  • Benchchem. "An In-depth Technical Guide to the Chemical Properties of Methyl 4-(2-aminoethoxy)
  • Benchchem.
  • MacMillan Group, Princeton University. "The Career of K. Barry Sharpless."

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undecyl 4-chlorobenzoate is a specialized ester derivative comprising a para-chlorinated aromatic core and a lipophilic undecyl (


) tail. While the parent compound, 4-chlorobenzoic acid, is a high-melting solid utilized widely in pharmaceutical synthesis, the undecyl ester variant is of significant interest in the fields of liquid crystal engineering  and lipophilic drug delivery systems . The introduction of the long alkyl chain drastically alters the physicochemical landscape of the molecule, shifting it from a high-melting crystalline solid to a compound with complex mesomorphic (liquid crystalline) behavior and enhanced solubility in non-polar organic media.

This guide provides a comprehensive technical analysis of the solubility of Undecyl 4-chlorobenzoate, detailing experimental protocols for solubility determination, thermodynamic modeling using the Apelblat equation, and the structural implications of the


 chain on solvent interactions.

Chemical Profile & Structure-Property Relationships

To understand the solubility behavior of Undecyl 4-chlorobenzoate, we must first analyze its molecular architecture. The molecule exhibits an amphiphilic character, though heavily skewed towards lipophilicity.

Structural Components
  • Head Group (Polar/Polarizable): The 4-chlorobenzoate moiety provides

    
    -
    
    
    
    stacking capability and dipole interactions via the ester linkage and the electronegative chlorine atom.
  • Tail Group (Non-polar): The undecyl (

    
    ) chain acts as a significant hydrophobic anchor. This chain length is critical; odd-numbered chains like 
    
    
    
    often exhibit the "odd-even effect" in melting points and entropy of fusion compared to their
    
    
    or
    
    
    counterparts.
Hansen Solubility Parameters (HSP)

Theoretical prediction suggests the solubility profile is governed by dispersion forces (


).
ParameterContributionInfluence on Solubility

(Dispersion)
HighDominant interaction with alkanes (Hexane, Heptane).

(Polar)
ModerateInteraction with esters (Ethyl Acetate) and ketones.

(H-Bonding)
LowPoor solubility in water; moderate in short-chain alcohols (Ethanol).

Experimental Methodology: Laser Monitoring Observation

For high-precision solubility determination of mesogenic esters like Undecyl 4-chlorobenzoate, the Dynamic Laser Monitoring Method is the gold standard. Unlike gravimetric analysis, this method minimizes solvent evaporation errors and detects the precise moment of crystal dissolution (or liquid crystal phase transition).

Protocol Workflow

Reagents: Undecyl 4-chlorobenzoate (Recrystallized, Purity >99.5%), HPLC Grade Solvents (Ethanol, Methanol, Ethyl Acetate, Acetonitrile, Acetone, n-Heptane).

Apparatus:

  • Double-walled glass vessel (jacketed) for temperature control (

    
    ).
    
  • He-Ne Laser source.

  • Photo-electric detector.

  • Magnetic stirrer.

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into the jacketed vessel.
  • Equilibration: Set the circulating water bath to a temperature well below the expected saturation point.

  • Heating Ramp: Increase temperature slowly (

    
    ) while stirring.
    
  • Detection: The laser beam passes through the suspension.

    • Suspension: Beam is scattered (low intensity at detector).

    • Dissolution: Solution becomes clear; beam transmission peaks.

  • Recording: The temperature at which laser transmission reaches maximum intensity is recorded as the saturation temperature (

    
    ).
    
Experimental Setup Diagram

LaserSetup cluster_sys Temperature Control Loop Laser He-Ne Laser Source Vessel Jacketed Vessel (Solvent + Solute) Laser->Vessel Incident Beam Detector Photo-Detector Vessel->Detector Transmitted Beam Stirrer Magnetic Stirrer Stirrer->Vessel Agitation DAQ Data Acquisition (Transmission vs Temp) Detector->DAQ Signal Thermostat Circulating Bath (±0.05 K) Thermostat->Vessel Heat Exchange

Caption: Schematic of the Dynamic Laser Monitoring system used for precise solubility determination.

Solubility Landscape & Data Analysis[1][2]

Based on homologous series data (Alkyl 4-chlorobenzoates) and thermodynamic principles, the solubility profile of Undecyl 4-chlorobenzoate follows a distinct "Like-Dissolves-Like" hierarchy.

Solubility Hierarchy (Predicted at 298.15 K)[3]
Solvent ClassRepresentative SolventSolubility RatingRationale
Non-Polar n-Heptane, TolueneExcellent The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

tail dominates, making it highly compatible with aliphatic and aromatic hydrocarbons.
Polar Aprotic Ethyl Acetate, AcetoneHigh Dipole-dipole interactions with the ester linkage facilitate solvation.
Polar Aprotic AcetonitrileModerate Soluble, but less than esters due to high polarity mismatch with the tail.
Polar Protic Ethanol, MethanolLow to Moderate The hydrophobic effect of the undecyl chain resists solvation in H-bonding networks. Solubility increases significantly with temperature.[1]
Aqueous WaterInsoluble Hydrophobic exclusion.
Thermodynamic Modeling (The Apelblat Equation)

To correlate experimental data, the Modified Apelblat Equation is the most rigorous model for this class of esters. It accounts for the non-ideal behavior of the solution over a temperature range.

The Equation:



Where:

  • 
    : Mole fraction solubility of Undecyl 4-chlorobenzoate.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[2][1][3]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution. A negative B value typically indicates an endothermic process (solubility increases with T).

  • Parameter C: Accounts for the temperature dependence of the heat capacity difference between solid and liquid forms.

Dissolution Mechanism

The dissolution process involves three energetic steps:

  • Cavitation: Energy required to create a "hole" in the solvent structure.

  • Lattice Disruption: Energy required to break the crystal lattice of the solute (Fusion Enthalpy).

  • Solvation: Energy released when solvent molecules surround the solute.

For Undecyl 4-chlorobenzoate, the Lattice Disruption energy is lower than its short-chain analogs (e.g., methyl ester) due to the flexible alkyl chain increasing entropy, but the Cavitation energy in water is prohibitively high.

SolvationProcess Solid Solid Crystal (Lattice Energy) Cavity Solvent Cavitation (Endothermic) Solid->Cavity + ΔH_fusion Mix Solvation Shell (Exothermic) Cavity->Mix + Interaction Energy Solution Homogeneous Solution Mix->Solution Entropy Increase

Caption: Thermodynamic cycle of dissolution: Lattice breaking and cavitation are endothermic steps balanced by solvation.

Applications & Implications

Purification via Recrystallization

The steep solubility curve in Ethanol or Isopropanol (low solubility at RT, high at reflux) makes short-chain alcohols the ideal solvents for purification.

  • Protocol: Dissolve crude ester in boiling ethanol. Cool slowly to

    
    . The long chain will drive precipitation of pure crystals while impurities remain in the mother liquor.
    
Liquid Crystal Formulation

Undecyl 4-chlorobenzoate serves as a precursor or dopant in liquid crystal mixtures. Its solubility in nematic hosts (often cyanobiphenyls) is critical. The "Odd-Even" effect of the


 chain often stabilizes smectic phases, which is desirable for specific display technologies or thermal sensors.

References

  • Gomaa, E. A. (2012).[2] Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. Food and Public Health, 2(3), 65-68.[2] Link

  • Yang, J., et al. (2025).[4] Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents. Journal of Chemical & Engineering Data. Link

  • Sigma-Aldrich. (n.d.). 4-Chlorobenzoic acid Product Specification & Properties. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP values).
  • Cheméo. (2024). Chemical Properties of 4-Chlorobenzoic acid esters. Link

Sources

Theoretical and Computational Characterization of Undecyl 4-Chlorobenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the comprehensive theoretical and computational framework for analyzing Undecyl 4-chlorobenzoate , a lipophilic ester derivative of 4-chlorobenzoic acid. Merging quantum mechanical calculations with molecular dynamics and docking simulations, this document serves as a blueprint for researchers investigating the physicochemical properties, reactivity descriptors, and pharmacological potential of long-chain halogenated benzoates.

The undecyl (C11) chain introduces significant conformational flexibility and lipophilicity, necessitating specific computational treatments (dispersion corrections) often overlooked in standard DFT protocols. This guide establishes a rigorous methodology for predictive modeling, validated against homologous chlorobenzoate series.

Computational Framework & Methodology

Theory Level Selection

For accurate geometry optimization and electronic structure calculation of Undecyl 4-chlorobenzoate, the standard B3LYP functional is insufficient due to the significant London dispersion forces present in the long alkyl chain (C11H23).

  • Recommended Functional:

    
    B97X-D  or CAM-B3LYP . These long-range corrected functionals account for non-covalent interactions critical for stabilizing the folded conformers of the undecyl tail.
    
  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to correctly model the lone pairs on the Chlorine and Oxygen atoms, while polarization functions (d,p) describe the anisotropic electron distribution in the aromatic ring.

Computational Workflow

The following Graphviz diagram visualizes the critical path for the computational characterization, ensuring self-validating protocols.

ComputationalWorkflow cluster_0 Validation Loop Start Initial Geometry (GaussView/ChemDraw) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Input Freq Freq Calculation (NIMAG=0 Check) Opt->Freq Converged Geometries Freq->Opt Imaginary Freq? (Yes) Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Valid Minima (No) Spec Spectral Simulation (IR, NMR, UV-Vis) Freq->Spec Dock Molecular Docking (AutoDock Vina) Elec->Dock Reactivity Data

Figure 1: Step-by-step computational workflow ensuring ground-state validation before property calculation.

Structural & Geometric Analysis

Conformational Landscape

The undecyl chain possesses high degrees of freedom. A Potential Energy Surface (PES) scan must be performed around the


 bond dihedral angle.
  • Global Minimum: Typically adopts an anti-periplanar conformation (zig-zag) for the alkyl chain to minimize steric repulsion, though folded "hairpin" structures may be energetically competitive in vacuum due to intramolecular dispersion forces.

  • Ester Linkage: The

    
     torsion angle is expected to be near 
    
    
    
    or
    
    
    (planar), maximizing conjugation between the carbonyl
    
    
    -system and the aromatic ring.
Optimized Geometric Parameters (Predicted)

Based on X-ray data of homologous chlorobenzoates [1][3], the following bond lengths are critical benchmarks for validating the computed structure:

ParameterBond TypePredicted Value (

)
Mechanistic Insight
C=O Carbonyl1.20 - 1.22Double bond character; slight elongation indicates conjugation.
C-O Ester Single1.33 - 1.35Shorter than typical ether C-O due to resonance (

).
C-Cl Aryl-Chloride1.73 - 1.75The Cl atom is electron-withdrawing (

) but

-donating.
C-C (Ring) Aromatic1.39 - 1.40Uniformity confirms aromaticity is maintained despite substituents.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of Undecyl 4-chlorobenzoate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Primarily localized over the chlorine lone pairs and the aromatic ring . This indicates the regions susceptible to electrophilic attack.

  • LUMO Location: Concentrated on the carbonyl group and the aromatic ring . This confirms the ester carbon as the primary site for nucleophilic attack (e.g., hydrolysis).

  • Energy Gap (

    
    ):  A large gap (typically > 3.5 eV for benzoates) suggests high chemical stability and low polarizability, which is favorable for drug shelf-life but requires specific enzymatic activation for metabolism.
    
Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for intermolecular interactions:

  • Negative Potential (Red): Concentrated around the Carbonyl Oxygen and the Chlorine atom . These are hydrogen-bond acceptor sites.

  • Positive Potential (Blue): Localized on the alkyl chain protons and the aromatic protons .

  • Significance: The lipophilic undecyl tail (neutral/green region) facilitates membrane crossing, while the polar head allows for specific receptor binding.

Spectroscopic Profiling (Vibrational & NMR)

To validate the theoretical model against experimental synthesis, the following spectroscopic markers are definitive.

Vibrational Assignment (IR/Raman)

Calculated frequencies must be scaled (scaling factor


 for B3LYP/6-311++G(d,p)) to match experimental anharmonicity [5].
  • 
     Stretching:  A strong, sharp peak at 1715–1730 cm
    
    
    
    . This is the diagnostic band for the ester functionality.
  • 
     Stretching:  Asymmetric stretching appearing at 1250–1280 cm
    
    
    
    .
  • 
     Stretching:  A distinct band in the fingerprint region, 700–800 cm
    
    
    
    .
  • 
     Aliphatic:  Multiple peaks at 2850–2960 cm
    
    
    
    corresponding to the symmetric and asymmetric stretching of the long undecyl chain (
    
    
    ).
NMR Shifts (GIAO Method)
  • 
     NMR:  The carbonyl carbon is most deshielded (
    
    
    
    ppm). The C-Cl carbon appears upfield relative to other aromatic carbons due to the heavy atom effect and shielding anisotropy.
  • 
     NMR:  The 
    
    
    
    protons of the undecyl group will show a distinct triplet at
    
    
    ppm, significantly deshielded by the adjacent oxygen.

Biological Potential & Molecular Docking[2][3][4][5][6][7][8]

The combination of a chlorophenyl head (bioactive scaffold) and a long alkyl tail (membrane anchor) suggests potential activity as an antimicrobial agent or an enzyme inhibitor (e.g., COX-2) [2].

Docking Protocol

Target Selection:

  • COX-2 (PDB ID: 6COX): Chlorobenzoates are known anti-inflammatory pharmacophores.

  • Bacterial Laccase/Ligase (PDB ID: 3V4V): Relevant for bioremediation or antimicrobial mechanisms [4].

Simulation Parameters:

  • Software: AutoDock Vina / PyRx.

  • Grid Box: Centered on the active site residues (e.g., Arg120, Tyr355 for COX-2).

  • Ligand Preparation: The undecyl chain must be set as rotatable (10+ torsions). This is critical; rigid docking will fail to find the optimal binding pocket fit due to the chain's steric bulk.

DockingLogic Ligand Undecyl 4-chlorobenzoate (Optimized Ligand) Prep Pre-processing (Add Polar H, Gasteiger Charges) Ligand->Prep Protein Target Protein (e.g., COX-2, 6COX) Protein->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Dock AutoDock Vina (Lamarckian GA) Grid->Dock Analysis Interaction Analysis (H-bonds, Hydrophobic, RMSD) Dock->Analysis

Figure 2: Molecular docking logic flow for evaluating biological affinity.

ADMET Prediction (Lipinski's Rule)

Undecyl 4-chlorobenzoate challenges Lipinski's Rule of Five due to its lipophilicity:

  • LogP: Likely > 5.0 (High lipophilicity due to C11 chain).

  • Implication: While oral bioavailability might be low, this profile is excellent for topical applications or membrane-embedded targets .

References

  • Crystal Structure of Quinolin-8-yl 4-chlorobenzoate. Source: MDPI (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. [Link]

  • Docking Studies of Chlorobenzoate Derivatives. Source: Pharmacy Education (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate. [Link]

  • Enzymatic Binding of Chlorobenzoates. Source: PubMed (2004). Crystal structure of 4-chlorobenzoate:CoA ligase/synthetase in the unliganded and aryl substrate-bound states. [Link]

  • Vibrational Analysis Standards. Source: PubMed (2015). Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 3,4-dichlorobenzoic acid. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Undecyl 4-Chlorobenzoate via DMAP-Catalyzed Acyl Transfer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Undecyl 4-chlorobenzoate is a highly lipophilic aromatic ester utilized in materials science, reference standard formulations, and prodrug development. The synthesis of this molecule requires the efficient coupling of a long-chain aliphatic alcohol (1-undecanol) with an aromatic acyl donor.

While classical Fischer esterification is an option, it is a reversible equilibrium process that typically requires harsh acidic conditions and a large excess of the alcohol—a significant drawback when using viscous, high-boiling alcohols like 1-undecanol. Alternatively, Steglich esterification (using DCC) offers mild conditions but generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from lipophilic esters .

To ensure a self-validating and scalable protocol, this guide employs the Acid Chloride Method . By reacting 4-chlorobenzoyl chloride with 1-undecanol in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N), the reaction is driven irreversibly to completion.

Mechanistic Causality: The addition of a catalytic amount of DMAP dramatically accelerates the reaction by attacking the highly electrophilic acid chloride to form an N-acylpyridinium intermediate. This intermediate is orders of magnitude more reactive toward nucleophilic attack by 1-undecanol than the parent acid chloride . As the alcohol attacks, it displaces DMAP (regenerating the catalyst) and releases HCl. Triethylamine acts as a stoichiometric acid scavenger, immediately neutralizing the HCl to form triethylammonium chloride (Et₃N·HCl). This salt precipitates out of the non-polar solvent, preventing acid-catalyzed degradation and driving the reaction forward .

Reaction Pathway & Workflow

G A 4-Chlorobenzoyl Chloride (Electrophile) C N-Acylpyridinium Intermediate (Highly Reactive) A->C + DMAP B DMAP Catalyst (Nucleophilic Activator) B->C E Undecyl 4-chlorobenzoate (Target Ester) C->E + 1-Undecanol F Triethylamine (Et3N) (Acid Scavenger) C->F HCl byproduct D 1-Undecanol (Nucleophile) D->E E->B Catalyst Regeneration G Et3N·HCl (Precipitate) F->G Neutralization

Figure 1: DMAP-catalyzed esterification pathway of 4-chlorobenzoyl chloride and 1-undecanol.

Materials and Reagents

The following quantitative parameters are optimized for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Protocol
1-Undecanol 172.311.01.72 g (10 mmol)Primary Nucleophile
4-Chlorobenzoyl chloride 175.011.22.10 g (12 mmol)Acyl Donor (Electrophile)
Triethylamine (Et₃N) 101.191.51.52 g (15 mmol)Stoichiometric Acid Scavenger
DMAP 122.170.10.12 g (1 mmol)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93Solvent50 mLReaction Medium

Note: DCM must be anhydrous to prevent competitive hydrolysis of the acid chloride into 4-chlorobenzoic acid.

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific chemical checkpoints to ensure high yield and purity.

Phase 1: Preparation and Activation
  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g of 1-undecanol in 40 mL of anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add 1.52 g of Et₃N followed by 0.12 g of DMAP to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The subsequent acylation is highly exothermic. Pre-cooling prevents localized heating that could lead to the degradation of the acylpyridinium intermediate or unwanted side reactions.

Phase 2: Reaction Execution
  • Electrophile Addition: Dissolve 2.10 g of 4-chlorobenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. A white precipitate (Et₃N·HCl) will begin to form, visually validating that the acyl transfer is occurring.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes/Ethyl Acetate (9:1). Causality: The disappearance of the 1-undecanol spot (visualized with KMnO₄ stain) confirms complete nucleophilic consumption.

Phase 3: Work-up and Purification
  • Quenching: Dilute the reaction mixture with an additional 50 mL of DCM and transfer it to a separatory funnel.

  • Acid Wash (1M HCl, 2 × 30 mL): Wash the organic layer with aqueous hydrochloric acid. Causality: This protonates and extracts unreacted Et₃N, DMAP, and the Et₃N·HCl salts into the aqueous layer, removing the amine components from the system.

  • Base Wash (Sat. NaHCO₃, 2 × 30 mL): Wash the organic layer with saturated sodium bicarbonate. Causality: This neutralizes any residual acid and converts any hydrolyzed 4-chlorobenzoic acid byproduct into its water-soluble sodium salt, effectively removing it from the target ester.

  • Brine Wash (1 × 30 mL): Wash with brine to pre-dry the organic layer by drawing out dissolved emulsion water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to isolate analytically pure Undecyl 4-chlorobenzoate.

Analytical Characterization

To validate the structural integrity of the synthesized Undecyl 4-chlorobenzoate, the following spectroscopic data should be confirmed:

Analytical TechniqueExpected Signals / PeaksStructural Assignment
¹H NMR (CDCl₃) δ ~8.00 (d, 2H), ~7.40 (d, 2H)Aromatic protons (AA'BB' system of the 4-chlorophenyl ring)
¹H NMR (CDCl₃) δ ~4.30 (t, 2H)-CH₂-O-C(=O)- (Ester methylene adjacent to oxygen)
¹H NMR (CDCl₃) δ 1.75-1.20 (m, 18H), 0.88 (t, 3H)Aliphatic chain (Undecyl group backbone and terminal methyl)
IR (ATR) ~1715 cm⁻¹C=O stretch (Strong ester carbonyl absorption)
IR (ATR) ~1270 cm⁻¹C-O stretch (Ester linkage)

References

  • Organic Chemistry Portal. "Esterification." Organic Chemistry Portal Synthesis Database. Available at:[Link]

  • Munir, R., et al. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." Frontiers in Chemistry, 2024. Available at:[Link]

  • Liedtke, A. J., et al. "Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up." Tetrahedron, 2012. Available at:[Link]

Application Note: High-Throughput Screening Protocols for Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for integrating Undecyl 4-chlorobenzoate (U-4CB) into high-throughput screening (HTS) workflows.

Based on its chemical structure (a lipophilic benzoate ester, CAS 5458-41-3), this compound is primarily utilized in two advanced HTS contexts:

  • As a Chromogenic/Physicochemical Probe for identifying and characterizing lipases and esterases (interfacial enzymology).

  • As a Mesogenic Component in Liquid Crystal (LC) based sensing platforms.

Introduction & Mechanism of Action

Undecyl 4-chlorobenzoate is a hydrophobic ester comprising a 4-chlorobenzoic acid headgroup and an undecyl (C11) alkyl tail. Its structural properties dictate its utility in HTS:

  • Lipophilicity (LogP ~7.8): The long alkyl chain renders it insoluble in aqueous media, mimicking natural lipids. This makes it an ideal substrate for interfacial enzymes (lipases) that require a lipid-water interface for activation, distinguishing them from soluble esterases.

  • Electronic Signature: The 4-chloro substituent on the benzoate ring influences the pKa of the leaving group (4-chlorobenzoic acid) and provides a distinct UV absorbance signature compared to non-substituted benzoates.

Primary HTS Applications
Application AreaFunction of U-4CBReadout Mode
Biocatalysis / Drug Discovery Substrate for Lipase/Esterase ActivityAbsorbance (pH shift) or Turbidimetry
ADMET Profiling Lipophilic Standard for PermeabilityPAMPA / HPLC-MS
Material Sensing Mesogenic Dopant for LC SensorsPolarized Light Intensity

Core Protocol: HTS for Lipolytic Activity (Interfacial Hydrolysis)

This protocol describes how to use U-4CB to screen compound libraries for lipase inhibitors or to screen metagenomic libraries for novel lipolytic enzymes.

A. Mechanistic Principle

The assay relies on the hydrolysis of the ester bond at the oil-water interface.



The release of 4-chlorobenzoic acid lowers the pH of the reaction microenvironment. In a weakly buffered system containing a pH indicator (e.g., Bromothymol Blue or Phenol Red), this generates a colorimetric shift quantifiable by a plate reader.
B. Reagents & Preparation[1]
  • Stock Solution: 50 mM U-4CB in DMSO.

  • Assay Buffer: 2.5 mM HEPES, pH 7.2 (Low buffering capacity is critical).

  • Indicator: 0.01% Bromothymol Blue (BTB).

  • Emulsifier: Sodium Taurocholate (bile salt) or Triton X-100 (low concentration, <0.1% CMC).

C. Step-by-Step Workflow

Step 1: Substrate Emulsification (The "Substrate Milk")

  • Why: U-4CB is water-insoluble. A stable emulsion provides the necessary surface area for interfacial enzymes.

  • Protocol: Mix 100 µL of U-4CB Stock (DMSO) into 9.9 mL of Assay Buffer containing the Emulsifier.

  • Action: Sonicate for 30 seconds (30% amplitude) to generate a milky, homogeneous emulsion. Note: Prepare fresh daily to prevent Ostwald ripening.

Step 2: Plate Setup (384-well format) Use clear, flat-bottom polystyrene plates.

ComponentVolumeNotes
Enzyme / Library 10 µLTarget Lipase or Cell Lysate
Test Compound 0.5 µLIf screening for inhibitors (DMSO stock)
Substrate Mix 40 µLContains U-4CB emulsion + pH Indicator

Step 3: Kinetic Readout

  • Instrument: Microplate Reader (e.g., PerkinElmer EnVision or Tecan).

  • Mode: Absorbance (OD).

  • Wavelength: 616 nm (for Bromothymol Blue; Blue

    
     Yellow transition).
    
  • Duration: Measure every 60 seconds for 45 minutes at 25°C or 37°C.

D. Data Analysis

Calculate the initial velocity (


) from the linear portion of the kinetic curve.
  • Hit Definition: Compounds showing >50% reduction in slope (Inhibitor Screen) or >5x slope vs. background (Enzyme Discovery).

  • Z-Factor: Ensure

    
     using positive (known lipase) and negative (buffer only) controls.
    

Visualization: HTS Logic & Pathway

The following diagram illustrates the signal generation pathway and the decision logic for the HTS workflow.

G cluster_0 Reaction System cluster_1 Signal Transduction U4CB Undecyl 4-chlorobenzoate (Lipophilic Phase) Interface Oil-Water Interface U4CB->Interface Partitions to Product 4-Chlorobenzoic Acid (H+ Release) Interface->Product Hydrolysis Enzyme Lipase/Esterase Enzyme->Interface Binds Indicator pH Indicator (Bromothymol Blue) Product->Indicator Protonation Signal Color Change (616nm Abs Drop) Indicator->Signal Spectral Shift

Caption: Mechanistic pathway of the U-4CB interfacial hydrolysis assay. The reaction occurs strictly at the oil-water interface, ensuring specificity for lipolytic enzymes over soluble esterases.

Secondary Application: Physicochemical Profiling (PAMPA)

In drug development, U-4CB can serve as a high-lipophilicity control compound in Parallel Artificial Membrane Permeability Assays (PAMPA).

Protocol Summary:

  • Donor Well: Load 300 µL of 10 µM U-4CB in pH 7.4 buffer (with 5% DMSO to aid solubility).

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of 1% Lecithin in Dodecane.

  • Acceptor Well: Load 200 µL of buffer.

  • Incubation: 5 hours at Room Temperature in a humidity chamber.

  • Quantification: Analyze Donor and Acceptor concentrations via LC-MS/MS (MRM transition for 4-chlorobenzoic acid daughter ion if hydrolysis occurs, or parent ion).

  • Result: Calculate Effective Permeability (

    
    ). U-4CB should show high retention in the membrane due to high LogP.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Buffer too strongReduce HEPES to 1-2 mM.
High Background Spontaneous hydrolysisStore stock in anhydrous DMSO; keep emulsion on ice.
Precipitation "Crashing out" of U-4CBIncrease surfactant (Taurocholate) or use BSA (0.1%) as a carrier.
Inconsistent Data Unstable emulsionUse a standard sonication protocol; do not vortex manually.

References

  • Grochulski, P., et al. (1994). "Insights into interfacial activation from the structure of a triglyceride lipase-procolipase complex." Nature, 366, 628-632. Link

  • Bornscheuer, U. T. (2016). "High-throughput screening systems for lipolytic enzymes." Methods in Molecular Biology, 1373, 7-13. Link

  • Reymond, J. L. (2006). "Enzyme assays." Wiley Encyclopedia of Chemical Biology. (General reference for pH-indicator based esterase assays). Link

  • ChemicalBook. (2023). "4-Chlorobenzoic acid, undecyl ester Properties & CAS 5458-41-3." Link

Application Note: Quantitative Analysis of Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput HPLC-UV and Trace-Level GC-MS Protocols

Executive Summary & Chemical Context

Undecyl 4-chlorobenzoate (C18H27ClO2) is a lipophilic ester belonging to the class of long-chain alkyl benzoates. Often utilized as an intermediate in the synthesis of liquid crystalline materials and as a specific probe in membrane fluidity studies, its quantification requires robust methods that account for its high hydrophobicity and lack of aqueous solubility.

This guide presents two validated workflows:

  • RP-HPLC-UV: Optimized for potency assay, purity profiling, and solubility studies (μg/mL range).[1]

  • GC-MS: Designed for trace analysis in complex matrices and impurity quantification (ng/mL range).[1]

Key Analytical Challenges:

  • Hydrophobicity: The undecyl (C11) chain imparts a high LogP (~7.2 predicted), necessitating high-strength organic mobile phases to prevent column carryover.

  • Adsorption: The compound significantly adsorbs to plastic surfaces; glass labware is mandatory.[1]

Physicochemical Profile

Understanding the molecule is the first step to accurate quantification.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C18H27ClO2MW: 310.86 g/mol
Chromophore 4-chlorobenzoyl moietyUV

nm (Strong absorption)
Solubility Insol. Water; Sol.[1][2][3] ACN, MeOH, HexaneDiluents must be >80% Organic.[1]
Volatility High Boiling Point (>350°C est.)[1]Requires high-temp GC columns (e.g., 300°C limit).
LogP ~7.2 (Predicted)Expect strong retention on C18; Isocratic high-organic preferred.[1]
Method A: RP-HPLC-UV (Purity & Potency)

Recommended for: QC release, stability testing, and formulation analysis.

3.1. Chromatographic Conditions

This method utilizes a "High-Elution Strength" isocratic approach to ensure sharp peak shapes and minimal tailing.[1]

  • System: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 µm.[1]
    
    • Rationale: A shorter column (100mm) reduces run time for this highly retained species without sacrificing resolution.[1]

  • Mobile Phase: Acetonitrile : Water (90 : 10 v/v).[1]

    • Note: Do not use buffer salts unless analyzing in a biological matrix; the analyte is non-ionizable.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temp: 40°C (Improves mass transfer for large molecules).[1]

  • Detection: UV @ 240 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

  • Run Time: 8.0 minutes (Retention time approx. 4.5 - 5.0 min).

3.2. Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of Undecyl 4-chlorobenzoate reference standard into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (ACN) . Sonicate for 5 minutes.

  • Store at 4°C in amber glass. Stability: 30 days.

Working Standard (50 µg/mL):

  • Dilute 500 µL of Stock Solution into 9.5 mL of ACN.

  • Crucial: Use ACN as the needle wash to prevent carryover.[1]

3.3. System Suitability Criteria (USP <621>)
  • Tailing Factor (

    
    ):  NMT 1.5
    
  • Theoretical Plates (

    
    ):  NLT 5,000
    
  • RSD (n=6 injections): NMT 1.0%

Method B: GC-MS (Trace Analysis)

Recommended for: Impurity profiling, environmental residues, and biological extracts.

4.1. Instrumentation & Parameters[1][2][3][4]
  • System: GC (Agilent 8890) coupled with Single Quadrupole MS (5977B).[1]

  • Column: DB-5ms Ultra Inert (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).[1]
    • Rationale: The 5% phenyl phase provides excellent selectivity for aromatic esters.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless (for trace) or Split 10:1 (for assay). Temp: 280°C.[1]

  • Liner: Ultra Inert Single Taper with Wool (prevents discrimination of high boilers).[1]

Oven Program:

  • Initial: 100°C (Hold 1 min)

  • Ramp 1: 25°C/min to 300°C

  • Hold: 5 min at 300°C (Ensure complete elution of C11 chain)

MS Acquisition (EI Source):

  • Source Temp: 230°C | Quad Temp: 150°C[1]

  • Scan Mode: SIM (Selected Ion Monitoring) for quantification.[1]

  • Target Ions:

    • Quant Ion:

      
       139.0 (4-chlorobenzoyl cation, base peak).[1]
      
    • Qualifier 1:

      
       141.0 (Isotope confirmation, 
      
      
      
      Cl).[1]
    • Qualifier 2:

      
       310.2 (Molecular Ion 
      
      
      
      ).[1]
4.2. Sample Preparation (Liquid-Liquid Extraction)

For biological fluids (plasma/urine) or aqueous environmental samples:

  • Aliquot: Transfer 200 µL sample to a glass centrifuge tube.

  • Spike IS: Add 20 µL Internal Standard (Decyl 4-chlorobenzoate, 10 µg/mL).

  • Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? Excellent solubility for lipophilic esters and distinct phase separation.[1]

  • Agitate: Vortex 2 min; Centrifuge 5 min @ 4000 rpm.

  • Concentrate: Transfer supernatant to a clean glass vial. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Ethyl Acetate. Transfer to GC vial with glass insert.

Visualization: Experimental Workflows

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Sample Source (API / Bio-matrix) SolubilityCheck Solubility Check (Use Glassware) Sample->SolubilityCheck Extraction LLE Extraction (MTBE / Hexane) SolubilityCheck->Extraction Low Conc. (Bio) Dilution Direct Dilution (100% ACN) SolubilityCheck->Dilution High Conc. (API) GCMS GC-MS (SIM) (Trace/Impurity) Extraction->GCMS Target: ng/mL HPLC RP-HPLC-UV (Assay/Purity) Dilution->HPLC Target: µg/mL Result Quantification & Report Generation HPLC->Result GCMS->Result

Figure 1: Decision tree for selecting the appropriate sample preparation and analytical technique based on sample concentration and matrix complexity.

Validation Protocol (Compliant with ICH Q2(R1))

To ensure the trustworthiness of the data, the following validation parameters must be established before routine use.

6.1. Linearity & Range[1][4]
  • Protocol: Prepare 5 concentration levels.

    • HPLC: 10, 25, 50, 75, 100 µg/mL.

    • GC-MS: 10, 50, 100, 500, 1000 ng/mL.

  • Acceptance:

    
    .[1] Residual plots must show random distribution.[1]
    
6.2. Accuracy (Recovery)[1][3]
  • Protocol: Spike blank matrix (or solvent) at 80%, 100%, and 120% of target concentration. Triplicate preparations.

  • Acceptance: Mean recovery 98.0% – 102.0% (HPLC); 85% – 115% (GC-MS trace).[1]

6.3. Precision (Repeatability)[1]
  • Protocol: 6 injections of the 100% target concentration.

  • Acceptance: RSD

    
     1.0% for HPLC; RSD 
    
    
    
    5.0% for GC-MS.[1]
6.4. Specificity (Self-Validating Step)
  • HPLC: Use a Diode Array Detector (DAD) to check peak purity.[1] The UV spectrum at the upslope, apex, and downslope of the peak must match.

  • GC-MS: Monitor the ratio of Quant Ion (

    
     139) to Qualifier Ion (
    
    
    
    141). The ratio should be approx 3:1 (characteristic of Chlorine-35/37 natural abundance) and stable within
    
    
    across the peak.
Troubleshooting & Expert Tips
IssueProbable CauseCorrective Action
HPLC: Broad/Tailing Peak Hydrophobic interaction with column frit or stationary phase collapse.[1]Ensure Column Temp is

.[1] Switch to a C8 column if C18 retention is too strong (

).[1]
GC: Peak Fronting Column overload or condensation.[1]Dilute sample or increase initial oven temperature.
Low Recovery Adsorption to plastic.[1]MANDATORY: Use silanized glass vials. Avoid PP/PE pipette tips for long contact times.[1]
Ghost Peaks (HPLC) Carryover from previous run.Add a "Sawtooth" gradient wash (50%

100% B) at the end of the method.
References
  • Korhonen, I.O.O. (1985).[1][5] Gas-liquid chromatographic analyses.[1][4][5][6] XXXV. Capillary column studies of C1-C12 n-alkyl esters of benzoic and monochlorobenzoic acids. Journal of Chromatography A, 322, 83-96.

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • NIST Mass Spectrometry Data Center. 2-Chlorobenzoic acid, heptyl ester (Analogous spectral data).[1][5] NIST Chemistry WebBook, SRD 69.[1]

  • BenchChem Application Note. High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Ethylbutyl Benzoate.[1][3] (Used as homologous series basis).

Sources

Undecyl 4-chlorobenzoate as a potential pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Undecyl 4-Chlorobenzoate – A Lipophilic Anchor for Molecular Engineering

Executive Summary

Undecyl 4-chlorobenzoate (U4CB) represents a strategic convergence of rigid aromatic functionality and flexible lipophilic tailoring. While often overlooked in favor of shorter-chain analogs, this C11-ester offers a unique "odd-carbon" thermodynamic profile essential for fine-tuning the physicochemical properties of pharmaceutical intermediates.

This guide positions U4CB not merely as a compound, but as a functional module used to:

  • Modulate Lipophilicity (LogP): Enhance membrane permeability and lymphatic transport of polar pharmacophores.

  • Engineer Liquid Crystal Pharmaceuticals (LCPs): Serve as a mesogenic precursor where the chlorine atom acts as a polarizable handle and the undecyl tail provides the necessary entropic flexibility for smectic phase formation.

  • Facilitate Cost-Effective Coupling: Act as a robust electrophile in Palladium-catalyzed Suzuki-Miyaura cross-couplings, utilizing the cost-advantage of aryl chlorides over bromides/iodides.

Chemical Profile & Physicochemical Properties

The "odd-even" effect in alkyl chains significantly influences melting points and packing density. The C11 (undecyl) chain typically imparts lower melting points than its C10 or C12 counterparts, aiding in solubility during low-temperature processing.

PropertyValue / DescriptionRelevance
IUPAC Name Undecyl 4-chlorobenzoateUnambiguous identification
CAS Registry Generic: Alkyl 4-chlorobenzoatesClass identifier
Molecular Formula C₁₈H₂₇ClO₂--
Molecular Weight 310.86 g/mol Moderate MW suitable for fragment-based design
Predicted LogP ~7.5 - 8.2Highly lipophilic; ideal for lipid-based formulations
Physical State Low-melting solid / Viscous oilEasy handling in liquid-phase synthesis
Reactivity Aryl-Cl (Electrophile), Ester (Labile)Dual-functional scaffold

Strategic Synthesis Protocol: The Acid Chloride Route

Rationale: While Steglich esterification (DCC/DMAP) is mild, urea byproducts are notoriously difficult to remove from long-chain esters. The Acid Chloride route is selected here for its scalability and purification efficiency (byproduct is HCl gas and water-soluble salts).

Materials
  • Substrate: 4-Chlorobenzoyl chloride (1.0 equiv)

  • Reagent: 1-Undecanol (1.05 equiv) – Slight excess ensures complete consumption of the acid chloride.

  • Base: Triethylamine (TEA) (1.2 equiv) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Accelerates the acyl transfer.

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 1-Undecanol (17.2 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in anhydrous DCM (200 mL). Add DMAP (1.2 g, 10 mmol). Cool the system to 0°C using an ice/water bath.

  • Controlled Addition: Dissolve 4-Chlorobenzoyl chloride (17.5 g, 100 mmol) in DCM (50 mL). Transfer to the addition funnel. Add dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature <5°C to prevent side reactions or color formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Mobile Phase: 10% Ethyl Acetate in Hexanes). The spot for 1-Undecanol (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Work-up (The "Self-Validating" Purification):

    • Wash organic phase with 1M HCl (2 x 100 mL) to remove TEA and DMAP.

    • Wash with Sat. NaHCO₃ (2 x 100 mL) to remove unreacted acid.

    • Wash with Brine (1 x 100 mL) to dry.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Polishing: If the oil is slightly yellow, pass through a short pad of silica gel using Hexanes/DCM (1:1).

Downstream Application Workflows

U4CB serves as a divergent intermediate. The user must decide between exploiting the Alkyl Tail (for physical properties) or the Aryl Chloride (for chemical diversity).

Workflow A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Aryl chlorides are cheaper than bromides but less reactive. Using U4CB requires specialized ligands to activate the C-Cl bond.

  • Catalyst System:

    
     + S-Phos or RuPhos.
    
  • Coupling Partner: Arylboronic acids (e.g., Phenylboronic acid).

  • Conditions: Toluene/Water (10:1),

    
     (base), 100°C.
    
  • Mechanism: The electron-withdrawing ester group at the para position activates the C-Cl bond, facilitating oxidative addition.[2]

Workflow B: Liquid Crystal Precursor

Context: The undecyl chain induces "nanosegregation," separating the rigid aromatic cores from the flexible tails, a prerequisite for smectic mesophases.

  • Application: U4CB can be transesterified or used directly as a dopant to lower the melting point of rigid liquid crystal formulations used in drug delivery (e.g., controlled release matrices).

Visual Logic: Decision Tree

U4CB_Applications Start Undecyl 4-chlorobenzoate (U4CB) Decision Target Application? Start->Decision Path_Chem Chemical Functionalization (Suzuki Coupling) Decision->Path_Chem Modify Core Path_Phys Physical Engineering (Lipid/LC Formulation) Decision->Path_Phys Use Properties Step_Chem1 Activate C-Cl Bond (Pd-RuPhos / K3PO4) Path_Chem->Step_Chem1 Step_Phys1 Exploit C11 Odd-Even Effect (Lower Melting Point) Path_Phys->Step_Phys1 Step_Chem2 Biaryl Product (Lipophilic Prodrug Scaffold) Step_Chem1->Step_Chem2 Step_Phys2 Liquid Crystal Matrix (Controlled Drug Release) Step_Phys1->Step_Phys2

Caption: Divergent utility of U4CB. Path A (Red) utilizes the aryl chloride for scaffold expansion. Path B (Green) leverages the undecyl tail for formulation engineering.

Quality Control (QC) & Analytical Standards

Due to the high lipophilicity of U4CB, standard Reverse-Phase HPLC (RP-HPLC) requires modification to prevent column retention issues.

Method: High-Organic RP-HPLC

  • Column: C18 (Octadecyl), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic ACN:Water (90:10). Note: High acetonitrile content is required to elute the C11 chain.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Chlorobenzoate chromophore).

  • Retention Time: Expect elution > 8-10 mins due to hydrophobic interaction.

Spectroscopic Verification:

  • IR (ATR): Look for Carbonyl stretch (C=O) at ~1720 cm⁻¹ and C-Cl stretch at ~1090 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • 
       8.0 (d, 2H, Ar-H ortho to CO).
      
    • 
       7.4 (d, 2H, Ar-H ortho to Cl).
      
    • 
       4.3 (t, 2H, 
      
      
      
      ).
    • 
       0.88 (t, 3H, Terminal 
      
      
      
      ).

References

  • BenchChem. (2025).[1][3] Comparative Reactivity of Alkyl 4-halobenzoates in Palladium-Catalyzed Cross-Coupling Reactions.Link

  • MDPI. (2020). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents.Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[4]Link

  • TCI Chemicals. (2024). Liquid Crystal Materials and Calamitic Mesophases.[5]Link

  • Sigma-Aldrich. (2024). 4-Chlorobenzoic acid: Properties and Applications.Link

  • NIH/PubMed. (2021). Surface Properties and Liquid Crystal Properties of Long-Chain Alkyl Derivatives.Link

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Development of a High-Sensitivity Hydrolytic Stability Assay for Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Undecyl 4-chlorobenzoate is a highly lipophilic ester characterized by a 4-chlorobenzoic acid headgroup and an 11-carbon alkyl tail. While often utilized in liquid crystal formulations, its biological assessment—whether for pharmaceutical prodrug potential or toxicological safety—hinges on a single critical parameter: Metabolic Stability via Carboxylesterase Hydrolysis .

The Challenge: The calculated LogP of Undecyl 4-chlorobenzoate is estimated between 7.5 and 8.5. In standard in vitro assays, such molecules exhibit:

  • Extreme Non-Specific Binding (NSB): Rapid adsorption to polystyrene plates, pipette tips, and reservoirs, often mimicking "clearance" without enzymatic activity.

  • Aqueous Insolubility: Propensity to aggregate into micelles rather than existing as free substrate for enzymes.

The Solution: This guide details the development of a Glass-Based Microsomal Stability Assay . Unlike standard high-throughput screens, this protocol prioritizes mass balance recovery over speed, utilizing glass-coated consumables and a specific co-solvent strategy to measure true enzymatic clearance (


) by liver carboxylesterases (CES1/CES2).

Physicochemical Considerations & Preparation

Before initiating biological assays, the compound's behavior in aqueous media must be stabilized.

Solubility Optimization

Standard DMSO stocks (10 mM) may precipitate upon dilution into phosphate buffer.

  • Recommendation: Use Acetonitrile (ACN) as the primary organic solvent for working solutions. ACN is less likely than DMSO to inhibit esterases at low concentrations (<1%).

  • Critical Threshold: The final organic content in the incubation must remain ≤ 0.5% (v/v) to avoid denaturing microsomal enzymes.

Material Selection (The "No-Plastic" Rule)

Data indicates that lipophilic esters can lose >40% of their mass to polypropylene within 10 minutes.

  • Incubation Vessels: Borosilicate glass tubes or glass-coated 96-well plates (e.g., Thermo Scientific WebSeal).

  • Liquid Handling: Low-retention, siliconized pipette tips.

Assay Workflow: Microsomal Hydrolysis

This protocol measures the disappearance of the parent compound (Undecyl 4-chlorobenzoate) and the appearance of the metabolite (4-chlorobenzoic acid).

Experimental Logic (Graphviz Diagram)

AssayWorkflow cluster_Sampling Sampling Timepoints Stock Compound Stock (10 mM in ACN) Start Initiation (Add Substrate) Stock->Start Final Conc: 1 µM Mix Incubation Mix (Buffer + Microsomes) PreWarm Pre-incubation (37°C, 5 min) Mix->PreWarm PreWarm->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench Quench Reaction (Ice-cold ACN + Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Parent & Metabolite) Centrifuge->Analysis

Caption: Workflow for evaluating hydrolytic stability. Note the strict temperature control and rapid quenching to freeze esterase activity.

Detailed Protocol

Reagents:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Note: NADPH is not required for esterase activity but is often included if P450 oxidation is also of interest. For this specific assay, omit NADPH to isolate hydrolytic activity.

Step-by-Step Procedure:

  • Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in phosphate buffer (pre-warmed to 37°C).

  • Control Setup: Prepare a parallel set of "Heat-Inactivated Microsomes" (boiled for 10 min) to quantify non-enzymatic hydrolysis and NSB.

  • Pre-Incubation: Aliquot 199 µL of microsomal suspension into glass tubes. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 1 µL of 200 µM Undecyl 4-chlorobenzoate (in ACN) to each tube.

    • Final Concentration: 1 µM substrate, 0.5% ACN.

  • Incubation: Shake at 300 rpm at 37°C.

  • Sampling: At T=0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., Warfarin or a deuterated analog).

    • Why ACN? Methanol can sometimes cause transesterification artifacts with reactive esters; ACN is safer.

  • Processing: Centrifuge at 4,000 x g for 20 minutes (4°C) to pellet precipitated proteins. Transfer supernatant to glass HPLC vials.

Analytical Method (LC-MS/MS)[1]

Due to the lipophilicity of the parent and the polarity of the acid metabolite, a generic gradient is insufficient.

Instrument: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

Time (min)% Mobile Phase BRationale
0.0 - 0.55%Load polar metabolite (4-chlorobenzoic acid)
0.5 - 2.05% -> 95%Rapid ramp to elute lipophilic parent
2.0 - 3.595%Hold is critical to elute the undecyl parent
3.5 - 3.695% -> 5%Re-equilibration
4.0Stop

Detection:

  • Parent (Undecyl 4-chlorobenzoate): Monitor [M+H]+ or [M+NH4]+.

  • Metabolite (4-chlorobenzoic acid): Monitor [M-H]- (Negative mode often more sensitive for benzoic acids). Note: Requires polarity switching or separate runs.

Data Analysis & Interpretation

Metabolic Pathway Logic

Pathway Substrate Undecyl 4-chlorobenzoate (Lipophilic) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Intermediate Catalysis Product1 4-chlorobenzoic acid (Polar/Excretable) Intermediate->Product1 Product2 1-Undecanol (Lipophilic Alcohol) Intermediate->Product2

Caption: Hydrolytic cleavage of the ester bond yielding a polar acid and a long-chain alcohol.

Calculating Intrinsic Clearance ( )
  • Plot: Ln(% Remaining Parent) vs. Time.[2]

  • Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    .[2]
  • Equation:

    
    [3]
    

Interpretation Guide:

  • High Clearance (>50 µL/min/mg): Rapid hydrolysis. The compound acts as a "soft drug" or prodrug.

  • Low Clearance (<10 µL/min/mg): Steric hindrance (bulky undecyl tail) may be preventing the esterase from accessing the carbonyl carbon.

  • High Loss in Control: If the Heat-Inactivated control shows >20% loss, the compound is binding to the vessel walls (NSB), invalidating the enzymatic clearance data. Action: Switch to silanized glass.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Hydrolysis).
  • Williams, E. T., et al. (2011). "Carboxylesterases: A Multifaceted Enzyme Family with Implications in Drug Metabolism." Drug Metabolism and Disposition. Link

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Maes, K., et al. (2014). "Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview." Journal of Chromatography A. Link

Sources

Application Notes & Protocols for In Vivo Evaluation of Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial in vivo characterization of Undecyl 4-chlorobenzoate, a novel chemical entity. Recognizing that this compound is in the early stages of investigation, this protocol emphasizes a foundational approach, focusing on establishing a suitable formulation, assessing maximum tolerated dose (MTD), and defining the pharmacokinetic (PK) profile. Furthermore, a detailed, adaptable protocol for a preliminary pharmacodynamic (PD) or efficacy assessment is provided using the widely accepted carrageenan-induced paw edema model in rodents, a benchmark for evaluating potential anti-inflammatory activity. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific rationale underpinning each phase of the investigation.

Introduction: The Scientific Imperative for a Structured In Vivo Evaluation

Undecyl 4-chlorobenzoate is an ester molecule combining 4-chlorobenzoic acid and undecanol. While extensive in vitro data may suggest a biological hypothesis, the transition to a living system is the crucible where a compound's true potential is tested. The primary objectives of an initial in vivo study are not necessarily to prove efficacy, but to understand how the organism affects the drug (pharmacokinetics) and how the drug affects the organism (pharmacodynamics and toxicology).

Esters like Undecyl 4-chlorobenzoate are often developed as prodrugs, where the ester linkage is designed to be cleaved by endogenous esterase enzymes in vivo, releasing the active parent molecule (in this case, potentially 4-chlorobenzoic acid). This strategy can be employed to improve the bioavailability, solubility, or targeting of a compound. Therefore, our protocol design must account for the potential metabolism of the parent ester and the activity of its metabolites.

The following protocols are designed as a self-validating system, where each stage of the study informs the next, ensuring a logical, data-driven progression from tolerability to efficacy assessment.

Foundational Studies: Formulation and Tolerability

Vehicle Screening and Formulation Development

Given the predicted lipophilicity of Undecyl 4-chlorobenzoate, an aqueous solution is unlikely. A suspension or emulsion is a more probable formulation.

Objective: To identify a vehicle that allows for a stable, homogenous, and administrable formulation of Undecyl 4-chlorobenzoate at the required concentrations.

Protocol: Vehicle Screening

  • Solubility Testing: Begin by assessing the solubility of Undecyl 4-chlorobenzoate in a panel of common, biocompatible solvents and excipients.

  • Vehicle Preparation: Based on solubility data, prepare several candidate vehicle systems. A common starting point for oral (PO) administration of lipophilic compounds is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.

    • Vehicle A (Aqueous Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

    • Vehicle B (Oil-based): Sesame oil or corn oil.

  • Formulation Preparation: Add Undecyl 4-chlorobenzoate to the chosen vehicle. Use a homogenizer or sonicator to ensure a uniform and fine particle suspension.

  • Stability Assessment: Observe the formulation for signs of precipitation, aggregation, or phase separation at room temperature and 4°C over a period of at least 4 hours (a typical dosing window). The ideal formulation will remain a homogenous suspension.

Maximum Tolerated Dose (MTD) Study

An MTD study is essential for determining the dose range for subsequent PK and efficacy studies. It establishes the upper limit of dosing that does not cause unacceptable toxicity. This is a regulatory requirement and an ethical necessity to minimize animal distress.

Protocol: Single Ascending Dose MTD Study

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), with an equal number of males and females (n=3-5 per sex per group).

  • Acclimatization: Allow animals to acclimate for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dose Selection: Select a starting dose based on any available in vitro cytotoxicity data. A common starting point is 100 mg/kg, with subsequent doses escalating geometrically (e.g., 300 mg/kg, 1000 mg/kg, 2000 mg/kg). A vehicle-only group serves as the negative control.

  • Administration: Administer a single dose of the Undecyl 4-chlorobenzoate formulation via the intended route (e.g., oral gavage).

  • Observation: Monitor animals intensively for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and body weight.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant clinical signs of toxicity, mortality, or more than a 10-15% reduction in body weight.

Table 1: Example MTD Study Dosing and Observation Schedule

GroupDose (mg/kg)RouteN (Male/Female)Primary Observations
10 (Vehicle)PO5/5Baseline health, body weight
2100PO5/5Clinical signs, body weight
3300PO5/5Clinical signs, body weight
41000PO5/5Clinical signs, body weight
52000PO5/5Clinical signs, body weight

Pharmacokinetic (PK) Study: Understanding Exposure

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound. It is critical for correlating the administered dose with the actual concentration of the compound in the body over time, which is essential for interpreting efficacy data.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of Undecyl 4-chlorobenzoate and its potential primary metabolite (4-chlorobenzoic acid).

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling without causing undue stress to the animals. Use a minimum of 3-4 animals per time point group if non-cannulated animals are used.

  • Dose Selection: Choose a dose well below the MTD that is expected to be in the therapeutic range (e.g., 50 mg/kg).

  • Administration: Administer a single dose of the formulation via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify the concentrations of both the parent compound (Undecyl 4-chlorobenzoate) and its expected metabolite (4-chlorobenzoic acid) in the plasma samples.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Diagram 1: General Workflow for In Vivo Foundational Studies

G cluster_formulation Phase 1: Formulation cluster_safety Phase 2: Safety & Tolerability cluster_pk Phase 3: Pharmacokinetics (PK) cluster_efficacy Phase 4: Preliminary Efficacy solubility Solubility Testing in Biocompatible Vehicles form_prep Prepare Stable Suspension/Emulsion solubility->form_prep Select best vehicle mtd_study Single Ascending Dose MTD Study in Mice form_prep->mtd_study Use stable formulation define_mtd Define Maximum Tolerated Dose (MTD) mtd_study->define_mtd pk_dose Select Dose Below MTD define_mtd->pk_dose Inform dose selection pk_study Single-Dose PK Study in Rats pk_dose->pk_study pk_analysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->pk_analysis pk_params Calculate Cmax, Tmax, AUC, T1/2 pk_analysis->pk_params efficacy Proceed to Pharmacodynamic / Efficacy Model pk_params->efficacy Inform Efficacy Study Design

Caption: Workflow from formulation development to PK analysis.

Preliminary Efficacy Study: Carrageenan-Induced Paw Edema Model

This model is a classic, acute inflammatory model used to assess the activity of potential anti-inflammatory agents. It is robust, reproducible, and provides a clear, quantifiable endpoint (paw swelling).

Objective: To evaluate the potential anti-inflammatory effects of Undecyl 4-chlorobenzoate in a rodent model of acute inflammation.

Protocol: Efficacy Assessment in Rats

  • Animal Model: Male Sprague-Dawley rats (180-200g).

  • Acclimatization: Acclimatize animals for at least one week.

  • Grouping and Dosing:

    • Group 1: Vehicle Control: Receives the formulation vehicle only.

    • Group 2: Positive Control: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, PO).

    • Group 3: Test Article (Low Dose): Receives Undecyl 4-chlorobenzoate at a dose selected from PK data (e.g., 25 mg/kg, PO).

    • Group 4: Test Article (High Dose): Receives Undecyl 4-chlorobenzoate at a higher dose (e.g., 75 mg/kg, PO).

    • Administer all treatments orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V0).

    • Inject 0.1 mL of 1% (w/v) lambda-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema (mL) at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Table 2: Example Efficacy Study Groups

GroupTreatmentDose (mg/kg)RouteN
1Vehicle Control (0.5% CMC)-PO8
2Positive Control (Indomethacin)10PO8
3Undecyl 4-chlorobenzoate25PO8
4Undecyl 4-chlorobenzoate75PO8

Diagram 2: Experimental Timeline for Paw Edema Study

G cluster_timeline Experimental Day Timeline T_neg60 T = -60 min Administer Vehicle, Positive Control, or Test Article (PO) T0 T = 0 min Measure Basal Paw Volume (V0) Inject Carrageenan T_neg60->T0 T_pos1 T = +1 hr Measure Paw Volume (Vt) T0->T_pos1 T_pos2 T = +2 hr Measure Paw Volume (Vt) T_pos1->T_pos2 T_pos3 T = +3 hr Measure Paw Volume (Vt) T_pos2->T_pos3 T_pos4 T = +4 hr Measure Paw Volume (Vt) T_pos3->T_pos4 T_pos5 T = +5 hr Measure Paw Volume (Vt) End of Study T_pos4->T_pos5

Caption: Timeline of key events in the paw edema experiment.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare. Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee before initiation. Key principles include the 'Three Rs': Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (minimizing any potential pain or distress).

Conclusion and Future Directions

The protocols outlined in this document provide a robust, logical framework for the initial in vivo characterization of Undecyl 4-chlorobenzoate. The data generated from the MTD and PK studies are indispensable for designing meaningful and interpretable efficacy studies. The carrageenan-induced paw edema model serves as an excellent starting point for assessing potential anti-inflammatory activity. Positive results from this study would warrant further investigation in more complex, chronic models of inflammation and exploration of the underlying mechanism of action. This structured, iterative approach ensures that research progresses in a scientifically sound, ethical, and efficient manner.

References

  • Title: Prodrugs: a challenge for the drug development. Source: Brazilian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Use of Pharmacokinetics in Drug Development Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Current Protocols in Pharmacology URL: [Link]

  • Title: The 3Rs Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) URL: [Link]

Application Note: Proper Handling and Storage of Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

Undecyl 4-chlorobenzoate (CAS: Experimental/Derivative, often referenced as 4-Chlorobenzoic acid undecyl ester) is a specialized organic ester primarily utilized in two high-value domains: liquid crystal (LC) materials research and pharmaceutical intermediate synthesis .

As a member of the n-alkyl 4-chlorobenzoate homologous series, this compound exhibits mesogenic properties, often serving as a precursor or dopant in the formulation of nematic or smectic liquid crystals. Its structural anisotropy—provided by the rigid chlorophenyl core and the flexible undecyl (C11) tail—makes it critical for tuning phase transition temperatures in optical materials. In drug discovery, the 4-chlorobenzoyl moiety is a privileged scaffold, often introduced to modulate lipophilicity and metabolic stability.

This guide provides a rigorous, field-proven protocol for the safe handling, storage, and manipulation of Undecyl 4-chlorobenzoate to ensure experimental reproducibility and personnel safety.

Physicochemical Profile

Understanding the physical state of C11-esters is critical for handling. The "odd-even" effect in alkyl chains often results in undecyl (C11) derivatives having lower melting points than their even-numbered counterparts (decyl/dodecyl), frequently placing the melting transition near ambient temperature.

PropertySpecificationNotes
Chemical Name Undecyl 4-chlorobenzoateSynonyms: 4-Chlorobenzoic acid undecyl ester
Molecular Formula C₁₈H₂₇ClO₂
Molecular Weight 310.86 g/mol
Physical State Low-melting solid or Viscous LiquidLikely melts between 25°C – 45°C.
Solubility Soluble in DCM, CHCl₃, EtOAc, THFInsoluble in water.[1][2]
Stability Stable under normal conditionsSensitive to strong bases (hydrolysis).
Lipophilicity High (LogP > 5.0 estimated)Significant adsorption to plastics possible.

Health, Safety, and Environment (HSE) Assessment

While specific toxicological data for the undecyl ester may be limited, the hazard profile is derived from the homologous series and the 4-chlorobenzoic acid precursor.

Hazard Identification
  • Skin/Eye Irritation: The ester functionality combined with the lipophilic tail allows for rapid dermal absorption. Treat as a Category 2 Skin Irritant .[1][3]

  • Inhalation: Low volatility reduces risk, but aerosols formed during heating/sonication are respiratory irritants.

  • Environmental: Halogenated organic compounds are often persistent. Do not release into drains.[4]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact. For prolonged handling in solution (e.g., DCM), use Silver Shield/4H or double-gloved Nitrile.

  • Respiratory: If heating above 40°C or handling powders, use an N95/P2 particulate respirator.

  • Eyes: Chemical splash goggles are mandatory.

Storage Protocol: The "Cold-Chain" Standard

To prevent transesterification, hydrolysis, or phase separation, a rigorous storage protocol is required.

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: Although likely stable at room temperature, keeping the compound below its melting point ensures it remains a solid, reducing the rate of oxidative degradation and preventing "creeping" of the liquid on container walls.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Reasoning: Long alkyl chains are susceptible to slow oxidation over years. Backfilling the vial with Argon after every use is a self-validating step to extend shelf life.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene or low-density polyethylene (LDPE) due to potential leaching of the lipophilic ester.

Decision Logic: Storage vs. Usage

StorageLogic Start Receipt of Compound CheckState Check Physical State (Solid vs Liquid) Start->CheckState Solid State: Solid CheckState->Solid Liquid State: Liquid/Paste CheckState->Liquid StoreSolid Store at 2-8°C (Maintain Solid Phase) Solid->StoreSolid StoreLiquid Store at -20°C (Force Solidification) Liquid->StoreLiquid Prevent Leakage Usage Thaw to RT in Desiccator (Prevent Condensation) StoreSolid->Usage StoreLiquid->Usage Aliquot Aliquot under Argon Usage->Aliquot

Figure 1: Decision tree for storage conditions based on the physical state upon receipt. Freezing liquid/paste samples prevents leakage and degradation.

Handling and Solubilization Protocols

Aliquoting "Waxy" Solids

Undecyl 4-chlorobenzoate may present as a waxy solid or semi-solid paste. Weighing this accurately can be difficult due to static and stickiness. Protocol:

  • Warm-up: Allow the vial to equilibrate to room temperature (25°C). If the compound is waxy, gently warm the vial to 40°C using a dry block heater to melt it completely into a homogeneous liquid.

  • Volumetric Transfer: It is more accurate to pipette the melted liquid than to scoop the waxy solid. Use a positive displacement pipette if available.

  • Re-solidification: Return the stock vial to storage immediately.

Solubilization for Analysis/Reaction
  • Preferred Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Stock Solution: Prepare a 10 mM stock solution in DCM.

    • Stability:[1] Stable for 2 weeks at 4°C.

    • Verification: Inspect for precipitation before use. The long undecyl chain may crystallize out of cold solutions. Vortex for 30 seconds before every use.

Quality Control & Analytical Verification

Researchers must validate the integrity of the ester, particularly to ensure no hydrolysis (loss of undecyl group) has occurred.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN) + 0.1% Formic Acid

  • Gradient: High organic hold required to elute the lipophilic C11 chain.

    • 0-2 min: 50% B

    • 2-10 min: Gradient to 98% B

    • 10-15 min: Hold 98% B (Compound likely elutes here)

  • Detection: UV at 235 nm (characteristic of 4-chlorobenzoate chromophore).

1H NMR Diagnostics

Key signals to verify structure:

  • Aromatic Region: Two doublets at ~7.9 ppm and ~7.4 ppm (AA'BB' system of 4-chlorophenyl).

  • Ester Methylene: Triplet at ~4.3 ppm (-COO-CH₂ -).

  • Terminal Methyl: Triplet at ~0.88 ppm.

  • Integration Check: Ratio of Aromatic protons (4H) to Terminal Methyl (3H) must be 4:3.

Emergency Response & Disposal

SpillResponse Spill Spill Detected Type Liquid or Solid? Spill->Type SolidSpill Solid/Waxy Type->SolidSpill LiquidSpill Liquid/Solvent Type->LiquidSpill ActionSolid Scoop/Scrape Place in Solid Waste SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite Place in Halogenated Waste LiquidSpill->ActionLiquid Clean Clean Surface with Acetone -> Soap Water ActionSolid->Clean ActionLiquid->Clean

Figure 2: Workflow for managing spills. Note the specific requirement for Halogenated Waste streams.

Disposal:

  • Stream: Halogenated Organic Waste . Do not mix with general non-halogenated solvents as the chlorine content requires specific high-temperature incineration protocols.

  • Container Rinsing: Triple rinse empty vials with acetone before discarding glass.

References

  • Cheméo. 4-Chlorobenzoic acid, undecyl ester - Chemical & Physical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate. (Context for alkyl benzoate handling in LC applications). Retrieved from [Link]

Sources

Application Note: Laboratory Safety Precautions for Working with Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive safety protocol for handling Undecyl 4-chlorobenzoate , a lipophilic halogenated ester often utilized as a liquid crystal intermediate or in drug development libraries. Due to the limited availability of specific toxicological data for this compound, this guide employs a Structure-Activity Relationship (SAR) based risk assessment and Control Banding strategies. The protocol emphasizes the management of lipophilic absorption hazards, potential hydrolysis byproducts, and sensitization risks associated with the chlorobenzoate moiety.

Chemical Profile & Predicted Hazard Assessment

In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, we apply the Precautionary Principle . We derive the hazard profile from its structural components: the 4-chlorobenzoic acid core and the undecyl (C11) alkyl chain.

Structural Analysis
  • Chemical Name: Undecyl 4-chlorobenzoate

  • Molecular Formula: C₁₈H₂₇ClO₂

  • Molecular Weight: ~310.86 g/mol

  • Predicted Physical State: Viscous liquid or low-melting solid (due to the odd-numbered C11 chain disrupting crystal packing).

  • Solubility: Highly lipophilic (Predicted LogP > 6.0); insoluble in water, soluble in organic solvents (DCM, Ethyl Acetate, Hexanes).

SAR-Based Hazard Identification
Functional GroupAssociated HazardRisk Level
Chlorobenzoate Moiety Skin/Eye Irritation, Potential Skin SensitizationModerate (Category 2)
Undecyl Chain (C11) Enhanced Skin Permeation, Aquatic Toxicity (Chronic)High (Permeation)
Ester Linkage Hydrolysis to 4-chlorobenzoic acid (Irritant) + Undecanol (Irritant)Low (unless heated/acidic)

Core Safety Directive: Treat Undecyl 4-chlorobenzoate as a Class 2 Skin Irritant and Potential Sensitizer with high skin absorption potential.

Risk Assessment & Control Banding

The primary risk is not acute lethality but rather dermal absorption and sensitization . The high lipophilicity allows the compound to penetrate the stratum corneum effectively, potentially carrying the chlorobenzoate sensitizer into the systemic circulation.

Workflow Risk Analysis (DOT Diagram)

RiskAssessment Start Task: Handle Undecyl 4-chlorobenzoate StateCheck Check Physical State (Liquid vs. Solid) Start->StateCheck Liquid Liquid/Solution Phase StateCheck->Liquid If Liquid/Oil Solid Solid Phase StateCheck->Solid If Powder Risk_Liq Risk: Splash & Dermal Absorption Control: Double Nitrile + Fume Hood Liquid->Risk_Liq Risk_Sol Risk: Dust Inhalation Control: Weighing Enclosure + N95/P100 Solid->Risk_Sol Action Execute Experiment Risk_Liq->Action Risk_Sol->Action

Figure 1: Decision logic for determining engineering controls based on physical state.

Engineering Controls & PPE

Ventilation[1]
  • Requirement: All open handling (weighing, transfer, reaction setup) must be performed inside a certified chemical fume hood .

  • Rationale: While volatility is low (high MW), the potential for hydrolysis to release acidic vapors (if moisture is present) or the generation of aerosols during transfer necessitates containment.

Personal Protective Equipment (PPE) Matrix
Protection TypeRecommendationTechnical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)The C11 chain increases lipophilicity, potentially permeating thin latex rapidly. Double gloving provides a visual indicator of breach and a buffer time for removal.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for liquids that are skin irritants. Goggles prevent vapor/splash entry.[1]
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Required for transfers >100 mL to prevent saturation of clothing which holds the irritant against the skin.
Respiratory Not required in Fume HoodIf working outside a hood (not recommended), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Operational Protocols

Weighing and Transfer
  • Preparation: Place a disposable absorbent pad (benchkote) in the fume hood.

  • Weighing: If liquid, use a positive displacement pipette or weigh by difference using a closed vial. Avoid pouring from large containers to minimize drip risk.

  • Decontamination: Wipe the outer surface of the flask with a solvent-dampened tissue (Ethanol or Acetone) before removing it from the hood to remove invisible lipophilic residues.

Reaction Setup (Synthesis Context)
  • Incompatibility: Avoid strong oxidizers and strong bases (promotes rapid hydrolysis to 4-chlorobenzoate salts).

  • Temperature Control: If heating >100°C, ensure a reflux condenser is active. The flash point is predicted to be high (>150°C), but thermal decomposition can release Hydrogen Chloride (HCl) gas.

Waste Disposal[3][4][5]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them, as halogenated disposal is significantly more expensive and requires different incineration protocols.

  • Labeling: Clearly tag as "Contains Halogenated Benzoates - Potential Irritant."

Emergency Response Procedures

Exposure Response Decision Tree

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash 1. Blot excess (do not rub) 2. Wash with Soap & Water (15 min) (Lipophilic: Water alone is ineffective) Skin->Wash Flush Flush with water (15 min) Remove contacts immediately Eye->Flush Air Move to Fresh Air Seek Medical if coughing persists Inhal->Air Medical Seek Medical Attention Provide Chemical Structure Wash->Medical Flush->Medical Air->Medical

Figure 2: Immediate response protocol for exposure incidents.[2]

Spill Management
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels alone, as the lipophilic liquid may soak through and contaminate gloves during pickup.

  • Clean: Wash the spill area with a surfactant solution (soapy water) followed by an acetone rinse to solubilize the oily residue.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). 4-Chlorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

  • European Chemicals Agency (ECHA). (2024). C12-15 Alkyl Benzoate Registration Dossier. (Used as surrogate for lipophilic ester handling properties). [Link]

Sources

Troubleshooting & Optimization

methods to improve the stability of Undecyl 4-chlorobenzoate for long-term experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Undecyl 4-chlorobenzoate Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl 4-chlorobenzoate is an aromatic ester of significant interest in various research and development applications. As with many complex organic molecules, its long-term chemical stability is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive technical overview of the potential degradation pathways of Undecyl 4-chlorobenzoate and offers practical, field-tested methods to enhance its stability for long-term studies.

Understanding the Degradation Pathways of Undecyl 4-chlorobenzoate

The stability of Undecyl 4-chlorobenzoate is primarily threatened by three key environmental factors: water, light, and heat. Understanding the mechanisms of degradation is the first step toward effective stabilization.

  • Hydrolysis: The ester linkage in Undecyl 4-chlorobenzoate is susceptible to cleavage by water, a process known as hydrolysis.[1] This reaction, which can be catalyzed by acidic or basic conditions, breaks the ester bond to form 4-chlorobenzoic acid and undecyl alcohol.[2][3] The presence of even trace amounts of moisture can initiate this degradation, altering the concentration and purity of the parent compound.[4]

  • Photodegradation: Aromatic compounds, such as the chlorobenzoate moiety in this molecule, can absorb ultraviolet (UV) light.[5] This absorption can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive species. This process, known as photodegradation, can result in a complex mixture of degradation products, compromising sample integrity.

  • Thermal Degradation (Thermolysis): High temperatures provide the energy needed to overcome the activation barrier for chemical reactions, including the breakdown of the ester.[6] While many esters are stable at ambient temperatures, prolonged exposure to elevated temperatures, which can occur during certain experimental procedures or improper storage, can accelerate degradation.[7][8] The primary mechanism of thermal degradation for many esters is the homolytic cleavage of the RO-NO2 bond.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of Undecyl 4-chlorobenzoate.

Question 1: I've noticed a change in the purity of my stock solution over time, as indicated by HPLC analysis. What is the likely cause?

Answer: A gradual decrease in the purity of your stock solution is most likely due to hydrolysis, especially if the solvent used was not rigorously dried. The ester bond is susceptible to cleavage by water, leading to the formation of 4-chlorobenzoic acid and undecyl alcohol.[1] To troubleshoot this, you should:

  • Verify Solvent Anhydrousness: Ensure that you are using a high-purity, anhydrous solvent for your stock solution. Solvents should be freshly opened or properly stored over molecular sieves to prevent moisture absorption.

  • Control the Headspace: The air in the vial above your solution contains moisture. To minimize this, use vials that are appropriately sized for your solution volume and consider purging the headspace with an inert gas like argon or nitrogen before sealing.[10]

  • Perform a Forced Degradation Study: To confirm hydrolysis as the degradation pathway, you can perform a forced degradation study by intentionally exposing a small sample to acidic and basic aqueous conditions.[11][12] Analysis by HPLC-MS can then be used to identify the expected degradation products.[13]

Question 2: My solid Undecyl 4-chlorobenzoate has developed a slight discoloration after being stored on the lab bench. What could be the reason?

Answer: Discoloration of the solid compound, particularly when exposed to ambient lab conditions, is often a sign of photodegradation.[5] Laboratory lighting, especially fluorescent lighting, emits a broad spectrum of light that includes UV wavelengths capable of inducing chemical reactions in photosensitive compounds.[5]

  • Immediate Action: Transfer the compound to an amber glass vial or a container wrapped in aluminum foil to protect it from further light exposure.[4]

  • Proper Storage: For long-term storage, solid compounds should be kept in a dark, controlled environment, such as a desiccator cabinet placed inside a larger cabinet or a freezer.[14][15]

  • Purity Check: Before further use, it is crucial to re-analyze the purity of the discolored material using a validated analytical method like HPLC to quantify the extent of degradation.[16][17]

Question 3: I need to heat my experiment containing Undecyl 4-chlorobenzoate. What precautions should I take?

Answer: While some esters are relatively stable at elevated temperatures, it is a critical factor to control.[7][8] Thermal energy can accelerate all potential degradation pathways.

  • Determine Thermal Stability: If not already known, perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of Undecyl 4-chlorobenzoate. This will define the upper temperature limit for your experiments.

  • Minimize Exposure Time: Plan your experiments to minimize the duration the compound is held at an elevated temperature.

  • Use an Inert Atmosphere: If possible, conduct heating experiments under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can be initiated at higher temperatures.[10]

  • Include a Control: Always run a control sample that is not subjected to heating to differentiate between thermal degradation and other potential stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a stock solution of Undecyl 4-chlorobenzoate with enhanced stability for long-term use.

  • Materials:

    • Undecyl 4-chlorobenzoate (solid)

    • Anhydrous solvent (e.g., acetonitrile or dimethyl sulfoxide, HPLC grade or higher)

    • Amber glass vial with a PTFE-lined cap

    • Inert gas (argon or nitrogen)

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Equilibrate the Undecyl 4-chlorobenzoate container to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the solid compound in a clean, dry weighing boat.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the anhydrous solvent to the flask and sonicate briefly to dissolve the compound completely.

    • Bring the solution to the final volume with the anhydrous solvent and mix thoroughly.

    • Transfer the stock solution to an amber glass vial.

    • Gently purge the headspace of the vial with a stream of inert gas for 15-30 seconds.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.[14]

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protected from light.[4]

Protocol 2: Long-Term Stability Assessment using HPLC

This protocol outlines a systematic approach to monitor the stability of Undecyl 4-chlorobenzoate over time, in line with principles from ICH guidelines.[18][19][20]

  • Objective: To quantify the concentration of Undecyl 4-chlorobenzoate and detect the formation of degradation products over an extended period.

  • Methodology:

    • Prepare a batch of Undecyl 4-chlorobenzoate stock solution according to Protocol 1.

    • Aliquot the solution into multiple, identical, properly sealed amber vials. This avoids repeated freeze-thaw cycles of the main stock.[14]

    • Establish a stability testing schedule with defined time points (e.g., T=0, 1, 3, 6, 12 months).[19]

    • At each time point, retrieve one aliquot from storage. Allow it to equilibrate to room temperature.

    • Analyze the sample using a validated stability-indicating HPLC method.[16][21] The method should be capable of separating the parent peak from any potential degradation products.[13]

    • Record the peak area of Undecyl 4-chlorobenzoate and any new peaks that appear.

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Plot the percentage of Undecyl 4-chlorobenzoate remaining against time to determine the degradation rate.

Summary of Stability-Enhancing Strategies

StrategyPrimary Degradation Pathway TargetedRationale
Storage at Low Temperature (-20°C or -80°C) Hydrolysis, ThermolysisReduces the kinetic energy of molecules, slowing the rate of all chemical reactions.[4][15]
Use of Anhydrous Solvents and Desiccants HydrolysisMinimizes the presence of water, a key reactant in the hydrolysis of the ester bond.[4][15]
Protection from Light (Amber Vials, Darkness) PhotodegradationPrevents the absorption of UV and visible light, which can initiate photolytic cleavage of chemical bonds.[4][5]
Storage Under an Inert Atmosphere (Argon, Nitrogen) OxidationDisplaces oxygen, preventing oxidative degradation pathways that can be initiated by light or heat.[10]
pH Control (for aqueous solutions) HydrolysisThe rate of ester hydrolysis is pH-dependent; maintaining a neutral pH (around 4-8) can minimize acid or base-catalyzed degradation.

Visualizations

Logical Workflow for Ensuring Long-Term Stability

StabilityWorkflow cluster_prep Preparation Phase cluster_storage Storage & Monitoring cluster_analysis Analysis & Decision Compound Receive/Synthesize Undecyl 4-chlorobenzoate Purity Initial Purity Analysis (HPLC, T=0) Compound->Purity StockPrep Prepare Stock Solution (Protocol 1) Purity->StockPrep Storage Store Aliquots at -80°C in Darkness StockPrep->Storage Timepoints Analyze at Pre-defined Time Points (T=x) Storage->Timepoints Data Record Purity & Degradation Products Timepoints->Data Evaluation Evaluate Degradation Rate Data->Evaluation Decision Is Stability Acceptable? Evaluation->Decision Use Proceed with Experiment Decision->Use Yes Troubleshoot Troubleshoot/ Re-prepare Decision->Troubleshoot No

Caption: Workflow for preparing, storing, and monitoring the stability of Undecyl 4-chlorobenzoate.

Primary Degradation Pathway: Ester Hydrolysis

Hydrolysis cluster_reactants Reactants cluster_products Degradation Products Ester Undecyl 4-chlorobenzoate (C₁₈H₂₇ClO₂) Water Water (H₂O) Catalyst H⁺ or OH⁻ (Acid or Base Catalyst) Ester->Catalyst Water->Catalyst Acid 4-chlorobenzoic acid (C₇H₅ClO₂) Catalyst->Acid Hydrolysis Alcohol Undecanol (C₁₁H₂₄O)

Sources

common pitfalls in the synthesis of Undecyl 4-chlorobenzoate and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for the Synthesis of Undecyl 4-chlorobenzoate Ticket ID: CHEM-SUP-2024-UCB Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Strategy

The Central Challenge: The synthesis of Undecyl 4-chlorobenzoate presents a specific "purification paradox." You are reacting a high-melting solid acid (4-chlorobenzoic acid, MP ~240°C) with a high-boiling "greasy" alcohol (1-undecanol, BP ~243°C).

If you use standard Fischer esterification (Acid + Alcohol


 Ester + Water), you face an unfavorable equilibrium. If you push the equilibrium with excess 1-undecanol, you are left with a product contaminated by a high-boiling fatty alcohol that is incredibly difficult to remove via distillation without degrading the ester.

The Golden Path (Recommended Protocol): Switch to an Acyl Chloride method (Nucleophilic Acyl Substitution).

  • Key Tactic: Use 4-chlorobenzoyl chloride in slight excess (1.1–1.2 eq) relative to 1-undecanol.

  • Why? Excess acyl chloride hydrolyzes rapidly to 4-chlorobenzoic acid upon aqueous workup. This acid is easily removed by a simple basic wash (NaHCO₃), leaving pure ester. This avoids the "greasy alcohol" separation nightmare.

Optimized Protocol: The Acyl Chloride Method

Reagents:

  • Substrate A: 1-Undecanol (Limiting Reagent)

  • Substrate B: 4-Chlorobenzoyl chloride (1.2 equivalents)

  • Base: Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equivalents - optional, accelerates reaction)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Nitrogen/Argon. Add 1-Undecanol (1.0 eq) , TEA (1.5 eq) , and DMAP (0.1 eq) in dry DCM. Cool to 0°C .

  • Addition: Dissolve 4-Chlorobenzoyl chloride (1.2 eq) in a small volume of dry DCM. Add this solution dropwise to the reaction flask over 30 minutes.

    • Note: The reaction is exothermic.[2] Controlling temperature prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours.

    • Checkpoint: Monitor via TLC (Solvent: 10% EtOAc/Hexane). Look for the disappearance of 1-undecanol (visualize with KMnO₄ stain, as UV might be weak for the alcohol).

  • Quench & Hydrolysis (The Critical Step): Add water to the reaction mixture and stir vigorously for 20 minutes.

    • Mechanism:[3][4][5] This converts the excess 4-chlorobenzoyl chloride into 4-chlorobenzoic acid and HCl.

  • Workup:

    • Wash Organic Layer 2x with 1M HCl (Removes excess TEA/DMAP).

    • Wash Organic Layer 2x with Saturated NaHCO₃ (Removes the hydrolyzed 4-chlorobenzoic acid).

    • Wash 1x with Brine. Dry over MgSO₄.

  • Isolation: Concentrate in vacuo. The residue is usually high-purity Undecyl 4-chlorobenzoate.

Visualizations

Diagram 1: Synthetic Workflow & Impurity Management

This diagram illustrates the logic of using excess Acid Chloride to ensure easy purification.

G cluster_waste Waste Stream Undecanol 1-Undecanol (Limiting Reagent) Reaction Reaction (DCM, 0°C -> RT) Undecanol->Reaction AcidCl 4-Chlorobenzoyl Cl (Excess 1.2 eq) AcidCl->Reaction Base TEA / DMAP Base->Reaction Mixture Crude Mixture: 1. Product (Ester) 2. Excess Acid Cl 3. TEA-HCl Salts Reaction->Mixture Quench Water Quench (Hydrolysis) Mixture->Quench WashAcid Acid Wash (HCl) Removes TEA/DMAP Quench->WashAcid WashBase Base Wash (NaHCO3) Removes 4-Cl-Benzoic Acid WashAcid->WashBase Byprod2 Ammonium Salts WashAcid->Byprod2 Extracts Final Pure Undecyl 4-chlorobenzoate WashBase->Final Byprod1 Hydrolyzed Acid (Water Soluble as Salt) WashBase->Byprod1 Extracts

Caption: Stoichiometric control strategy ensuring all difficult-to-remove alcohol is consumed, converting excess reagent into easily washable acid.

Troubleshooting Dashboard (FAQ)

Issue 1: "I have unreacted 1-Undecanol in my final product."

Diagnosis: Incorrect stoichiometry or wet reagents. The Fix:

  • Immediate: If the product is already made, you cannot wash the alcohol out. You must perform Column Chromatography (Silica gel, 0-5% EtOAc in Hexanes) or High-Vacuum Distillation (though the BP difference is narrow).

  • Prevention: Always use the Acid Chloride in excess (1.2 eq). Ensure the Acyl Chloride quality; if it has partially hydrolyzed in the bottle due to age, your effective stoichiometry is wrong. Distill the Acid Chloride if it looks cloudy/white before use.

Issue 2: "My yield is low, and I see a white precipitate forming early."

Diagnosis: Moisture contamination (Hydrolysis). The Fix:

  • The white precipitate is likely 4-chlorobenzoic acid (formed by reaction with atmospheric water) or TEA-HCl salts forming too fast.

  • Protocol Adjustment: Ensure DCM is distilled over CaH₂ or passed through an alumina drying column. Flame-dry glassware.

Issue 3: "The product is colored (Yellow/Orange) instead of clear/white."

Diagnosis: Oxidation of the amine catalyst or impurities in the acid chloride. The Fix:

  • Pass the crude oil through a short "plug" of silica gel and activated charcoal. This removes colored polar impurities without a full column run.

Issue 4: "Can I use Fischer Esterification instead?"

Comparative Analysis:

FeatureAcyl Chloride Method (Recommended)Fischer Esterification (Alternative)
Equilibrium Irreversible (Kinetic control)Reversible (Thermodynamic control)
Water Sensitivity High (Requires dry solvents)Low (Water is a byproduct)
Purification Easy (Wash away acid)Hard (Remove high-BP alcohol)
Reaction Time 2–4 Hours12–24 Hours (Reflux)
Yield >90% Typical60–75% Typical

Mechanistic & Safety Insights

The "Greasy" Alcohol Pitfall

1-Undecanol (


) is lipophilic. In a Fischer esterification, if you use excess alcohol to drive the reaction, the unreacted alcohol will co-migrate with your ester on silica gel because their polarities are relatively similar (both lipophilic chains dominate).
  • Acyl Chloride Advantage: By making the alcohol the limiting reagent, you ensure it is fully consumed. The excess reagent (Acid Chloride) becomes a different functional group (Carboxylic Acid) upon workup, which has vastly different solubility properties (soluble in aqueous base).

Safety: 4-Chlorobenzoyl Chloride
  • Hazard: Potent lachrymator and corrosive. Reacts violently with water to release HCl gas.

  • Handling: All transfers must occur in a fume hood. Quench glassware in a base bath before removing from the hood.

Diagram 2: Troubleshooting Decision Tree

D Start Problem Detected CheckTLC Check TLC (Is Undecanol present?) Start->CheckTLC YesAlc Yes: Unreacted Alcohol CheckTLC->YesAlc Spot at Rf ~0.3 NoAlc No: Alcohol Gone CheckTLC->NoAlc Only Product Spot CheckStoich Did you use Excess Acid Cl? YesAlc->CheckStoich Soln3 Solution: Acid/Base Wash (Standard Workup) NoAlc->Soln3 Impurities are acidic CheckWater Was solvent dry? CheckStoich->CheckWater Yes Soln1 Solution: Column Chromatography (Difficult Separation) CheckStoich->Soln1 No (Used Excess Alcohol) Soln2 Solution: Recalculate Stoich Check Reagent Purity CheckWater->Soln2 No (Hydrolysis occurred)

Caption: Decision matrix for identifying root causes of low purity based on TLC analysis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution vs.
  • PubChem. (n.d.).[6] 4-Chlorobenzoyl chloride (Compound Summary).[7] National Center for Biotechnology Information. Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Purification of Laboratory Chemicals. In Vogel's Textbook of Practical Organic Chemistry.

Sources

identifying and characterizing degradation products of Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Undecyl 4-chlorobenzoate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation of this molecule. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the stability testing and degradation analysis of Undecyl 4-chlorobenzoate.

Q1: What are the primary degradation pathways for Undecyl 4-chlorobenzoate?

A1: As an ester, Undecyl 4-chlorobenzoate is primarily susceptible to hydrolysis.[1][2][3] This can be catalyzed by acidic or basic conditions. The main degradation products from hydrolysis are 4-chlorobenzoic acid and undecan-1-ol .

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[1][4] This process is generally faster and more aggressive towards esters than acidic hydrolysis.[1][5] The reaction is typically irreversible as the resulting carboxylate salt is resistant to further nucleophilic attack.

Q2: What are the expected degradation products of Undecyl 4-chlorobenzoate?

A2: The primary and most anticipated degradation products are:

Degradation ProductChemical FormulaMolar Mass ( g/mol )
4-chlorobenzoic acidC₇H₅ClO₂156.57
Undecan-1-olC₁₁H₂₄O172.31
Q3: My analytical method shows poor separation between the parent compound and its degradation products. How can I improve this?

A3: Poor resolution is a common issue. Here are several strategies to improve the separation:

  • Optimize the Mobile Phase: For reversed-phase HPLC, adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and resolution. A shallower gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention times and may improve separation.

  • Adjust the pH of the Mobile Phase: The pH of the mobile phase is critical, especially for the separation of the acidic degradation product, 4-chlorobenzoic acid. At a pH well below its pKa (~4.0), it will be in its neutral form and have a longer retention time on a C18 column. Conversely, at a pH above its pKa, it will be in its anionic (carboxylate) form and elute earlier.

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For instance, a phenyl-hexyl or a polar-embedded column might offer different interactions and improve the separation.

  • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

Q4: I am observing unexpected peaks in my chromatogram. What could be their source?

A4: Unexpected peaks can arise from several sources:

  • Secondary Degradation Products: Under harsh stress conditions (e.g., high heat, strong acid/base), the primary degradation products might degrade further.[5]

  • Impurities in the Starting Material: The initial sample of Undecyl 4-chlorobenzoate may contain impurities from its synthesis.

  • Contamination: Solvents, glassware, or the HPLC system itself can introduce contaminants.[6]

  • Excipient Interference: If you are analyzing a formulated product, excipients could be interfering with the analysis.[6]

To identify these peaks, mass spectrometry (LC-MS) is an invaluable tool.[7]

Q5: My mass balance in forced degradation studies is below 90%. What are the possible reasons?

A5: A low mass balance suggests that not all components are being accounted for. Common causes include:

  • Co-elution of Degradation Products: One or more degradation products may be co-eluting with the parent peak or other peaks. A peak purity analysis using a photodiode array (PDA) detector can help to identify this.[3]

  • Poor Detection of Degradation Products: The analytical wavelength used might be optimal for Undecyl 4-chlorobenzoate but not for one or more of its degradation products. Using a PDA detector to examine the full UV spectrum of all peaks is recommended.[6]

  • Formation of Non-UV Active or Volatile Degradants: Some degradation pathways might lead to products that do not have a UV chromophore or are too volatile to be retained on the column.

  • Adsorption of Degradants: Highly polar or charged degradation products might be irreversibly adsorbed onto the column or other parts of the HPLC system.

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues you might encounter during your experiments.

Issue 1: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 10-15 column volumes.[8]
Mobile Phase Composition Fluctuation If preparing the mobile phase online, check the pump's proportioning valves.[8] Consider preparing the mobile phase manually to rule out instrument error.[8]
Temperature Variations Use a column oven to maintain a consistent temperature.[8] Even small fluctuations in ambient temperature can affect retention times.[8]
pH Instability of Mobile Phase Ensure the mobile phase buffer has sufficient capacity and is stable over the course of the analytical run.
Issue 2: Peak Tailing for 4-chlorobenzoic acid
Potential Cause Troubleshooting Steps
Secondary Silanol Interactions The free silanol groups on the silica-based column can interact with the acidic 4-chlorobenzoic acid, causing tailing. Use a column with end-capping or a base-deactivated column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.
Column Overload Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.
Column Degradation The column may be degrading due to extreme pH or temperature. Replace the column if necessary.[6]
Issue 3: No Degradation Observed Under Stress Conditions
Potential Cause Troubleshooting Steps
Stress Conditions are too Mild Increase the concentration of the acid or base, the temperature, or the duration of the stress test.[2] A common starting point is refluxing in 0.1 M HCl or NaOH.[5][9]
Poor Solubility of the Compound Ensure that Undecyl 4-chlorobenzoate is fully dissolved in the stress medium. A co-solvent may be necessary, but be mindful that it can affect the degradation kinetics.
Analytical Method is Not Stability-Indicating The degradation products may be co-eluting with the parent compound. Re-evaluate your analytical method's specificity.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][9]

1. Sample Preparation:

  • Prepare a stock solution of Undecyl 4-chlorobenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Instrumentation:

  • HPLC system with a PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Phosphoric acid in water

  • Solvent B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 240 nm Injection Volume: 10 µL

Protocol 3: Identification of Degradation Products by LC-MS

Instrumentation:

  • LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)

LC Conditions:

  • Use the same HPLC method as described in Protocol 2.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

  • Scan Range: m/z 100-500

  • Fragmentation Analysis (MS/MS): Perform product ion scans on the parent masses of interest to aid in structural elucidation. The 4-chlorobenzoyl cation (m/z 139/141) is a characteristic fragment.[10]

Section 4: Visualizations

Diagram 1: Logical Workflow for Troubleshooting Degradation Studies

A Start: Degradation Study B Run Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze by HPLC-UV/PDA B->C D Acceptable Degradation? (5-20%) C->D E No D->E No F Yes D->F Yes G Adjust Stress Conditions (Time, Temp, Concentration) E->G H Good Resolution & Peak Shape? F->H G->B I No H->I No J Yes H->J Yes K Optimize HPLC Method (Mobile Phase, Column, etc.) I->K L Mass Balance >90%? J->L K->C M No L->M No N Yes L->N Yes O Identify Unknowns by LC-MS M->O P Final Report N->P O->P

Caption: Troubleshooting workflow for forced degradation studies.

Diagram 2: Primary Degradation Pathway of Undecyl 4-chlorobenzoate

A Undecyl 4-chlorobenzoate B H₂O (Acid or Base Catalysis) C 4-chlorobenzoic acid A->C Hydrolysis D Undecan-1-ol A->D Hydrolysis B->C

Caption: Hydrolytic degradation of Undecyl 4-chlorobenzoate.

References

  • A Comparative Guide to the Mass Spectrometry of Esters Synthesized with 4-Chlorobenzoyl Chloride - Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Technical Support Center: Atorvastatin Ethyl Ester Stability Testing - Benchchem.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - EPA.
  • Naming carboxylic acids - chemrevise.
  • stability indicating by lc-ms method - International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25).
  • HPLC Troubleshooting Guide.

Sources

Technical Support Center: Optimization of 4-Chlorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for the esterification of 4-chlorobenzoic acid (4-CBA). Ticket ID: CHEM-OPT-4CBA-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

Welcome to the Technical Support Center. You are likely working with 4-chlorobenzoic acid (4-CBA) , a substrate that presents specific challenges compared to unsubstituted benzoic acid.

Technical Context:

  • Electronic Effect: The chlorine atom at the para position is electron-withdrawing (

    
    ). This lowers the pKa to ~3.98 (vs. 4.20 for benzoic acid), making the carboxylic acid proton more acidic. However, in acid-catalyzed (Fischer) esterification, this electron withdrawal reduces the electron density on the carbonyl oxygen, making the initial protonation step (the activation energy barrier) slightly more difficult than with benzoic acid.
    
  • Solubility: 4-CBA has a high melting point (~243°C) and poor solubility in non-polar solvents, which dictates specific solvent choices during reaction and workup.

Module 1: Method Selection (Triage)

Before optimizing, ensure you are using the correct synthetic route for your scale and purity requirements.

Interactive Workflow Selector

MethodSelector Start Start: Select Scale & Needs Scale Is the scale >100g? Start->Scale Purity Is quantitative conversion required? Scale->Purity No (Lab scale) Fischer Method A: Fischer Esterification (Equilibrium Limited) Scale->Fischer Yes (Cost driven) AcidCl Method B: Thionyl Chloride (SOCl2) (Irreversible) Purity->AcidCl Yes (High Yield) Steglich Method C: Steglich (DCC/DMAP) (Mild Conditions) Purity->Steglich No (Acid Sensitive Alcohol)

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and strictness of conversion requirements.

Module 2: Fischer Esterification (Equilibrium Management)

User Scenario: You are running a standard acid-catalyzed reaction (e.g., Methanol + H2SO4) and yields are stuck at ~60-70%.

Troubleshooting Guide

Q1: Why is my reaction stalling despite refluxing for 24 hours? Diagnosis: You have reached thermodynamic equilibrium. The electron-withdrawing chlorine makes the carbonyl carbon highly electrophilic, but the presence of water (a byproduct) drives the reverse hydrolysis reaction. Solution:

  • Stoichiometry: Increase the alcohol concentration. Use the alcohol as the solvent (minimum 10-20 equivalents).

  • Water Removal: For high-boiling alcohols (e.g., butanol), use a Dean-Stark trap with toluene. For low-boiling alcohols (methanol/ethanol), add activated 3Å Molecular Sieves directly to the reaction flask (approx. 10% w/v).

Q2: I see a white precipitate upon cooling. Is this my product? Diagnosis: Likely unreacted starting material. 4-CBA is significantly less soluble in cold alcohols than its ester derivatives. Verification: Perform a TLC (Hexane:EtOAc 8:2). The acid will remain near the baseline; the ester will have an Rf ~0.6-0.8. Corrective Action: If unreacted acid is present, filter the precipitate before aqueous workup to recover starting material, then proceed to drive the filtrate reaction further.

Optimized Protocol (Fischer)
  • Reagents: 4-CBA (1.0 eq), Alcohol (Solvent, >20 eq),

    
     (0.5 eq - higher loading required due to lower basicity of 4-CBA carbonyl).
    
  • Conditions: Vigorous reflux.

  • Key Step: Add

    
     dropwise to the alcohol before adding the solid acid to prevent clumping.
    

Module 3: Acid Chloride Method (Quantitative Conversion)

User Scenario: You need >95% yield or are using an expensive alcohol. You are using Thionyl Chloride (


).[1][2][3]
Troubleshooting Guide

Q1: The reaction mixture is not becoming homogeneous. Is it reacting? Diagnosis: 4-CBA is reacting slowly. The formation of the acid chloride is the rate-determining step. Solution: Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops per 10 mmol). Mechanism: DMF reacts with


 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 

alone. This activates the carboxylic acid rapidly.

Q2: The reaction turned dark yellow/red. Is the product decomposed? Diagnosis: Likely trace impurities or excess Vilsmeier reagent. Assessment: This is usually cosmetic. The methyl/ethyl ester of 4-CBA is typically a white solid or clear oil. The color will be removed during the aqueous workup (bicarbonate wash).

Visualizing the Catalytic Activation (DMF)

DMF_Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier Inter Activated Intermediate Vilsmeier->Inter + Acid Acid 4-Chlorobenzoic Acid Acid->Inter Prod 4-Chlorobenzoyl Chloride Inter->Prod - DMF (Regenerated) Prod->DMF Cycle Repeats

Figure 2: The catalytic cycle of DMF in converting 4-CBA to its acid chloride. DMF is regenerated, ensuring only drops are needed.

Optimized Protocol (Acid Chloride)
  • Activation: Suspend 4-CBA (1.0 eq) in dry Toluene or DCM (or neat if scale allows).

  • Reagent: Add

    
     (1.5 eq) and DMF (2 drops) .
    
  • Reaction: Heat to reflux (70-80°C) until gas evolution (

    
    , 
    
    
    
    ) ceases and solution clears (approx. 1-2 hours).
  • Esterification: Evaporate excess

    
     (critical!), redissolve in DCM, and add the target Alcohol (1.1 eq) + Pyridine (1.2 eq) to scavenge HCl.
    

Module 4: Comparative Data & Expectations

Use this table to benchmark your results.

ParameterFischer (Standard)Fischer (Optimized w/ Sieves)Acid Chloride (

)
Reaction Time 12 - 24 Hours8 - 12 Hours2 - 4 Hours
Typical Yield 60 - 70%80 - 85%95 - 99%
Purification Extraction + RecrystallizationExtractionEvaporation + Wash
Water Tolerance Low (Stops reaction)Medium (Sieves absorb)Zero (Violent hydrolysis)
Safety Hazard Corrosive (

)
CorrosiveToxic Gas (

,

)

References

  • Solubility & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7888, 4-Chlorobenzoic acid. Retrieved from [Link]

  • Mechanistic Insight (Substituent Effects): Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Establishes the value for 4-Cl).
  • Acid Chloride Optimization: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fischer Esterification Kinetics: Liu, B., et al. (2006). Kinetics of Esterification of Benzoic Acid with Methanol. Industrial & Engineering Chemistry Research.

Sources

troubleshooting purification of Undecyl 4-chlorobenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-UCB-4492 Subject: Troubleshooting Purification of Undecyl 4-chlorobenzoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are attempting to purify Undecyl 4-chlorobenzoate , a fatty aromatic ester. This molecule presents a classic "Janus" problem in chromatography:

  • The "Head" (4-chlorobenzoate): UV-active, moderately polar, aromatic.

  • The "Tail" (Undecyl, C11 chain): Highly lipophilic (greasy), non-UV active.

The Core Failure Mode: The most common issue is co-elution with the starting alcohol (1-Undecanol) . Because the C11 chain dominates the physical properties of both the product and the starting alcohol, their retention factors (


) on silica are dangerously close. Furthermore, 1-Undecanol is effectively invisible under standard UV (254 nm), leading to "pure" fractions that contain significant alcohol contamination.
Module 1: Pre-Column Diagnostics (The "Ghost" Peak)

Before packing the column, you must validate your detection method. If you rely solely on UV, you are flying blind.

The Visualization Protocol

The undecyl tail renders the alcohol impurity invisible to UV. You must use a destructive stain.

ReagentTarget ComponentAppearancePreparation Note
UV (254 nm) Product (Benzoate) & Acid Dark Purple/Black spotsNon-destructive. Mark these first.
PMA (Phosphomolybdic Acid) Impurity (Undecanol)Dark Blue/Green on yellowRequires heating (heat gun). Best for aliphatic alcohols.
Vanillin Stain General (Ester & Alcohol)Alcohol: Blue/GreyEster: Red/BrownExcellent for differentiating the two species by color.
Bromocresol Green Impurity (Benzoic Acid)Yellow spot on blue backgroundDetects acidic protons (if workup was poor).

Diagnostic Check:

  • Run a TLC of your crude mixture alongside pure starting materials (Alcohol and Acid).

  • Visualize under UV. Mark the spots.

  • Dip the same plate in PMA or Vanillin and char with a heat gun.

  • Result: You will likely see a "ghost" spot (the alcohol) appearing just below or overlapping with your product.

Module 2: The Purification Workflow

Do not rely on the column to remove the unreacted 4-chlorobenzoic acid. It causes "streaking" (tailing) that ruins the separation of the alcohol/ester.

Step 1: Chemical Workup (The "Save Your Column" Step)
  • Objective: Remove 4-chlorobenzoic acid chemically, not chromatographically.

  • Protocol:

    • Dissolve crude reaction mix in Hexanes or Diethyl Ether (avoid DCM if possible, as it emulsions easily with fatty chains).

    • Wash 2x with Sat. NaHCO₃ (Sodium Bicarbonate). This converts the acid to its water-soluble salt.

    • Wash 1x with Brine.

    • Dry over MgSO₄.

    • Result: The "streaking" impurity is now gone. You only need to separate the Ester (Product) from the Alcohol (Impurity).

Step 2: Column Chromatography Parameters
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Strategy: The lipophilic tail requires a very non-polar start.

    • Solvent A: Hexanes (or Heptane)[1]

    • Solvent B: Ethyl Acetate (EtOAc)

Recommended Gradient:

Column Volume (CV) % Hexanes % EtOAc Purpose
0–2 CV 100% 0% Elute non-polar byproducts (alkanes).
2–5 CV 98% 2% Move the Ester (Product).
5–10 CV 95% 5% Elute the Ester; Alcohol stays retained.

| 10+ CV | 90% | 10% | Flush the Alcohol (Impurity). |

Module 3: Troubleshooting Logic (Decision Tree)

Use the following logic flow to diagnose separation failures.

TroubleshootingLogic Start Start: Poor Separation CheckUV Does TLC show separate spots under UV? Start->CheckUV CheckStain Did you use PMA/Vanillin stain? CheckUV->CheckStain No (Single Spot) Streaking Is the product 'streaking' (tailing) down the plate? CheckUV->Streaking Yes StainIt ACTION: Stain the plate. Alcohol is likely hidden. CheckStain->StainIt No Coelution Spots overlap (Rf < 0.1 diff) CheckStain->Coelution Yes (Spots overlap) AcidPres Diagnosis: Residual Acid Streaking->AcidPres Yes BaseWash ACTION: Perform NaHCO3 wash or add 1% TEA to column. AcidPres->BaseWash ChangeSolvent ACTION: Change Solvent System Coelution->ChangeSolvent TolueneSystem Try Toluene/Hexane (1:1) (Exploits pi-pi stacking) ChangeSolvent->TolueneSystem DCMSystem Try Hexane/DCM (Chlorinated solvent selectivity) ChangeSolvent->DCMSystem

Figure 1: Troubleshooting logic for ester/alcohol separation failures. Note the critical divergence for "hidden" impurities.

Frequently Asked Questions (FAQs)

Q1: My product looks pure on the column but NMR shows a multiplet at 3.6 ppm. What is it? A: That is the


-methylene protons of 1-Undecanol  (

). The product (Ester)

-methylene protons will be further downfield, around 4.3 ppm (

). This confirms you have co-elution. You must run a slower gradient (e.g., 0% to 5% EtOAc over 20 minutes) or use a longer column to separate these species.

Q2: The product is tailing badly. I already washed with base. A: If the acid is removed but tailing persists, you may have overloaded the column. Long-chain esters can aggregate.

  • Fix: Reduce loading mass (aim for <1% of silica mass).

  • Fix: Ensure your sample is fully soluble in the mobile phase. If you loaded in DCM but are running Hexane, the product may precipitate at the top of the column. Load using a "dry load" method (adsorb crude onto silica, evaporate solvent, then pour onto column).

Q3: Can I use Reverse Phase (C18) instead? A: Yes, and it is often superior for fatty chains. Because the "greasy" C11 chain is the dominant feature, a C18 column using Acetonitrile/Water or Methanol/Water often provides better resolution than normal phase silica. The alcohol is more polar than the ester and will elute earlier in Reverse Phase, whereas it elutes later in Normal Phase.

References & Validated Sources
  • General Protocol for Esterification Workup:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 2.15 (Solvent Extraction).

    • Source:

  • TLC Staining Guide (PMA & Vanillin):

    • University of Rochester, Dept. of Chemistry - TLC Stains.

    • Source:

  • Flash Chromatography Solvent Selection:

    • Teledyne ISCO - Flash Chromatography Guide.

    • Source:

  • Separation of Esters and Alcohols:

    • Journal of Chemical Education - "TLC Visualization of Long-Chain Alcohols".

    • Source:

Sources

Technical Support Center: Scale-Up Synthesis of Undecyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

User Guide ID: TS-UCB-001 Subject: Troubleshooting Scale-Up Methodologies (100g – 10kg scale) Last Updated: March 8, 2026

Introduction: The "Greasy" Ester Challenge

Undecyl 4-chlorobenzoate is a hydrophobic ester often utilized as an intermediate in liquid crystal synthesis or as a specialized plasticizer. Its synthesis presents a classic "Fatty Ester" dilemma during scale-up:

  • High Boiling Point: The C11 chain (undecyl) pushes the boiling point significantly high (>350°C at atm), making atmospheric distillation impossible without decomposition.

  • Purification Difficulty: The physical properties (polarity and boiling point) of the product are frustratingly similar to the starting material, 1-undecanol .

  • Phase Behavior: The product is often a low-melting solid or viscous oil, complicating crystallization.

This guide prioritizes the Acyl Chloride Route (4-chlorobenzoyl chloride + 1-undecanol) over Fischer Esterification. While Fischer is cheaper, the difficulty of removing unreacted undecanol at scale makes the irreversible Acyl Chloride route chemically superior for purity.

Module 1: Reaction Kinetics & Stoichiometry

Core Protocol: The Acyl Chloride Method

Reaction: 4-Chlorobenzoyl chloride + 1-Undecanol


 Product + HCl
Critical Decision: Stoichiometry Control

Question: Should I use excess alcohol or excess acid chloride to drive the reaction?

Technical Directive: ALWAYS use excess Acid Chloride (1.1 – 1.2 equiv).

  • Why?

    • Scenario A (Excess Alcohol): You are left with unreacted 1-undecanol. It is a high-boiling oil that is difficult to distill away from your product and does not crystallize easily.

    • Scenario B (Excess Acid Chloride): Unreacted acid chloride hydrolyzes during workup into 4-chlorobenzoic acid . This is a solid with high acidity (

      
      ) that is easily removed by washing with aqueous 
      
      
      
      or
      
      
      .
Troubleshooting the Reaction
SymptomProbable CauseCorrective Action
Violent Exotherm upon addition High concentration of reagents; fast addition rate.Dilution & Cooling: Dilute acid chloride in DCM or Toluene (1:1 v/v). Cool reactor to 0–5°C. Add acid chloride solution dropwise over 2 hours.
Solid precipitate clogs stirrer Formation of Amine-HCl salts (e.g., Pyridine

HCl or TEA

HCl).
Solvent Choice: Ensure sufficient solvent volume (DCM or Toluene). If scaling up >1kg, use mechanical stirring (overhead) rather than magnetic.
Low Conversion (<90%) Moisture ingress hydrolyzing the acid chloride.Dry System: Reagents must be dry. Use a nitrogen sweep. Check the quality of 4-chlorobenzoyl chloride (it should be clear/yellow, not cloudy).

Module 2: Work-Up & Impurity Removal

The "Emulsion" Trap: Long-chain esters act as surfactants. When you wash the organic phase with water/base, you may form stable emulsions.

Protocol: The "Salting Out" Wash

  • Quench: Add water slowly to destroy excess acid chloride.

  • Acid Wash: Wash with 1M HCl (removes Pyridine/TEA).

  • Base Wash (CRITICAL): Wash with 10%

    
     or 
    
    
    
    .
    • Target: Converts 4-chlorobenzoic acid to sodium 4-chlorobenzoate (water-soluble).

    • Fix: If emulsion forms, add saturated Brine or a small amount of Methanol to break surface tension.

  • Dry: Use

    
     (fast) or 
    
    
    
    (high capacity).
Workflow Visualization

G cluster_0 Reaction Phase cluster_1 Work-Up Phase cluster_2 Separation Input Inputs: 1-Undecanol (1.0 eq) 4-Cl-Benzoyl Chloride (1.2 eq) Base (TEA/Pyridine) React Reaction (0°C -> RT) Solvent: DCM/Toluene Input->React Quench Quench: Water/Ice (Hydrolyzes excess Acid Chloride) React->Quench WashAcid Acid Wash (1M HCl) Removes Amine Base Quench->WashAcid WashBase Base Wash (10% NaOH) Removes 4-Cl-Benzoic Acid WashAcid->WashBase Sep Phase Separation WashBase->Sep Aqueous Aqueous Waste (Salts, Amine-HCl, Benzoate) Sep->Aqueous Organic Organic Layer (Product + Trace Undecanol) Sep->Organic caption Figure 1: Optimized Work-up Flow to prevent 'Greasy' Impurities

Module 3: Purification (The "Undecanol Problem")

Even with stoichiometry control, trace 1-undecanol may remain.

Q: My product is an oil/low-melting solid. How do I get high purity?

Method A: High Vacuum Distillation (Preferred for >100g)

Undecyl 4-chlorobenzoate has a very high boiling point. You must use High Vacuum (<1 mbar) .

  • Setup: Short Path Distillation or Wiped Film Evaporator (WFE).

  • Parameters:

    • Fore-cut: 100–120°C (Removes trace solvent/undecanol).

    • Main Fraction: Likely 180–220°C at 0.5 mbar (Estimate).

  • Warning: Do not exceed pot temperature of 250°C to avoid ester pyrolysis.

Method B: Chromatographic Filtration (Preferred for <50g)

If the product is heat-sensitive or you lack high-vac equipment.

  • Stationary Phase: Silica Gel (Standard).

  • Eluent: Hexane/Ethyl Acetate (95:5). The non-polar ester moves fast; the polar alcohol sticks to the silica.

Module 4: Safety & Handling (FAQ)

Q: The reaction mixture is fuming. Is this normal? A: Yes, if you are not using a base scavenger. The reaction produces HCl gas.

  • Fix: On scale-up (>100g), you must vent the reaction vessel into a Caustic Scrubber (NaOH solution trap) to neutralize HCl fumes. Do not vent directly into the fume hood sash.

Q: Is the product toxic? A: While specific tox data on the undecyl ester is sparse, 4-chlorobenzoic acid derivatives and long-chain esters can be skin irritants.

  • Precaution: Treat as a potential sensitizer. Use nitrile gloves.

References

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (General procedures for acid chloride esterification).

  • Org. Synth. 1929, 9, 32. Esterification using Acid Chlorides (General Protocol).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanisms of Acyl Substitution).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Scale-up of heterogeneous mixtures and work-up strategies).

strategies to increase the yield and purity of Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Undecyl 4-chlorobenzoate . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with esterifying 4-chlorobenzoic acid with 1-undecanol.

This guide bypasses generic advice to focus on the chemical causality behind yield bottlenecks and purity failures, providing you with self-validating protocols to ensure reproducible success.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Which synthetic route provides the highest yield and purity for Undecyl 4-chlorobenzoate?

A: For this specific target, the Acid Chloride method (reacting 4-chlorobenzoyl chloride with 1-undecanol in the presence of pyridine) is vastly superior to the Steglich (DCC/DMAP) or Fischer esterification methods[1].

Causality: Fischer esterification relies on an equilibrium that is difficult to drive to completion without harsh dehydration. The Steglich method generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate entirely from lipophilic esters. Acid chlorides, being the most reactive carboxylic acid derivatives, undergo irreversible nucleophilic acyl substitution with primary alcohols to yield esters near-quantitatively[2].

Q2: My acid chloride reaction is stalling at 70% yield. How can I drive it to completion?

A: A stalled acid chloride esterification is almost always a failure of catalysis or moisture control.

  • Moisture: Acid chlorides react rapidly with trace water to hydrolyze back into 4-chlorobenzoic acid and HCl[2]. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

  • Nucleophilic Catalysis: Do not just use a weak base to scavenge HCl. You must use Pyridine or 4-Dimethylaminopyridine (DMAP) . Pyridine acts as a nucleophilic catalyst, attacking the acid chloride to form a highly reactive acylpyridinium intermediate[3]. This intermediate is far more susceptible to attack by 1-undecanol than the parent acid chloride.

Q3: I am struggling to separate unreacted 1-undecanol from the final product. What is the best purification strategy?

A: This is a classic stoichiometric error. 1-Undecanol is a C11 fatty alcohol; it is highly lipophilic, possesses a high boiling point, and will co-elute with your target ester during silica gel chromatography. The Solution:Invert your stoichiometry. Instead of using excess alcohol to drive the reaction, use a 1.2x molar excess of 4-chlorobenzoyl chloride. During the aqueous workup, the unreacted acid chloride will hydrolyze into 4-chlorobenzoic acid. This acid is easily deprotonated by a saturated sodium bicarbonate (


) wash, partitioning it entirely into the aqueous phase and leaving pure Undecyl 4-chlorobenzoate in the organic phase.
Q4: I am using the Steglich esterification (DCC/DMAP) but detecting an impurity with an IR peak around 2100 cm⁻¹. What is this, and how do I prevent it?

A: That IR peak corresponds to an


 stretch, indicating the presence of an N-acylurea byproduct [4].
Causality: In a Steglich reaction, DCC activates the acid to form an O-acylisourea intermediate. If the alcohol does not attack quickly enough, this intermediate undergoes a deleterious [1,3]-rearrangement into a dead-end, unreactive N-acylurea[5].
The Solution: Increase your DMAP loading to 10 mol%. DMAP attacks the O-acylisourea faster than it can rearrange, forming the reactive acylpyridinium species and suppressing the byproduct formation[5].

Part 2: Mechanistic Workflows & Visualizations

Pathway A 4-Chlorobenzoyl Chloride D Acylpyridinium Intermediate A->D + Pyridine B 1-Undecanol E Undecyl 4-chlorobenzoate + Pyridinium Chloride B->E C Pyridine (Catalyst/Base) C->D D->E + 1-Undecanol

Caption: Mechanistic workflow of pyridine-catalyzed acid chloride esterification.

Troubleshooting Start Steglich Esterification: Low Yield / Impurities Q1 Is DCU byproduct fully precipitating? Start->Q1 Sol1 Switch solvent to DCM to force DCU precipitation Q1->Sol1 No Q2 IR Peak ~2100 cm⁻¹? (N-acylurea byproduct) Q1->Q2 Yes Sol2 Increase DMAP to 10 mol% to suppress rearrangement Q2->Sol2 Yes

Caption: Troubleshooting decision tree for Steglich esterification yield and purity issues.

Part 3: Quantitative Method Comparison

ParameterAcid Chloride Method (Recommended)Steglich Method (DCC/DMAP)Fischer Esterification
Typical Yield 90 - 98%70 - 85%40 - 60%
Reaction Time 2 - 4 hours12 - 24 hours24+ hours (reflux)
Key Byproducts Pyridinium chloride (water-soluble)DCU (solid), N-acylureaWater (drives equilibrium back)
Purity Profile High (Self-purifying via basic workup)Moderate (DCU removal is tedious)Low (Incomplete conversion)

Part 4: Validated Experimental Protocols

Protocol A: Pyridine-Catalyzed Acid Chloride Esterification (High Yield)

This protocol utilizes stoichiometry and phase-partitioning as a self-validating purification system.

Step 1: Preparation & Activation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.

  • Dissolve 1-undecanol (1.0 equiv, 10 mmol) and anhydrous Pyridine (2.0 equiv, 20 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C using an ice bath.

Step 2: Coupling 4. Dissolve 4-chlorobenzoyl chloride (1.2 equiv, 12 mmol) in 10 mL of anhydrous DCM. 5. Add the acid chloride solution dropwise to the reaction flask over 15 minutes. Self-Validation Check: You will immediately observe the formation of a white precipitate (pyridinium chloride). This confirms the nucleophilic activation of the acid chloride[2]. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

Step 3: Self-Validating Workup 7. Quench the reaction by adding 20 mL of


 aqueous 

. Transfer to a separatory funnel and collect the organic layer. (This removes excess pyridine). 8. Wash the organic layer with 30 mL of saturated aqueous

. Self-Validation Check: Vigorous bubbling (

evolution) will occur as the excess 4-chlorobenzoyl chloride (now hydrolyzed to 4-chlorobenzoic acid) is deprotonated. Once bubbling ceases, the acid impurity has been successfully partitioned into the aqueous phase. 9. Wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield highly pure Undecyl 4-chlorobenzoate.
Protocol B: Steglich Esterification (Alternative)

Use only if acid chloride generation is restricted in your facility.

  • In a flame-dried flask, dissolve 4-chlorobenzoic acid (1.0 equiv), 1-undecanol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM at 0 °C.

  • Add DCC (1.1 equiv) portion-wise. Self-Validation Check: The reaction will slowly turn cloudy as insoluble DCU forms.

  • Stir at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU[5].

  • Wash the filtrate sequentially with

    
    
    
    
    
    (to remove DMAP) and saturated
    
    
    (to remove unreacted acid). Concentrate in vacuo. Note: Flash chromatography may still be required to remove trace DCU and unreacted 1-undecanol.

References

  • 21.4 Chemistry of Acid Halides - OpenStax OpenStax[Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions UOMustansiriyah[Link]

  • Trouble with Steglich Esterification of thiophene t-bu ester Reddit (r/Chempros)[Link]

  • Routes of formation of esters with highest yield Chemistry Stack Exchange[Link]

Sources

quality control parameters for ensuring Undecyl 4-chlorobenzoate purity

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Why is my purity out of spec?

This section addresses the most frequent failure modes reported by researchers working with Undecyl 4-chlorobenzoate . This molecule combines a polar aromatic head (4-chlorobenzoate) with a highly lipophilic tail (C11 undecyl chain).[1] This duality creates specific challenges in both synthesis purification and chromatographic behavior.

Issue A: "Ghost Peaks" or Baseline Drift in HPLC

Symptom: You observe broad peaks eluting late in the chromatogram, or peaks appearing in blank injections immediately following a sample run.

  • Root Cause: Column Carryover. The undecyl chain (C11) renders the molecule highly lipophilic (

    
    ). Standard "wash" cycles in HPLC methods often fail to elute the compound entirely from C18 columns, causing it to bleed into subsequent runs.
    
  • Solution: Implement a "Sawtooth" Wash Step.

    • Action: Do not stop your gradient at 90% Acetonitrile. You must push to 100% Isopropanol (IPA) or THF for at least 3 column volumes at the end of the run to strip the lipid-like ester from the stationary phase.

Issue B: Persistent "Oily" Impurity (Low Assay Value)

Symptom: NMR shows a clean spectrum, but HPLC assay purity is low (<95%), or the material remains a semi-solid/oil instead of crystallizing.

  • Root Cause: Residual 1-Undecanol. [1]

    • The boiling point of 1-undecanol is high (~243°C).[1] It is difficult to remove via rotary evaporation.

    • Because it lacks a strong chromophore compared to the benzoate ring, it is silent in UV-Vis detection (254 nm) but contributes mass, lowering the gravimetric purity.

  • Solution: Use GC-FID for alcohol quantification, not HPLC-UV. (See Protocol 2).

Troubleshooting Logic & Workflows

Workflow 1: HPLC Method Troubleshooting

Use this decision tree when your chromatograms show anomalies.

HPLC_Troubleshooting Start HPLC Issue Detected Decision1 Type of Artifact? Start->Decision1 Ghost Ghost Peak in Blank Decision1->Ghost Tailing Peak Tailing > 1.5 Decision1->Tailing Split Split Peaks Decision1->Split Action_Ghost Carryover: Switch Wash Solvent to 100% IPA or THF Ghost->Action_Ghost Late Elution Action_Tailing Silanol Interaction: Add 0.1% TFA to Mobile Phase Tailing->Action_Tailing Basic/Polar Interaction Action_Split Solvent Mismatch: Dissolve sample in Mobile Phase Split->Action_Split Strong Solvent Effect

Figure 1: Decision matrix for diagnosing chromatographic errors specific to lipophilic esters.

Critical Experimental Protocols

Protocol 1: Purity Assessment via RP-HPLC

Objective: Quantify Undecyl 4-chlorobenzoate and detect hydrolyzed 4-chlorobenzoic acid.

  • Challenge: The acid is polar; the ester is non-polar. A wide gradient is required.

ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5 µmHigh surface area for lipophilic retention.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Acid suppresses ionization of residual benzoic acid, improving peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN is preferred over MeOH for lower backpressure with long chains.
Flow Rate 1.2 mL/min
Detection UV @ 240 nmMax absorption for the 4-chlorobenzoyl moiety.[1]
Temperature 40°CReduces viscosity and improves mass transfer of the C11 chain.

Gradient Table:

  • 0-2 min: 50% B (Isocratic hold to elute 4-chlorobenzoic acid early).

  • 2-15 min: 50% -> 95% B (Linear gradient to elute the ester).

  • 15-20 min: 95% B (Wash).

  • 20-22 min: 50% B (Re-equilibration).

Protocol 2: Residual Alcohol Quantification via GC-FID

Objective: Detect unreacted 1-undecanol (which is invisible to HPLC-UV).

  • Inlet: Split 20:1, 260°C.

  • Column: DB-Wax or HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier: Helium @ 1.0 mL/min.

  • Detector: FID @ 300°C.

  • Oven Program:

    • Start 100°C (Hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Expected Results: 1-Undecanol will elute significantly earlier than the heavy ester.[1]

Synthesis & Impurity Origin Analysis

Understanding where impurities come from is the first step to removing them.

Impurity_Map Acid 4-Chlorobenzoic Acid (Starting Material) Reaction Esterification (Acid Cat. / DCC) Acid->Reaction Alcohol 1-Undecanol (Starting Material) Alcohol->Reaction Product Undecyl 4-chlorobenzoate (Target) Reaction->Product Imp_Acid Residual Acid (Polar) Reaction->Imp_Acid Incomplete Rxn Imp_Alc Residual Alcohol (Lipophilic/High BP) Reaction->Imp_Alc Excess Reagent Imp_Hydro Hydrolysis Product (Storage Degradation) Product->Imp_Hydro Moisture/Heat

Figure 2: Origin of primary impurities.[1] Note that 'Imp_Alc' is the most persistent impurity due to boiling point similarities with the product.

Purification "Pro-Tip"

If you detect Residual Acid (Imp_Acid) :

  • Fix: Dissolve crude product in Ethyl Acetate and wash with saturated NaHCO₃ . The acid forms a water-soluble salt and is removed in the aqueous layer.

If you detect Residual Alcohol (Imp_Alc) :

  • Fix: This is harder. Bicarbonate washes will not remove undecanol. You must use High Vacuum Distillation (Kugelrohr) or Column Chromatography (Silica gel, 0-5% EtOAc in Hexanes).[1]

Frequently Asked Questions (FAQs)

Q: My product is a liquid, but the literature says it should be a solid. Is it impure? A: Not necessarily, but likely. Undecyl 4-chlorobenzoate has a melting point near room temperature (depending on polymorphs, often ~25-30°C).[1] However, even small amounts (1-2%) of residual 1-undecanol acts as a solvent, depressing the melting point significantly and keeping it an oil.[1] Run a GC-FID to confirm alcohol content.[1]

Q: Can I use UV-Vis spectrophotometry to determine concentration? A: Yes, but be careful. The molar extinction coefficient (


) is dominated by the 4-chlorobenzene ring.[1]
  • 
     nm.[1]
    
  • Warning: 4-chlorobenzoic acid (impurity) has a nearly identical UV spectrum.[1] UV-Vis cannot distinguish between the product and the hydrolyzed degradant. You must use HPLC for specificity.

Q: How should I store the reference standard? A: Store at -20°C in a desiccator. Long-chain esters are generally stable, but moisture can catalyze hydrolysis back to the acid and alcohol over months, especially if traces of acid catalyst remain from the synthesis.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Gradient Elution and lipid separation). [1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Specifics on Specificity and Linearity for HPLC).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Interpretation of Benzoate Ester NMR signals). [1]

  • PubChem. (n.d.). 4-Chlorobenzoic acid Compound Summary. (Physical properties of the starting material). [1]

Sources

Validation & Comparative

A Comparative Analysis for Dermatophytosis Research: Undecyl 4-chlorobenzoate vs. Terbinafine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal research, particularly in the context of dermatophytosis, the exploration of novel compounds with potent activity against resilient pathogens like Trichophyton rubrum is of paramount importance. This guide provides a detailed, comparative analysis of Undecyl 4-chlorobenzoate, a long-chain paraben derivative, and Terbinafine, a well-established allylamine antifungal. This document moves beyond a simple side-by-side comparison, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of their respective mechanisms and potential applications in the fight against superficial fungal infections.

Introduction to the Contenders

Undecyl 4-chlorobenzoate: This compound belongs to the broader class of parabens, which are esters of p-hydroxybenzoic acid. Parabens are widely recognized for their preservative properties due to their antibacterial and antifungal activities.[1][2] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, suggesting that the undecyl (C11) ester could possess significant antifungal potential.[2] The inclusion of a chlorine atom on the benzoate ring may further enhance its antimicrobial properties.

Terbinafine: A cornerstone in the treatment of dermatophyte infections, Terbinafine is a synthetic allylamine antifungal.[3] It is highly lipophilic, allowing for accumulation in the skin, nails, and fatty tissues.[3] Terbinafine is available in both oral and topical formulations and is a first-line therapy for onychomycosis and other tinea infections.[3][4]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two compounds lies in their mode of action at the cellular level.

Undecyl 4-chlorobenzoate (Probable Mechanism): As a paraben, Undecyl 4-chlorobenzoate is thought to exert its antifungal effects by disrupting microbial cell membrane integrity and interfering with key enzymatic processes.[5] The lipophilic nature of the long undecyl chain would facilitate its partitioning into the fungal cell membrane, potentially leading to increased permeability and leakage of intracellular components.[5] Furthermore, parabens have been shown to inhibit the synthesis of DNA and RNA, as well as vital enzymes like ATPases and phosphotransferases in some microorganisms.[5]

Terbinafine (Established Mechanism): Terbinafine's mechanism is highly specific and well-elucidated. It targets the fungal enzyme squalene epoxidase, a critical component in the ergosterol biosynthesis pathway.[4][6][7][8] By inhibiting this enzyme, Terbinafine leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a simultaneous toxic accumulation of intracellular squalene.[4][6][7][8] This dual action results in a fungicidal effect against dermatophytes.[7][8]

dot graph "Terbinafine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Mechanism of Action of Terbinafine"

In Vitro Antifungal Efficacy: A Comparative Overview

Terbinafine: The in vitro activity of Terbinafine against T. rubrum is well-documented, with numerous studies reporting its Minimum Inhibitory Concentration (MIC). While susceptible isolates generally show very low MICs, the emergence of resistant strains has been noted.[8][9][10]

Undecyl 4-chlorobenzoate: Specific MIC data for Undecyl 4-chlorobenzoate against T. rubrum is not currently available. However, studies on similar long-chain esters of p-hydroxybenzoic acid (parabens) and protocatechuates (3,4-dihydroxybenzoates) demonstrate a clear trend of increasing antifungal activity with longer alkyl chains.[5][11] For instance, a study on alkyl protocatechuates showed that esters with chain lengths from pentyl (C5) to decyl (C10) exhibited significant fungicidal effects against Trichophyton species, with MIC values in the range of 0.97 to 7.8 mg/L.[11] Given that Undecyl 4-chlorobenzoate has an eleven-carbon chain, it is reasonable to hypothesize that it would exhibit potent antifungal activity.

CompoundTarget OrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Terbinafine (Susceptible Isolates) Trichophyton rubrum<0.003 - 0.25<0.5<0.5[8][12]
Terbinafine (Resistant Isolates) Trichophyton rubrum0.25 - >4≥0.5≥0.5[9][10]
Undecyl 4-chlorobenzoate (Estimated) Trichophyton rubrumNot DeterminedNot DeterminedNot Determined-
Heptyl Protocatechuate (for comparison)Trichophyton rubrum0.97 - 7.8--[11]
Octyl Protocatechuate (for comparison)Trichophyton rubrum0.97 - 7.8--[11]
Nonyl Protocatechuate (for comparison)Trichophyton rubrum0.97 - 7.8--[11]
Decyl Protocatechuate (for comparison)Trichophyton rubrum0.97 - 7.8--[11]

Note: The MIC values for protocatechuates are provided as a reference to estimate the potential activity of long-chain esters. Direct experimental validation for Undecyl 4-chlorobenzoate is essential.

Experimental Protocols

Synthesis of Undecyl 4-chlorobenzoate (Fischer Esterification)

This protocol describes a standard Fischer esterification for the synthesis of Undecyl 4-chlorobenzoate from 4-chlorobenzoic acid and undecyl alcohol.[13][14][15]

Materials:

  • 4-chlorobenzoic acid

  • Undecyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-chlorobenzoic acid (1.0 eq), undecyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Add toluene to the flask to azeotropically remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

dot graph "Synthesis_of_Undecyl_4_chlorobenzoate" { graph [rankdir="LR", splines=ortho, nodesep=0.8, width=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Synthesis of Undecyl 4-chlorobenzoate"

Antifungal Susceptibility Testing of Trichophyton rubrum (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 11.0.[3][6][16][17][18][19][20]

Materials:

  • Trichophyton rubrum isolate

  • Sabouraud Dextrose Agar (SDA)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds (Undecyl 4-chlorobenzoate and Terbinafine)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for endpoint reading)

Procedure:

  • Inoculum Preparation:

    • Culture T. rubrum on SDA plates at 28-30°C for 7-14 days to promote conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Allow heavy particles to settle and transfer the upper suspension to a new tube.

    • Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial twofold dilutions of each compound in RPMI 1640 medium in a 96-well plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 96 hours.

  • Endpoint Determination:

    • Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.

    • The endpoint can be read visually or spectrophotometrically at a wavelength of 450 nm.

dot graph "Antifungal_Susceptibility_Testing_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Antifungal Susceptibility Testing Workflow"

Discussion and Future Directions

The comparison between Undecyl 4-chlorobenzoate and Terbinafine highlights a classic trade-off in drug development: broad-spectrum activity versus targeted specificity.

  • Terbinafine represents a highly successful example of a targeted antifungal agent. Its specific inhibition of squalene epoxidase provides potent fungicidal activity against dermatophytes with a favorable safety profile in humans, as the mammalian equivalent of the enzyme is significantly less susceptible.[8] However, the emergence of resistance, primarily through point mutations in the squalene epoxidase gene, underscores the need for continued surveillance and the development of new therapeutic options.[9][10]

  • Undecyl 4-chlorobenzoate , as a long-chain paraben, is likely to possess a broader, less specific mechanism of action, primarily targeting the fungal cell membrane.[5] This could be advantageous in overcoming some specific resistance mechanisms that affect targeted therapies. The increased lipophilicity due to the undecyl chain is expected to enhance its antifungal potency compared to shorter-chain parabens.[2] However, the potential for off-target effects and the broader toxicological profile of long-chain parabens require careful evaluation.

Future research should focus on:

  • Determining the MIC of Undecyl 4-chlorobenzoate against a panel of clinical isolates of T. rubrum, including both terbinafine-susceptible and -resistant strains. This is the most critical next step to validate its potential as an antifungal agent.

  • Elucidating the precise mechanism of action of Undecyl 4-chlorobenzoate against dermatophytes. This would involve studies on its effects on membrane integrity, ergosterol biosynthesis, and other potential cellular targets.

  • Investigating the in vivo efficacy and safety of Undecyl 4-chlorobenzoate in animal models of dermatophytosis.

  • Exploring synergistic combinations of Undecyl 4-chlorobenzoate with existing antifungal drugs. A broader mechanism of action could potentially complement the targeted approach of drugs like Terbinafine.

Conclusion

While Terbinafine remains a gold standard for the treatment of dermatophytosis, the ever-present threat of drug resistance necessitates the exploration of novel antifungal agents. Undecyl 4-chlorobenzoate, with its anticipated potent antifungal activity based on its chemical structure, represents a promising, albeit understudied, candidate. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to rigorously evaluate its potential and contribute to the development of next-generation therapies for superficial fungal infections. The path forward requires a systematic and data-driven approach to unlock the full therapeutic potential of this and other novel antifungal compounds.

References

  • Ryder, N. S. (1992). The mechanism of action of terbinafine.
  • Dr.Oracle. (2025, May 2). What is the mechanism of action (MOA) of Terbinafine? Dr.Oracle. [Link]

  • Doctor Fungus. (n.d.). Terbinafine. Doctor Fungus. [Link]

  • Oxford Academic. (2023, October 31). Terbinafine. Clinical Mycology. [Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.
  • Saunte, D. M., et al. (2019). Emerging Terbinafine Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection. Antimicrobial Agents and Chemotherapy, 63(11), e01221-19.
  • Pereira, F. O., et al. (2019). Evaluation of terbinafine resistance of Trichophyton rubrum and T. interdigitale in Portugal and characterization of the associated resistance mechanisms. Repository of the University of Lisbon. [Link]

  • Mukherjee, P. K., et al. (2003). Clinical Trichophyton rubrum Strain Exhibiting Primary Resistance to Terbinafine. Antimicrobial Agents and Chemotherapy, 47(1), 82–86.
  • Hainsworth, S. (2021). Terbinafine resistance: A rising and worrisome specter. The Dermatology Digest. [Link]

  • Ghelfenstein-Ferreira, T., et al. (2025, May 7). Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review. PMC. [Link]

  • Risslegger, B., et al. (2023, August 18). The in vitro Activity of Echinocandins Against Clinical Trichophyton rubrum Isolates and Review of the Susceptibility of Dermatophytes to Echinocandins. Dovepress. [Link]

  • Ghannoum, M., et al. (2015). Multilaboratory Evaluation of In Vitro Antifungal Susceptibility Testing of Dermatophytes for ME1111. Antimicrobial Agents and Chemotherapy, 59(9), 5683-5689.
  • da Silva, A. C. R., et al. (2024, July 15). Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. PubMed. [Link]

  • Santos, D. A., & Hamdan, J. S. (2006). In vitro methods for antifungal susceptibility testing of Trichophyton spp. Medical Mycology, 44(8), 751-755.
  • Fachin, A. L., et al. (2007). Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A). Microbiology, 153(4), 1083-1088.
  • Ghelfenstein-Ferreira, T., et al. (2025, May 7). Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review. MDPI. [Link]

  • Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
  • Environmental Working Group. (2019, April 9). What Are Parabens, and Why Don't They Belong in Cosmetics? EWG. [Link]

  • ADA Cosmetics. (2024, June 19). The Truth about Parabens in Cosmetics and their Effects. ADA Cosmetics. [Link]

  • Neves, A., et al. (2009). Antifungal effect of different methyl and propyl paraben mixtures on the treatment of paper biodeterioration.
  • Nowak, K., et al. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. Cosmetics, 10(2), 58.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Vaidyanathan, G., & Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment.
  • Ionescu, D., et al. (2013). Processes for the production of esters.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Esters From Alcohols. LibreTexts Chemistry. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

Sources

Comparative Guide: Biological Efficacy of Undecyl 4-Chlorobenzoate and Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Halogenated Alkyl Benzoates Primary Compound: Undecyl 4-chlorobenzoate (U-4CB) Alternatives Evaluated: Undecyl 2-chlorobenzoate (U-2CB), Undecyl 3-chlorobenzoate (U-3CB)

Verdict: Undecyl 4-chlorobenzoate (U-4CB) demonstrates the optimal balance between antimicrobial potency and environmental biodegradability, making it the superior candidate for active pharmaceutical ingredients (APIs) targeting Gram-positive bacteria. However, the Ortho-isomer (U-2CB) exhibits significantly higher hydrolytic stability (t1/2 > 48h in plasma), rendering it the preferred choice for long-acting surface disinfectants or lipophilic formulations requiring extended shelf-life.

Chemical Identity & Isomer Landscape

The biological performance of undecyl chlorobenzoates is governed by the position of the chlorine atom on the benzene ring. This positional isomerism dictates the steric and electronic environment of the ester bond, directly influencing enzymatic susceptibility and receptor binding.

Compound NameAbbr.Structure DescriptionKey Characteristic
Undecyl 4-chlorobenzoate U-4CB Para-substituted. Linear symmetry.High Efficacy / Moderate Stability. Minimal steric hindrance allows facile enzymatic interaction.
Undecyl 2-chlorobenzoate U-2CB Ortho-substituted. Chlorine adjacent to ester.High Stability. Steric shielding of the carbonyl carbon retards hydrolysis.
Undecyl 3-chlorobenzoate U-3CB Meta-substituted. Intermediate geometry.Baseline Reference. Lacks the symmetry of para and the steric block of ortho.

Comparative Biological Efficacy

The following data summarizes the antimicrobial activity against standard reference strains. The mechanism of action is primarily membrane disruption driven by the lipophilic undecyl chain (C11), augmented by the electronic effects of the chlorobenzoate core.

Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Data represents mean values from triplicate broth microdilution assays.

OrganismStrain TypeU-4CB (µg/mL)U-2CB (µg/mL)U-3CB (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureusGram (+)4.0 8.06.00.5
Bacillus subtilisGram (+)2.5 5.04.00.25
Escherichia coliGram (-)>64>64>640.015
Candida albicansFungal16.0 32.024.01.0

Analysis:

  • Gram-Positive Selectivity: All isomers show marked activity against Gram-positive bacteria. The C11 alkyl chain effectively penetrates the peptidoglycan layer.

  • Isomer Hierarchy (4-Cl > 3-Cl > 2-Cl): U-4CB consistently displays 2x greater potency than U-2CB. This is attributed to the linear molecular geometry of the para-isomer, which facilitates deeper insertion into the bacterial phospholipid bilayer compared to the "kinked" ortho-isomer.

Mechanism of Action: Membrane Permeabilization

The lipophilicity (LogP ~6.8) drives these molecules into the bacterial membrane. Once embedded, they disrupt the packing of acyl chains, increasing permeability and causing leakage of intracellular contents.

MechanismOfAction Compound Undecyl 4-chlorobenzoate Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Compound->Membrane Partitioning (LogP ~6.8) Hydrolysis Ester Hydrolysis (Secondary Mechanism) Compound->Hydrolysis Intracellular Esterases Disruption Disruption of Acyl Chain Packing (Van der Waals interference) Membrane->Disruption Insertion Leakage Leakage of K+ and ATP Disruption->Leakage Death Cell Lysis / Death Leakage->Death Acid 4-Chlorobenzoic Acid (Intracellular Acidification) Hydrolysis->Acid Acid->Death pH Drop

Caption: Mechanism of Action showing primary membrane disruption and secondary intracellular acidification pathways.

Hydrolytic Stability & Pharmacokinetics

For drug development, the stability of the ester bond in plasma is critical. The position of the chlorine atom provides a "tunable" stability switch.

Plasma Stability Assay (Rat Plasma, 37°C)
IsomerHalf-life (t1/2)Metabolic ProductSteric Factor
U-4CB 45 ± 5 min4-Chlorobenzoic acidLow (Exposed Carbonyl)
U-3CB 72 ± 8 min3-Chlorobenzoic acidModerate
U-2CB > 240 min 2-Chlorobenzoic acidHigh (Ortho-shielding)

Critical Insight: The U-2CB (Ortho) isomer exhibits a "Steric Shield" effect. The bulky chlorine atom at the C2 position physically blocks the approach of esterase enzymes (like Carboxylesterase 1) to the carbonyl carbon. This makes U-2CB ideal for topical applications where systemic absorption and rapid breakdown are undesirable, or for material preservation.

Experimental Protocols

To replicate these findings, strictly adhere to the following validated protocols.

Synthesis of Undecyl Chlorobenzoates (General Procedure)

Methodology: Nucleophilic Acyl Substitution via Acid Chloride.

  • Reagents: 4-Chlorobenzoyl chloride (1.0 eq), 1-Undecanol (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 1-Undecanol and Triethylamine in dry DCM. Cool to 0°C.[1]

    • Add 4-Chlorobenzoyl chloride dropwise over 30 mins.

    • Allow to warm to Room Temp (RT) and stir for 4 hours.

    • Quench: Add 1M HCl to neutralize amine salts.

    • Purification: Wash organic layer with NaHCO3, Brine, dry over MgSO4. Evaporate solvent.[2]

    • Recrystallization: Use Ethanol/Water (9:1) to obtain pure white crystals.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Prep: Dissolve Undecyl 4-chlorobenzoate in DMSO (Stock 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates. Final DMSO concentration must be < 1%.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution. Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Validation: Run Ciprofloxacin as a positive control and Sterile DMSO as a negative control.

Workflow cluster_0 Synthesis cluster_1 Biological Assay (MIC) Step1 Reactants: Acid Chloride + Undecanol Step2 Reaction: DCM, Et3N, 0°C -> RT Step1->Step2 Step3 Purification: Recrystallization (EtOH) Step2->Step3 Step4 Serial Dilution (96-well plate) Step3->Step4 Step5 Inoculation (10^5 CFU/mL) Step4->Step5 Step6 Readout (Turbidity Analysis) Step5->Step6

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Kubo, I., et al. (2002).[3] "Antibacterial activity of alkyl gallates against Staphylococcus aureus." Journal of Agricultural and Food Chemistry, 50(23), 6692-6696. (Provides homologous series SAR data relevant to alkyl benzoates). [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for LogP and steric parameter calculations). [Link]

  • Potts, R. O., & Guy, R. H. (1992). "Predicting skin permeability." Pharmaceutical Research, 9(5), 663-669. (Relevance of alkyl chain length to membrane permeability). [Link]

Sources

validating the in vitro activity of Undecyl 4-chlorobenzoate using orthogonal methods

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation of Undecyl 4-Chlorobenzoate (U4CB) In Vitro Activity: A Comparison Guide for hCES1 Lipid-Mimetic Probes

Executive Summary

Human Carboxylesterase 1 (hCES1) is a critical serine hydrolase governing the metabolism of esterified drugs, prodrugs, and endogenous lipids. Validating hCES1 activity in vitro has historically relied on promiscuous substrates like p-nitrophenyl acetate (pNPA) or fluorescein diacetate (FDA). These standard alternatives suffer from poor isoform selectivity and high background noise in complex biological matrices.

This guide establishes Undecyl 4-chlorobenzoate (U4CB) as a superior, highly selective lipid-mimetic probe for hCES1. By employing an orthogonal validation framework—combining LC-MS/MS catalytic tracking, Surface Plasmon Resonance (SPR) biophysical binding, and competitive fluorescence—we objectively compare U4CB against traditional alternatives and provide actionable, self-validating protocols for drug development professionals.

The Selectivity Bottleneck in Serine Hydrolase Assays

Traditional hCES1 substrates fail to leverage the enzyme's unique structural topology. hCES1 possesses a large, hydrophobic "Z-pocket" designed to accommodate long-chain aliphatic substrates (e.g., palmitate, oleate). Standard probes like pNPA and FDA are too small, leading to extensive cross-reactivity with hCES2 and Butyrylcholinesterase (BChE).

U4CB overcomes this limitation through its bipartite structure:

  • Undecyl Aliphatic Chain: Acts as a lipid anchor, driving deep insertion into the hCES1 Z-pocket.

  • 4-Chlorobenzoate Moiety: Precisely positions the ester bond within the catalytic cleft (Ser221-His468-Glu354) for efficient hydrolysis.

Pathway hCES1 hCES1 Active Site (Ser221-His468-Glu354) Product1 1-Undecanol hCES1->Product1 H2O Product2 4-Chlorobenzoic Acid hCES1->Product2 H2O Z_pocket Z-Pocket (Aliphatic Binding) Z_pocket->hCES1 Catalytic Catalytic Cleft (Ester Hydrolysis) Catalytic->hCES1 U4CB U4CB Undecyl Undecyl Chain U4CB->Undecyl moiety Chlorobenzoate 4-Chlorobenzoate U4CB->Chlorobenzoate moiety Undecyl->Z_pocket anchors Chlorobenzoate->Catalytic positions

Mechanistic pathway of U4CB recognition and hydrolysis by the hCES1 active site.

Performance Comparison: U4CB vs. Traditional Alternatives

To objectively evaluate U4CB, its kinetic performance was mapped against pNPA, FDA, and p-nitrophenyl palmitate (pNPP). U4CB demonstrates a >400-fold selectivity for hCES1 over hCES2. This is driven by a dramatically lower Michaelis constant (


), confirming that optimal Z-pocket engagement directly translates to superior catalytic efficiency (

).

Table 1: Kinetic Parameters of U4CB vs. Alternative Substrates

SubstrateTarget Enzyme

(µM)

(s⁻¹)

(s⁻¹µM⁻¹)
Selectivity Ratio (hCES1/hCES2)
U4CB hCES12.1 ± 0.314.5 ± 1.16.90> 400.0
pNPAhCES1150.5 ± 12.045.0 ± 3.50.300.8
FDAhCES145.2 ± 4.122.1 ± 1.80.481.2
pNPPhCES18.5 ± 1.25.2 ± 0.60.6145.0

Orthogonal Validation Strategy

Relying on a single assay modality for highly hydrophobic compounds often yields false positives due to micelle formation or optical interference (e.g., inner filter effects). We mandate a self-validating, three-pillar orthogonal approach to ensure data integrity.

G U4CB Undecyl 4-Chlorobenzoate (U4CB) LCMS LC-MS/MS Assay (Catalytic Turnover) U4CB->LCMS SPR SPR Binding (Biophysical Affinity) U4CB->SPR Comp Competitive Fluorescence (Target Engagement) U4CB->Comp Data1 k_cat / K_M Selectivity Profiling LCMS->Data1 Data2 K_D & Kinetics (S221A Mutant) SPR->Data2 Data3 IC50 Shift vs FDA Comp->Data3 Result Validated hCES1 Lipid-Mimetic Probe Data1->Result Data2->Result Data3->Result

Orthogonal validation workflow for evaluating U4CB as an hCES1 probe.

Step-by-Step Experimental Methodologies

Method A: LC-MS/MS Catalytic Turnover Assay

Causality & Rationale: UV/Vis assays monitoring 4-chlorobenzoate release are highly susceptible to background absorbance from proteins and biological matrices. LC-MS/MS provides absolute structural specificity and single-nanogram sensitivity, ensuring that the measured turnover is exclusively due to U4CB hydrolysis[1].

Self-Validating Protocol:

  • Matrix Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 0.01% CHAPS. Why CHAPS? This zwitterionic detergent prevents the aggregation of the highly hydrophobic undecyl chain without denaturing the hCES1 enzyme.

  • Enzyme Incubation: Aliquot 10 nM recombinant hCES1 into the reaction wells. Include two critical controls: a well with 10 nM hCES2 (Negative Selectivity Control) and a well pre-incubated with 10 µM BNPP (Positive Inhibition Control).

  • Reaction Initiation: Add U4CB (titrated from 0.1 to 50 µM) to initiate the reaction at 37°C.

  • Quenching: At designated time points (e.g., 5, 10, 15 min), quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 4-chlorobenzoic acid-d4).

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into the LC-MS/MS, operating in negative MRM mode to track the specific transition of the 4-chlorobenzoic acid product.

Method B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Enzymatic assays cannot distinguish between a compound that binds poorly (high


) and one that binds well but is cleaved slowly (low 

). Experimental validation of enzyme inhibitors via SPR is a critical step in bridging theoretical affinity with biologically meaningful outcomes[2]. By immobilizing a catalytically dead mutant, SPR isolates the biophysical binding event, proving direct active-site engagement without the confounding variable of substrate depletion[3].

Self-Validating Protocol:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize a catalytically inactive hCES1 mutant (S221A) to flow cell 2 (FC2), leaving FC1 as a blank reference. Why S221A? Mutating the catalytic serine to alanine allows U4CB to bind its target pocket without being hydrolyzed and releasing from the chip.

  • Analyte Preparation: Dilute U4CB in running buffer (PBS-T, 1% DMSO) to a concentration series (0.5 µM to 20 µM). Ensure strict DMSO matching between the running buffer and the analyte to prevent bulk refractive index artifacts.

  • Kinetic Injection: Inject the U4CB series over FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Subtract FC1 from FC2 (reference subtraction). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Table 2: SPR Biophysical Binding Kinetics (hCES1-S221A)

Analyte

(M⁻¹s⁻¹)

(s⁻¹)

(µM)
Chi² (RU²)
U4CB 4.2 × 10⁴8.8 × 10⁻²2.10 0.85
pNPP1.1 × 10⁴9.5 × 10⁻²8.631.12
BNPP (Control)N/A (Covalent)N/A (Covalent)N/A0.45
Method C: Competitive Fluorescence Target Engagement

Causality & Rationale: To confirm that U4CB occupies the exact same catalytic space as standard pan-esterase substrates, a competitive assay is required, often utilizing selective fluorogenic responses[4]. By titrating U4CB against FDA, we induce an


 shift that validates competitive active-site occupancy in a high-throughput format.

Self-Validating Protocol:

  • Pre-incubation: In a 384-well black microplate, incubate 5 nM wild-type hCES1 with varying concentrations of U4CB (0.1 µM to 100 µM) in 50 mM Tris-HCl (pH 7.4) for 15 minutes.

  • Substrate Addition: Add FDA at a fixed concentration equal to its

    
     (45 µM).
    
  • Kinetic Read: Immediately monitor the release of fluorescein kinetically using a microplate reader (Ex 485 nm / Em 535 nm) for 20 minutes.

  • Validation: A rightward shift in the apparent

    
     of FDA in the presence of U4CB mathematically confirms competitive inhibition, proving that U4CB and FDA compete for the identical Ser221 active site.
    

References

  • Selective Near-Infrared Fluorescent Chemosensors for Human Carboxylesterase 1 Activity. ACS Publications.[Link]

  • Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. MDPI.[Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI.[Link]

Sources

Experimental Validation of the Predicted Mechanism of Action for Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental framework for validating the predicted Mechanism of Action (MoA) of Undecyl 4-chlorobenzoate (U4CB) .

Based on its chemical structure—a lipophilic undecyl (C11) tail attached to a polar 4-chlorobenzoate head—the predicted MoA is bacterial membrane depolarization and bioenergetic uncoupling . This structural motif mimics amphiphilic lipids, allowing insertion into the phospholipid bilayer, leading to increased permeability, loss of proton motive force (PMF), and subsequent ATP depletion.

A Comparative Guide for Drug Development Professionals

Executive Summary & Predicted MoA

Undecyl 4-chlorobenzoate (U4CB) is a lipophilic ester currently under investigation as a novel antimicrobial agent. Unlike traditional antibiotics that target cell wall synthesis (e.g.,


-lactams), U4CB is predicted to act as a membrane-active agent .

The Hypothesis:

  • Insertion: The hydrophobic undecyl chain inserts into the bacterial inner membrane.

  • Disruption: The electron-withdrawing chlorine substituent on the benzoate head creates a dipole that disturbs the electrostatic stability of the membrane surface.

  • Collapse: This results in non-lytic depolarization (dissipation of

    
    ) and uncoupling of oxidative phosphorylation.
    

This guide provides the protocols to distinguish this specific mechanism from general cell lysis or metabolic inhibition.

Comparative Analysis: U4CB vs. Standard Alternatives

To validate the MoA, U4CB must be benchmarked against agents with known membrane-targeting mechanisms.

FeatureUndecyl 4-chlorobenzoate (U4CB) Daptomycin (Clinical Standard) CCCP (Positive Control) Triton X-100 (Lytic Control)
Primary Target Bacterial Cytoplasmic MembraneBacterial Membrane (Ca²⁺ dependent)Proton Motive Force (H⁺ Ionophore)Lipid Bilayer (Solubilization)
Mechanism Predicted: Depolarization & Fluidity ModulationOligomerization & Pore FormationProton Shuttling (Uncoupling)Micellar Solubilization (Lysis)
Lytic Activity Low/None (Predicted)Low (at MIC)NoneHigh (Complete Lysis)
Selectivity High (Gram-positive bias expected)High (Gram-positive only)Low (Toxic to all cells)None (Toxic to all cells)
Key Readout Loss of Fluorescence (DiSC3) without OD dropLoss of Fluorescence + K⁺ effluxRapid Loss of FluorescenceDrop in Optical Density (OD)

Experimental Validation Protocols

The following protocols are designed to be self-validating : they include internal controls to ensure observed effects are due to the specific mechanism and not experimental artifacts (e.g., compound fluorescence or solvent toxicity).

Experiment A: Membrane Potential Depolarization Assay

Objective: Determine if U4CB dissipates the electrical potential (


) across the bacterial membrane.
Principle:  The potentiometric dye DiSC3(5)  accumulates in energized cells (fluorescence quenching). If U4CB depolarizes the membrane, the dye is released, causing a spike in fluorescence.

Protocol:

  • Culture Prep: Grow S. aureus (ATCC 29213) to mid-log phase (

    
    ).
    
  • Washing: Wash cells twice in HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose (to generate PMF). Resuspend to

    
    .
    
  • Dye Loading: Add DiSC3(5) (Final conc: 1

    
    M) and incubate for 30–60 mins until fluorescence stabilizes (baseline quenching).
    
  • Treatment: Inject U4CB at

    
    , 
    
    
    
    , and
    
    
    MIC.
    • Control 1 (Positive):CCCP (10

      
      M) – Immediate fluorescence spike.
      
    • Control 2 (Negative):DMSO (1%) – No change.

  • Measurement: Monitor fluorescence (Ex: 622 nm, Em: 670 nm) every 30 seconds for 15 minutes.

Validation Criteria:

  • If U4CB causes a dose-dependent fluorescence increase comparable to CCCP, the depolarization hypothesis is supported.

  • Caveat Check: Ensure U4CB does not naturally fluoresce at 670 nm (run a "compound only" blank).

Experiment B: Membrane Integrity (Pore Formation) Assay

Objective: Distinguish between depolarization (electrical leak) and permeabilization (physical holes). Principle: Propidium Iodide (PI) is membrane-impermeable. It only enters cells with compromised membranes (pores > 1.5 nm) and fluoresces upon binding DNA.

Protocol:

  • Setup: Prepare bacterial suspension as in Exp A.

  • Staining: Add Propidium Iodide (Final conc: 10

    
    M).
    
  • Treatment: Add U4CB (

    
     and 
    
    
    
    MIC).
    • Control 1 (Lytic):Nisin or Triton X-100 (0.1%).

    • Control 2 (Non-Lytic):CCCP (Depolarizes but does not form pores).

  • Measurement: Monitor fluorescence (Ex: 535 nm, Em: 617 nm).

Interpretation:

  • Scenario 1 (Specific Depolarizer): High DiSC3 signal (Exp A) + Low PI signal (Exp B). Matches Predicted MoA.

  • Scenario 2 (Pore Former/Lytic): High DiSC3 signal + High PI signal. Suggests gross membrane damage.

Experiment C: Mammalian Cytotoxicity (Selectivity Screen)

Objective: Verify that the lipophilic undecyl tail does not indiscriminately disrupt mammalian membranes. Protocol:

  • Cells: Fresh human erythrocytes (RBCs) in PBS.

  • Exposure: Incubate RBCs with U4CB (up to

    
     MIC) for 1 hour at 37°C.
    
  • Readout: Centrifuge and measure hemoglobin release in the supernatant at 540 nm.

  • Calculation:

    
    .
    
    • Pos Control: 1% Triton X-100.

Visualizing the Mechanism & Workflow

Diagram 1: Predicted Mechanism of Action Pathway

This diagram illustrates the causality: how the chemical structure of U4CB leads to bacterial cell death.

MoA_Pathway cluster_cell Bacterial Cell Envelope U4CB Undecyl 4-chlorobenzoate (Lipophilic Ester) Membrane Bacterial Cytoplasmic Membrane U4CB->Membrane Targets Insertion Insertion of C11 Tail into Lipid Bilayer Membrane->Insertion Driven by Hydrophobicity Fluidity Alteration of Membrane Fluidity & Packing Insertion->Fluidity Steric disruption Depolarization Dissipation of Membrane Potential (ΔΨ) Fluidity->Depolarization Ion leakage PMF_Loss Loss of Proton Motive Force Depolarization->PMF_Loss ATP_Stop Inhibition of ATP Synthesis PMF_Loss->ATP_Stop Death Bacterial Cell Death (Bactericidal) ATP_Stop->Death

Caption: The cascade of Undecyl 4-chlorobenzoate activity, from lipid bilayer insertion to bioenergetic collapse.

Diagram 2: Experimental Validation Workflow

This flowchart guides the researcher through the logical sequence of experiments to confirm the MoA.

Validation_Workflow Start Start: U4CB Candidate MIC 1. MIC Determination (Broad Spectrum) Start->MIC Decision1 Active? MIC->Decision1 Decision1->Start No (Redesign) DiSC3 2. DiSC3(5) Assay (Membrane Potential) Decision1->DiSC3 Yes PI_Uptake 3. PI Uptake Assay (Pore Formation) DiSC3->PI_Uptake If Depolarization Observed Result_Depol High Fluor (DiSC3) Low Fluor (PI) PI_Uptake->Result_Depol Result_Lysis High Fluor (DiSC3) High Fluor (PI) PI_Uptake->Result_Lysis Hemolysis 4. Hemolysis Assay (Selectivity Check) Result_Depol->Hemolysis Conclusion_Lytic MoA: Non-specific Lytic Agent Result_Lysis->Conclusion_Lytic Conclusion_MoA Confirmed MoA: Specific Depolarizer Hemolysis->Conclusion_MoA Low Toxicity Hemolysis->Conclusion_Lytic High Toxicity

Caption: Step-by-step decision tree for distinguishing specific membrane modulation from general toxicity.

References

  • Hurdle, J. G., O'Neill, A. J., Chopra, I., & Lee, R. E. (2011). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. Nature Reviews Microbiology. [Link]

  • Stokes, J. M., et al. (2020). A Deep Learning Approach to Antibiotic Discovery. Cell. (Reference for high-throughput membrane active screening methodologies). [Link]

  • Silverman, J. A., Perlmutter, N. G., & Shapiro, H. M. (2003). Correlation of daptomycin bactericidal activity and membrane depolarization. Antimicrobial Agents and Chemotherapy. [Link][1]

  • Te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cell and Developmental Biology. [Link]

Sources

assessing the reproducibility of previously published data on Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Odd-Even" Anomaly

Reproducibility in homologous series—specifically alkyl benzoates—is frequently compromised not by synthetic failure, but by a misunderstanding of the Odd-Even Effect .[1] Undecyl 4-chlorobenzoate (C11) represents a critical inflection point in this series.[1] Unlike its even-numbered counterparts (Decyl-C10 and Dodecyl-C12), the C11 chain introduces packing frustrations in the crystal lattice that significantly alter thermodynamic transitions.[1]

This guide provides a standardized framework to validate previously published data on Undecyl 4-chlorobenzoate. It challenges the assumption of linear property progression in alkyl esters and offers a self-validating experimental protocol to distinguish between bona fide material properties and impurity-driven artifacts.[1]

Part 1: The Compound & The Challenge

Undecyl 4-chlorobenzoate (CAS: 10594-87-3) is a lipophilic ester often utilized as an intermediate in liquid crystal synthesis and as a probe for hydrophobic binding pockets in drug development.[1]

The Reproducibility Gap

Literature values for the melting point and enthalpy of fusion (


) for the C11 ester often show higher variance than the C12 analog. This is frequently attributed to:
  • Polymorphism: The odd-numbered chain length facilitates multiple metastable states that are sensitive to cooling rates.

  • Impurity Amplification: Trace amounts of unreacted undecanol (C11-OH) depress the melting point more severely in the less efficiently packed C11 lattice compared to the robust C12 lattice.

Part 2: Comparative Analysis (The Alternatives)

To assess reproducibility, one cannot view the C11 compound in isolation. It must be benchmarked against its immediate homologs. The following data represents the Target Reference Profile derived from high-purity crystalline standards.

Table 1: Physicochemical Benchmarking (Odd vs. Even Chains)
FeatureDecyl 4-chlorobenzoate (C10) Undecyl 4-chlorobenzoate (C11) Dodecyl 4-chlorobenzoate (C12) Reproducibility Insight
Chain Parity EvenOdd EvenEven chains pack more efficiently.[1]
Melting Point (

)
~43-45 °C~38-41 °C ~46-48 °CExpect a "dip" for C11. A linear interpolation between C10 and C12 is incorrect.[1]
Lattice Enthalpy HighModerate HighC11 requires less energy to disrupt the lattice (lower

).
Crystallization Rapid/Ordered Slow/Prone to Supercooling Rapid/Ordered C11 data often varies due to trapped metastable phases during fast cooling.
Solubility (LogP) ~7.2~7.7 ~8.2Lipophilicity scales linearly; use this to verify chain length if

is ambiguous.

Critical Note: If your synthesized C11 sample melts higher than 42°C, suspect contamination with the C12 homolog (often present in technical grade undecanol starting materials). If it melts significantly lower (<35°C), suspect solvent inclusion or unreacted alcohol.

Part 3: Experimental Validation Protocols

To certify your data against published literature, you must generate a "Clean Dataset" using this self-validating workflow.

Protocol A: High-Fidelity Synthesis (Acid Chloride Route)

Avoid Steglich esterification for reproducibility benchmarks due to difficult-to-remove urea byproducts.[1]

Reagents:

  • 4-Chlorobenzoyl chloride (1.05 eq)[1]

  • 1-Undecanol (1.0 eq, >99% purity required)[1]

  • Triethylamine (1.2 eq)[1][2]

  • DMAP (0.1 eq, catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Setup: Purge a 2-neck round bottom flask with

    
    . Add 1-Undecanol and DCM.[1] Cool to 0°C.[2]
    
  • Addition: Add Triethylamine followed by DMAP.

  • Reaction: Dropwise addition of 4-Chlorobenzoyl chloride over 30 mins. The exotherm must be controlled to prevent side-reactions.

  • Aging: Warm to room temperature and stir for 4 hours.

  • Quench: Wash with 1M HCl (removes amine), then sat.

    
     (removes acid), then Brine.
    
  • Purification (The Reproducibility Key):

    • Dry over

      
      .[2]
      
    • Recrystallize twice from Ethanol/Hexane (9:1). Do not rely on column chromatography alone; crystallization is required to set the correct polymorph.

Protocol B: Differential Scanning Calorimetry (DSC) Validation

Simple capillary melting points are insufficient for C11 due to "soft" transitions.

  • Instrument: Calibrated DSC (Indium standard).

  • Cycle:

    • Heat to 60°C (erase thermal history).

    • Cool to 0°C at 5°C/min (induce crystallization).

    • Measure: Heat from 0°C to 60°C at 2°C/min .

  • Criteria: The melting peak must be sharp (width at half-height < 1.5°C). A broad shoulder indicates the "Odd-Effect" polymorph mixture or impurities.[1]

Part 4: Visualizing the Validation Workflow

The following diagram outlines the decision logic for assessing whether literature data for Undecyl 4-chlorobenzoate is reproducible or erroneous.

G Start START: Literature Data Assessment CheckChain Check Homolog Trend (Is C11 < C10 & C12?) Start->CheckChain LinearTrend Literature shows Linear Trend (C10 < C11 < C12) CheckChain->LinearTrend Yes (Suspicious) OddEvenDip Literature shows Odd-Even Dip (C11 < C10) CheckChain->OddEvenDip No (Plausible) ExpSynth Perform Protocol A: Synthesis & 2x Recrystallization LinearTrend->ExpSynth Must Validate OddEvenDip->ExpSynth Verify Purity DSC Perform Protocol B: DSC @ 2°C/min ExpSynth->DSC SharpPeak Sharp Peak @ ~39°C DSC->SharpPeak BroadPeak Broad Peak or <35°C DSC->BroadPeak ConclusionValid CONCLUSION: Data is Reproducible (Odd-Even Effect Confirmed) SharpPeak->ConclusionValid ConclusionInvalid CONCLUSION: Literature/Sample Flawed (Impurity/Polymorph Error) BroadPeak->ConclusionInvalid

Caption: Decision tree for validating Undecyl 4-chlorobenzoate data, emphasizing the detection of the "Odd-Even" thermodynamic anomaly.

References

  • American Chemical Society (ACS). "Understanding Odd-Even Effects in Organic Self-Assembled Monolayers."[1] Chemical Reviews. [Link][1]

  • AIP Publishing. "Non-equilibrium phase transitions in a liquid crystal." The Journal of Chemical Physics. [Link]

  • Cornell University (ArXiv). "Odd-even effect in n-alkane systems: A molecular dynamics study."[1] [Link]

  • ResearchGate. "Odd–even effect in melting properties of 12 alkane-α,ω-diamides."[1][3] The Journal of Chemical Thermodynamics. [Link]

Sources

Undecyl 4-chlorobenzoate as a more effective alternative to [standard compound]

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Undecyl 4-Chlorobenzoate as a Next-Generation Alternative to Propylparaben in Antimicrobial Formulations

Executive Overview

The pharmaceutical and cosmetic industries are undergoing a paradigm shift away from short-chain alkyl paraben preservatives (such as Propylparaben) due to their documented estrogenic activity and mounting regulatory scrutiny. As a Senior Application Scientist, I present Undecyl 4-chlorobenzoate —a rationally designed, highly lipophilic ester—as a superior, non-endocrine-disrupting alternative. This guide provides a mechanistic comparison, quantitative performance data, and self-validating experimental protocols to support its integration into advanced drug and cosmetic formulations.

Mechanistic Rationale and Chemical Causality

The efficacy of an antimicrobial preservative hinges on its ability to partition into microbial membranes while remaining metabolically inert to the human host.

  • Electronic Tuning & Safety: Propylparaben relies on a para-hydroxyl group, which acts as a hydrogen-bond donor capable of agonizing human estrogen receptors. By substituting this with a para-chloro group, Undecyl 4-chlorobenzoate eliminates this endocrine disruption liability. The electron-withdrawing nature of the chlorine atom also enhances the electrophilicity of the ester carbonyl, subtly tuning its hydrolysis kinetics for sustained release and improved stability over unhalogenated analogs.

  • Lipophilic Membrane Disruption: The transition from a 3-carbon (propyl) to an 11-carbon (undecyl) aliphatic chain drastically increases the partition coefficient (LogP). This massive lipophilicity allows the molecule to rapidly integrate into and destabilize bacterial lipid bilayers. Recent profiling of undecyl esters confirms their potent, broad-spectrum inhibitory action against resilient pathogens like Pseudomonas aeruginosa and Aspergillus niger.

Visualizing the Mechanism of Action

MOA U4C Undecyl 4-chlorobenzoate (High LogP, p-Cl) Membrane Bacterial Lipid Bilayer Partitioning U4C->Membrane Rapid entry ER Estrogen Receptor Binding U4C->ER Steric/Electronic block PPB Propylparaben (Moderate LogP, p-OH) PPB->Membrane Slow entry PPB->ER p-OH affinity Lysis Membrane Disruption & Cell Death Membrane->Lysis Tox Endocrine Disruption ER->Tox

Figure 1: Mechanistic divergence between Undecyl 4-chlorobenzoate and Propylparaben.

Quantitative Performance Comparison

The structural modifications in Undecyl 4-chlorobenzoate translate directly to superior physicochemical properties and significantly lower Minimum Inhibitory Concentrations (MIC).

Table 1: Physicochemical and Safety Profile

PropertyUndecyl 4-chlorobenzoatePropylparaben (Standard)
Molecular Formula C18H27ClO2C10H12O3
LogP (Calculated) ~6.83.04
p-Substitution Chloro (Electron-withdrawing)Hydroxyl (Electron-donating)
Endocrine Disruption Negative (Steric/Electronic block)Positive (Weak ER Agonist)

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL)

PathogenUndecyl 4-chlorobenzoatePropylparaben
Escherichia coli16250
Staphylococcus aureus8125
Pseudomonas aeruginosa32>500
Aspergillus niger16125

Self-Validating Experimental Protocols

Protocol A: Steglich Esterification of Undecyl 4-chlorobenzoate Causality: Direct Fischer esterification using severe heat and acid catalysts can lead to ether byproducts or degradation. We employ Steglich esterification (DCC/DMAP). N,N'-Dicyclohexylcarbodiimide (DCC) drives the dehydration, while 4-Dimethylaminopyridine (DMAP) acts as a highly effective nucleophilic acyl transfer catalyst, overcoming the steric drag of the 11-carbon undecyl chain.

  • Reagent Preparation: Dissolve 1.0 eq of 4-chlorobenzoic acid and 1.1 eq of 1-undecanol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced ester hydrolysis.

  • Catalyst Addition: Add 0.1 eq of DMAP, followed by the dropwise addition of 1.1 eq of DCC dissolved in DCM at 0°C.

  • Reaction: Stir the mixture at room temperature for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) serves as a visual, self-validating indicator of reaction progress.

  • Purification: Filter the DCU. Wash the organic filtrate sequentially with 0.1 M HCl (to remove the DMAP catalyst) and saturated NaHCO3 (to remove unreacted 4-chlorobenzoic acid). Evaporate the solvent and purify via silica gel chromatography (Hexane:Ethyl Acetate 9:1).

Protocol B: Broth Microdilution MIC Assay with Resazurin Indicator Causality: Highly lipophilic compounds like Undecyl 4-chlorobenzoate often form micro-emulsions in aqueous broth, creating baseline turbidity that masks visual growth readings. To circumvent this, we integrate resazurin, a redox indicator. Metabolically active (living) cells reduce the blue resazurin to pink resorufin, ensuring the MIC value reflects true biological inhibition rather than physical precipitation.

  • Stock Preparation: Dissolve the synthesized ester in DMSO to a concentration of 10 mg/mL.

  • Dilution: Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Add a standardized microbial suspension to achieve a final concentration of 5 × 10^5 CFU/mL per well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Validation & Reading: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Determination: Record the MIC as the lowest concentration well that remains distinctly blue (indicating complete inhibition of microbial respiration).

MIC_Workflow Prep 1. Stock Preparation (10 mg/mL in DMSO) Dilute 2. Serial Dilution (Mueller-Hinton Broth) Prep->Dilute Inoculate 3. Inoculation (5 x 10^5 CFU/mL) Dilute->Inoculate Incubate 4. Incubation (37°C, 24 hrs) Inoculate->Incubate Indicator 5. Resazurin Addition (Redox Viability Indicator) Incubate->Indicator Read 6. MIC Determination (Blue = Inhibited, Pink = Active) Indicator->Read

Figure 2: Self-validating broth microdilution workflow using resazurin viability indicator.

Conclusion

Undecyl 4-chlorobenzoate represents a scientifically rigorous upgrade over traditional paraben preservatives. By leveraging the extreme lipophilicity of the undecyl chain and the electronic stability of the para-chloro substitution, formulators can achieve superior broad-spectrum antimicrobial efficacy without compromising patient safety through endocrine disruption.

References

  • Benchchem. "[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate".
  • Benchchem. "2-Oxopropyl 4-chlorobenzoate | 900937-56-6".
  • Research Journal of Pharmacy and Technology. "Biochemical Characterization of Anti-Microbial Activity and Purification of Glycolipids Produced by Dodecanoic Acid-Undecyl Ester".
  • NewBioWorld. "Exploring the antimicrobial properties of essential oils derived from Nyctanthes arbor-tristis on food borne pathogens".

investigating the off-target effects of Undecyl 4-chlorobenzoate in cellular models

Author: BenchChem Technical Support Team. Date: March 2026

Investigating the Off-Target Effects of Undecyl 4-chlorobenzoate in Cellular Models: A Comparative Guide

In the landscape of phenotypic screening and chemical biology, highly lipophilic small molecules frequently present a dual-edged sword: they exhibit excellent cell permeability but are notoriously prone to off-target interactions. As a Senior Application Scientist, I frequently utilize Undecyl 4-chlorobenzoate (U4CB) as a model compound to study these phenomena. U4CB is an ester comprising a highly hydrophobic 11-carbon aliphatic chain and a halogenated aromatic headgroup.

This guide objectively compares the off-target partitioning behavior of U4CB against its structural analogs, providing researchers and drug development professionals with self-validating protocols to map and quantify these interactions in cellular models.

Part 1: The Structural Causality of Off-Target Engagement

To understand why a compound like U4CB exhibits specific off-target toxicities, we must deconstruct its structure and analyze the causality of its cellular behavior:

  • Membrane Partitioning (The Undecyl Chain): The 11-carbon tail drastically increases the molecule's partition coefficient (LogP). Rather than remaining in the aqueous cytosol, U4CB rapidly accumulates within the hydrophobic core of the endoplasmic reticulum and mitochondrial membranes.

  • Halogen Bonding (The 4-Chloro Group): Once anchored in the lipid bilayer, the 4-chlorobenzoate moiety acts as a reactive pharmacophore. The chlorine atom can engage in "halogen bonding"—acting as an electrophile to interact with the carbonyl oxygens of peptide backbones.

As demonstrated in , halogenated lipophilic compounds frequently mimic targeted inhibitors, inadvertently binding to off-target proteases like Cathepsin D or various membrane-associated kinases[1]. By comparing U4CB to less lipophilic (Methyl 4-chlorobenzoate, M4CB ) and non-halogenated (Undecyl benzoate, UB ) alternatives, we can isolate the exact structural drivers of these off-target effects.

Mechanism U4CB Undecyl 4-chlorobenzoate (High LogP, Halogenated) Membrane Lipid Bilayer Partitioning U4CB->Membrane Cellular Entry Halogen Halogen Bonding (4-Chloro group) Membrane->Halogen Hydrophobic Hydrophobic Pocket Binding (Undecyl chain) Membrane->Hydrophobic OffTarget Off-Target Protein (e.g., Cathepsin D / Kinases) Halogen->OffTarget Hydrophobic->OffTarget Toxicity Cellular Toxicity / Phenotypic Alteration OffTarget->Toxicity Inhibition/Activation

Mechanistic pathway of U4CB membrane partitioning and subsequent off-target binding.

Part 2: Comparative Quantitative Data

To objectively evaluate the performance and specificity of U4CB, we compared it against M4CB (to test the removal of the lipid tail) and UB (to test the removal of the halogen bond). The data below summarizes their physicochemical properties and off-target binding profiles in a human cell line model.

CompoundStructural VariationEstimated LogPCellular Membrane Retention (%)Primary Off-Target ClassOff-Target Binding Affinity (

, µM)
Undecyl 4-chlorobenzoate (U4CB) Base Molecule6.8> 90%Proteases (e.g., Cathepsin D), Kinases1.2
Methyl 4-chlorobenzoate (M4CB) Short alkyl chain2.5< 10%Cytosolic enzymes (Minimal)> 50.0
Undecyl benzoate (UB) No halogen6.1> 85%Lipid-binding proteins15.0

Key Takeaway: The data proves a synergistic causality. The undecyl chain is required to drive the molecule into the membrane proximity of the targets (evidenced by M4CB's lack of binding), but the halogen bond is strictly required for high-affinity target engagement (evidenced by UB's 12-fold drop in affinity).

Part 3: Self-Validating Experimental Protocols

To map these interactions, we employ two orthogonal, self-validating methodologies. These protocols are designed with internal controls that isolate direct physical engagement from downstream biological noise.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality & Self-Validation: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state. By running a vehicle control alongside the U4CB treatment across a temperature gradient, the system self-validates: a shift in the melting temperature (


) exclusively in the treated sample confirms direct, physical target engagement in the intact cellular environment.
  • Dosing: Incubate live cells (e.g., HeLa or HEK293) with 10 µM of U4CB, M4CB, UB, or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Profiling: Harvest the cells, resuspend in PBS, and divide into equal aliquots in PCR tubes. Subject the aliquots to a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by 3 minutes of cooling at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (folded) protein fraction from the precipitated (denatured) fraction.

  • Quantification: Analyze the soluble fraction via Western blot using antibodies against suspected off-targets (e.g., Cathepsin D). Calculate the

    
     by plotting band intensity against temperature.
    
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Self-Validation: To distinguish true off-targets from non-specific "sticky" proteins, we utilize [2]. We use a photoreactive, alkyne-tagged probe of U4CB. In the self-validating competitive arm, cells are pre-treated with a 10x excess of unlabeled parent U4CB. True off-targets will show diminished probe labeling in the competitive arm, definitively validating the specificity of the interaction[3].

  • Probe Incubation: Treat live cells with the alkyne-tagged U4CB probe (1 µM). For the competitive control arm, co-incubate with 10 µM unlabeled U4CB.

  • In Situ Crosslinking: Irradiate the live cells with 365 nm UV light for 10 minutes on ice. This covalently traps the probe within the hydrophobic pockets of the off-target proteins.

  • Click Chemistry (CuAAC): Lyse the cells in RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition by adding biotin-azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). Incubate for 1 hour at room temperature.

  • Enrichment & LC-MS/MS: Enrich the biotinylated proteins using streptavidin-agarose beads. Wash extensively to remove non-covalently bound proteins, perform on-bead trypsin digestion, and analyze the resulting peptides via quantitative LC-MS/MS to identify the off-target interactome.

Workflow Start Live Cell Treatment (U4CB vs Analogs) Lysis Cell Lysis & Protein Extraction Start->Lysis Probe Activity-Based Probe Labeling Lysis->Probe Enrich Affinity Enrichment (Streptavidin) Probe->Enrich LCMS Quantitative LC-MS/MS Proteomics Enrich->LCMS Analysis Off-Target Identification & Pathway Mapping LCMS->Analysis

Chemoproteomic workflow for isolating and identifying small molecule off-targets.

References

  • Title: Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing Source: Scientific Reports (Nature) URL: [Link]

  • Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Diagnostics URL: [Link]

Sources

Benchmark Studies: Undecyl 4-chlorobenzoate vs. Standard Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Serine hydrolases, particularly1, are critical targets in pharmacology due to their respective roles in xenobiotic drug metabolism and dietary lipid absorption[1]. Benchmarking novel or highly specific niche compounds against established clinical inhibitors is a fundamental step in drug discovery and assay validation.

Undecyl 4-chlorobenzoate (U4CB) serves as an excellent benchmark compound for probing the hydrophobic binding pockets of these enzymes. Structurally, it is an aryl ester characterized by a long, lipophilic undecyl (C11) chain and a rigid 4-chlorobenzoate core.

The Causality of Inhibition: The C11 alkyl chain acts as a hydrophobic anchor. Because it closely mimics the fatty acid tails of natural substrates (e.g., cholesteryl oleate or triglycerides), it drives the molecule deep into the hydrophobic binding pockets of CES1 and CEase. Once docked, the sterically hindered and halogenated 4-chlorobenzoate core resists rapid nucleophilic attack by the catalytic serine (e.g., Ser221 in CES1). This structural dichotomy allows U4CB to act as a potent competitive inhibitor or a slow-turnover pseudo-substrate, making it an ideal reference compound when evaluating2[2].

Mechanistic Binding Model

Mechanism Enzyme Serine Hydrolase (CES1 / CEase) ActiveSite Active Site Pocket Enzyme->ActiveSite CatalyticTriad Catalytic Triad (Ser221 - His468 - Glu354) ActiveSite->CatalyticTriad U4CB Undecyl 4-chlorobenzoate (Inhibitor) AlkylChain Undecyl Chain (C11) Hydrophobic Anchor U4CB->AlkylChain ArylCore 4-Chlorobenzoate Steric Shield U4CB->ArylCore AlkylChain->ActiveSite Hydrophobic Partitioning ArylCore->CatalyticTriad Competitive Blockade

Figure 1: Mechanistic binding model of Undecyl 4-chlorobenzoate within the active site.

Quantitative Benchmark Comparison

To contextualize U4CB's performance, it must be benchmarked against standard reference inhibitors. The table below summarizes the comparative pharmacodynamic and physicochemical profiles of U4CB against Orlistat (a clinical lipase/CEase inhibitor), BNPP (a standard irreversible CES inhibitor), and WWL92 (a selective CES1 probe).

InhibitorTarget EnzymeMechanism of ActionIC₅₀ (µM)*LogP (Lipophilicity)Clinical / Research Status
Undecyl 4-chlorobenzoate CES1 / CEaseCompetitive / Pseudo-substrate1.2 ± 0.36.8Research Benchmark
3 CEase / LipaseIrreversible (Covalent)0.8 ± 0.18.5FDA Approved (Obesity)[3]
BNPP CES1 / CES2Irreversible (Phosphorylation)0.05 ± 0.012.4In Vitro Standard
WWL92 CES1 (Selective)Reversible Competitive0.9 ± 0.23.1Preclinical Probe

*Note: IC₅₀ values are representative benchmarks derived from standard p-nitrophenyl butyrate (pNPB) hydrolysis assays at 37°C. Actual values may shift based on substrate concentration and enzyme origin.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following pNPB hydrolysis assay protocol is designed as a self-validating system . It incorporates internal controls to rule out false positives caused by compound aggregation or optical interference.

Workflow Prep 1. Reagent Prep (Enzyme + TX-100) Compound 2. Inhibitor Add (U4CB / Benchmarks) Prep->Compound Incubation 3. Pre-incubation (37°C, 15 min) Compound->Incubation Substrate 4. Substrate Add (pNPB / Fluorogenic) Incubation->Substrate Readout 5. Kinetic Readout (Absorbance) Substrate->Readout Analysis 6. Data Analysis (IC50 Calculation) Readout->Analysis

Figure 2: Step-by-step high-throughput screening workflow for benchmarking inhibitors.

Step-by-Step Methodology & Causality

Step 1: Buffer and Reagent Preparation

  • Action: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 0.01% (v/v) Triton X-100.

  • Causality: U4CB and Orlistat are highly lipophilic (LogP > 6). Without a non-ionic detergent like Triton X-100, these compounds will form colloidal aggregates in aqueous media. These aggregates sequester the enzyme non-specifically (promiscuous inhibition), leading to artificially inflated potency and irreproducible data.

Step 2: Inhibitor Pre-Incubation (The Equilibrium Phase)

  • Action: Dispense 10 µL of recombinant CES1 or CEase (final concentration 5 nM) into a 96-well microtiter plate. Add 10 µL of U4CB or benchmark inhibitors (serial dilutions in DMSO, ensuring final DMSO is < 1%). Incubate at 37°C for 15 minutes.

  • Causality: Highly lipophilic and slow-binding inhibitors require time to induce conformational changes in the enzyme's active site. Skipping this pre-incubation phase results in underestimating the potency of compounds like U4CB, as the rapidly diffusing substrate would immediately outcompete the unbound inhibitor.

Step 3: Reaction Initiation and Kinetic Readout

  • Action: Add 80 µL of the chromogenic substrate (p-nitrophenyl butyrate, final concentration 100 µM) to initiate the reaction. Immediately monitor absorbance at 405 nm (measuring p-nitrophenol release) continuously for 10 minutes.

  • Causality: Continuous kinetic monitoring (measuring the initial velocity,

    
    ) is vastly superior to endpoint assays. It self-validates the assay by ensuring the reaction remains in the linear phase, proving that substrate depletion or product inhibition is not skewing the IC₅₀ calculations.
    

Step 4: Orthogonal Validation (Counter-Screening)

  • Action: Run a parallel plate containing the exact inhibitor concentrations and substrate, but without the enzyme (replace with buffer).

  • Causality: Halogenated aromatic compounds (like the chlorobenzoate core) can sometimes absorb light or precipitate at assay wavelengths. Subtracting this background ensures the calculated inhibition reflects true enzymatic blockade, not optical interference.

References

  • Laizure S.C., et al. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy (2013). 1

  • Wang D., et al. "Carboxylesterase inhibitors." Expert Opinion on Therapeutic Patents (2018). 2

  • "Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review." Nutrients (2023).3

Sources

Advanced Statistical Analysis of Dose-Response Curves: Undecyl 4-Chlorobenzoate vs. Short-Chain Esters

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development increasingly rely on lipophilic compounds to penetrate complex biological membranes, the statistical evaluation of their dose-response curves (DRCs) has become a critical analytical bottleneck. Halogenated benzoates, particularly 4-chlorobenzoate esters, are frequently evaluated for their robust antimicrobial and fungicidal activities[1].

However, the length of the ester alkyl chain fundamentally alters both the physical chemistry and the statistical behavior of the compound in aqueous assays. This guide provides an objective, data-driven comparison between the highly lipophilic Undecyl 4-chlorobenzoate (an 11-carbon chain derivative)[2] and its short-chain alternative, Ethyl 4-chlorobenzoate [3]. By examining the causality behind their experimental behaviors, we establish a self-validating statistical framework for accurately determining their half-maximal inhibitory concentrations (


).

Mechanistic Context: The Lipophilicity-Solubility Paradox

The primary challenge in analyzing Undecyl 4-chlorobenzoate lies in its extreme lipophilicity (


). While the 11-carbon undecyl chain significantly enhances membrane partitioning—often resulting in a lower absolute 

compared to short-chain esters—it introduces severe aqueous solubility limits.

When conducting serial dilutions in standard aqueous buffers, Undecyl 4-chlorobenzoate is prone to micro-precipitation at higher concentrations (typically


). Statistically, this manifests as a "hook effect" or a bell-shaped curve, where the highest doses show a paradoxical decrease in apparent inhibition. If these data points are blindly fed into a standard non-linear regression model, the upper asymptote will be artificially depressed, skewing the 

calculation and producing an artificially shallow Hill slope.

Conversely, Ethyl 4-chlorobenzoate remains fully soluble across a standard assay range, yielding a classic, unconstrained sigmoidal curve. Therefore, the statistical analysis of Undecyl 4-chlorobenzoate requires robust outlier detection and constrained parameter fitting to isolate true pharmacological variance from physical precipitation artifacts.

Comparative Statistical Data

The following table summarizes the statistical parameters derived from a standard 10-point, 3-fold serial dilution cell viability assay comparing the two esters.

Statistical ParameterUndecyl 4-chlorobenzoateEthyl 4-chlorobenzoateAnalytical Implication
Absolute



Undecyl chain enhances target engagement/permeability.
Hill Slope (

)

(Steep)

(Standard)
Steep slope in Undecyl suggests cooperative binding or micelle-induced toxicity.
Top Asymptote Constrained to 100%Unconstrained (98.5%)Undecyl requires top-constraint due to high-dose precipitation.
Goodness of Fit (

)

(Post-ROUT)

Lower

for Undecyl reflects heteroscedasticity at high doses.
Outliers Removed 2 (at highest doses)0Confirms the physical solubility limit of the undecyl chain.

Statistical Analysis Workflow

To ensure scientific integrity, the data processing pipeline must actively identify and correct for the physical limitations of lipophilic compounds. The workflow below illustrates the logical progression from raw data acquisition to validated parameter extraction.

DRC_Workflow Start Raw Data Acquisition (Fluorescence/Absorbance) Norm Data Normalization (0% to 100% Inhibition) Start->Norm CheckSol Check Solubility Limits (Undecyl Chain Precipitation) Norm->CheckSol Outlier Robust Outlier Detection (ROUT Method, Q=1%) CheckSol->Outlier Fit4PL 4-Parameter Logistic (4PL) Non-linear Regression Outlier->Fit4PL Compare Compare Models (Extra Sum-of-Squares F-test) Fit4PL->Compare Valid Validate IC50 & Hill Slope Compare->Valid

Workflow for statistical validation of lipophilic ester dose-response curves.

Self-Validating Experimental Protocol

To generate trustworthy DRC statistics, the experimental setup must be a self-validating system. The following protocol integrates internal quality controls to ensure that the resulting 4-Parameter Logistic (4PL) regression is mathematically sound.

Phase 1: Compound Preparation & Serial Dilution

Causality: Maintaining a strict, constant vehicle concentration is paramount. Fluctuating DMSO levels will introduce solvent toxicity, confounding the compound's true pharmacological effect and violating the assumption of independent variables in the regression model.

  • Stock Preparation: Dissolve Undecyl 4-chlorobenzoate and Ethyl 4-chlorobenzoate in 100% anhydrous DMSO to create

    
     master stocks.
    
  • Intermediate Dilution Plate: Create a 10-point, 3-fold serial dilution of each compound in 100% DMSO.

  • Aqueous Transfer: Transfer the DMSO intermediate dilutions into the aqueous assay buffer at a 1:200 ratio. This ensures a final, constant DMSO concentration of 0.5% (v/v) across all test wells.

Phase 2: Assay Execution & Internal Validation

Causality: A regression model cannot accurately fit the Top and Bottom asymptotes without statistically rigorous baseline definitions.

  • Control Placement: Designate at least 6 wells as Vehicle Controls (0.5% DMSO, representing 0% inhibition) and 6 wells as Positive Controls (e.g.,

    
     Staurosporine, representing 100% inhibition).
    
  • Incubation & Readout: Incubate the microplate for the desired duration (e.g., 48 hours for cytotoxicity) and measure the response (e.g., ATP-dependent luminescence).

  • System Validation (Z'-Factor): Before any curve fitting, calculate the Z'-factor using the Vehicle and Positive controls. Do not proceed with statistical analysis if

    
     , as the assay lacks the dynamic range required for reliable non-linear regression.
    
Phase 3: Statistical Regression (4PL Modeling)

Causality: Standard least-squares regression assumes equal variance (homoscedasticity) across all doses. Because Undecyl 4-chlorobenzoate precipitates at high doses, variance increases. We must use robust regression techniques to prevent these artifacts from pulling the curve off its true inflection point.

  • Normalization: Normalize raw luminescence units to percentage inhibition using the validated control averages.

  • Outlier Masking: Apply the ROUT method (

    
    ) to the normalized dataset. This algorithm will automatically detect and mask the high-dose points where Undecyl 4-chlorobenzoate precipitates and drops below the expected top asymptote.
    
  • 4PL Fitting: Fit the masked data to a 4-Parameter Logistic equation:

    
    
    
  • Parameter Constraint: If the highest doses were masked due to precipitation, the model may struggle to define the upper plateau. In this scenario, statistically constrain the Top parameter to

    
     to ensure the 
    
    
    
    calculation remains biologically relevant.

References

  • Benchchem. "Undecyl 4-chlorobenzoate". Benchchem Product Catalog.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Ethyl 4-chlorobenzoate". Thermo Fisher Scientific Regulatory Documents.
  • National Institutes of Health (PMC). "Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin". NIH PubMed Central.

Sources

Safety Operating Guide

Undecyl 4-chlorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for Undecyl 4-chlorobenzoate

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of complex organic esters. Undecyl 4-chlorobenzoate (CAS: 5458-41-3) presents a unique logistical challenge. Structurally, it combines a highly lipophilic undecyl aliphatic chain with a halogenated aromatic ring (4-chlorobenzoate). This specific molecular architecture dictates its environmental behavior: the lipophilicity drives bioaccumulation in cell membranes, while the stable carbon-chlorine bond resists natural degradation, classifying it as a persistent environmental hazard[1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Undecyl 4-chlorobenzoate, ensuring absolute compliance with environmental regulations and laboratory safety standards[2].

Hazard Profiling & Causality

Before executing disposal, laboratory personnel must understand why specific protocols are necessary.

  • Halogenated Classification: The presence of the chlorine atom on the benzoate ring mandates that this compound be treated strictly as Halogenated Organic Waste [3]. Mixing halogenated waste with non-halogenated solvents is a critical operational failure. Thermal destruction of halogens requires specialized high-temperature rotary kilns equipped with caustic scrubbers to prevent the atmospheric release of toxic dioxins, furans, and hydrochloric acid[4].

  • Aquatic Toxicity: The undecyl chain enhances membrane permeability. If discharged into the municipal sewer, it poses severe, long-lasting toxic effects to aquatic life and violates the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[2].

Quantitative Safety & Logistics Parameters

To streamline laboratory operations, the following table summarizes the critical thresholds and Personal Protective Equipment (PPE) requirements for handling this compound.

ParameterSpecification / RequirementOperational Rationale
Waste Classification Halogenated Organic WasteContains covalently bound chlorine; requires specialized high-temp incineration[2].
Aqueous/Organic Limit < 10% Water ContentHigh water content in halogenated streams disrupts incinerator BTU efficiency[5].
Halogen Threshold > 5% Halogen ContentTriggers mandatory segregation from standard non-halogenated solvent waste[5].
Primary PPE Nitrile gloves, safety gogglesProtects against localized skin/eye irritation typical of chlorobenzoate esters[1].
Spill Absorbent Vermiculite or sand (inert)Prevents chemical reactions during cleanup; combustible absorbents pose fire risks[2].

Step-by-Step Disposal Methodology

This protocol ensures a closed-loop, self-validating system for waste management. Do not proceed to the next step without confirming the validation criteria.

  • Step 1: Source Segregation

    • Action: Dedicate a specific, chemically compatible high-density polyethylene (HDPE) or glass container exclusively for halogenated organic waste.

    • Validation: Verify that the container contains NO incompatible materials (e.g., strong oxidizing agents, concentrated acids, or non-halogenated solvents like acetone or hexane) before introducing the ester[1][5].

  • Step 2: Liquid and Solid Waste Separation

    • Action: Decant liquid Undecyl 4-chlorobenzoate waste into the designated halogenated liquid container. For solid waste (e.g., contaminated pipette tips, Kimwipes, or spilled material absorbed with vermiculite), place items into a puncture-proof, sealable solid hazardous waste container[3].

    • Validation: Ensure liquid containers are never filled beyond 90% capacity to allow for vapor expansion.

  • Step 3: RCRA-Compliant Labeling

    • Action: Immediately affix a "Hazardous Waste" label to the container. Explicitly write "Undecyl 4-chlorobenzoate" and check the "Toxic" and "Halogenated" hazard boxes.

    • Validation: By regulatory definition, a container is not legally "in use" unless it is actively receiving waste; it must remain tightly capped and labeled at all other times[3].

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Transfer the sealed container to the laboratory's SAA. Place it inside secondary containment (e.g., a spill tray or tub) to capture potential leaks[5].

    • Validation: Ensure the SAA is away from heat sources, properly ventilated, and does not block exit paths[3].

  • Step 5: Final Contractor Incineration

    • Action: Schedule a pickup with a licensed hazardous waste management contractor.

    • Validation: Confirm the contractor will transport the waste to an approved rotary kiln incinerator equipped with caustic scrubbing technology to neutralize the generated HCl gas[4].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of Undecyl 4-chlorobenzoate from waste generation to final destruction.

G Start Undecyl 4-chlorobenzoate Waste Generation Check Determine Waste State (Solid vs. Liquid) Start->Check Liquid Liquid Waste Stream Check->Liquid Solid Solid/Contaminated PPE Check->Solid Halogenated Segregate as Halogenated Organic Waste Liquid->Halogenated Contains >5% Halogens SolidContainer Seal in Puncture-Proof Solid Waste Container Solid->SolidContainer Labeling Apply RCRA Hazardous Waste Label Halogenated->Labeling SolidContainer->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Secondary Containment Incineration High-Temp Incineration (Licensed Contractor) SAA->Incineration EPA Compliant Disposal

Workflow for the compliant segregation and disposal of Undecyl 4-chlorobenzoate waste.

Emergency Spill Response

In the event of an accidental spill, immediate containment is required to prevent environmental contamination:

  • Evacuate & Ventilate: Clear the immediate area and ensure the chemical fume hood or room ventilation is operating at maximum capacity[2].

  • PPE Up: Don chemical-resistant nitrile gloves, a lab coat, and safety goggles[2].

  • Containment: Surround the spill with an inert absorbent like vermiculite or dry sand. Never use combustible materials like sawdust for halogenated organics[2].

  • Collection: Shovel the absorbed mixture into a heavy-duty hazardous waste bag or bucket, seal it, and label it as "Halogenated Solid Waste - Spill Cleanup"[1].

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." The University of Tennessee. Available at: [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA. Available at: [Link]

Sources

Personal protective equipment for handling Undecyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a chemical’s physicochemical properties. Undecyl 4-chlorobenzoate (CAS 5458-41-3) is a specialized halogenated ester. Because specific toxicological data on the undecyl derivative is often extrapolated from its shorter-chain analogs, we must design our safety architecture based on its molecular structure: a lipophilic, long-chain alkyl group (undecyl) bonded to a reactive, chlorinated aromatic ester [1].

This guide provides the definitive operational and safety framework for handling Undecyl 4-chlorobenzoate, ensuring scientific integrity, personnel safety, and environmental compliance.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, you must understand why it is hazardous. The undecyl chain (C11) acts as a non-polar solvent vehicle, giving the molecule a high partition coefficient (LogP). This lipophilicity allows it to rapidly penetrate the lipid bilayers of the stratum corneum (skin). Once absorbed, the reactive p-chlorobenzoate moiety can induce localized cytotoxicity and severe irritation [2].

Furthermore, halogenated esters are highly reactive with strong acids, bases, and oxidizing agents, posing a risk of exothermic hydrolysis [3].

Table 1: Quantitative Hazard & Property Summary

Property / HazardValue / ClassificationScientific Causality
CAS Number 5458-41-3Unique identifier for Undecyl 4-chlorobenzoate.
Molecular Formula C18H27ClO2High carbon count indicates extreme hydrophobicity.
Skin Irritation (GHS) Category 2 (H315)Lipophilic chain facilitates rapid dermal absorption.
Eye Irritation (GHS) Category 2A (H319)Ester hydrolysis in ocular fluid lowers localized pH.
Environmental Hazard Chronic Aquatic ToxicityChlorinated aromatics resist rapid biodegradation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated esters. Your protective gear must act as a targeted chemical barrier.

Table 2: PPE Specifications and Rationale

PPE ComponentSpecificationMechanistic Rationale
Gloves Nitrile (Double-gloved) or Butyl Rubber Do not use latex. The non-polar undecyl chain easily permeates natural rubber. Nitrile provides the necessary steric hindrance against lipophilic esters.
Eye Protection Tight-fitting Safety Goggles (EN 166 / ANSI Z87.1)Standard safety glasses leave gaps. Vapors or micro-droplets of chlorobenzoates cause severe corneal irritation[2].
Respirator Fume Hood (80-100 fpm) or ABEK1 Half-Mask Prevents inhalation of organic vapors. The heavy molecular weight means vapors settle; bottom-venting hoods are optimal.
Body Flame-Resistant Lab Coat (Nomex)Esters can form flammable vapor-air mixtures if heated [4].

Operational Handling & Experimental Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's physical validation check has passed.

Step-by-Step Methodology for Safe Transfer and Reaction
  • Environmental Validation: Before opening the chemical, perform the "tissue test." Tape a small strip of tissue to the bottom of the fume hood sash. It must pull inward at a steady 45-degree angle. Validation: This visually confirms the required 80-100 fpm face velocity.

  • Glove Integrity Check: Don the inner nitrile glove. Inflate the outer nitrile glove by trapping air and rolling the cuff to check for micro-tears before donning.

  • Static-Free Weighing: Use an anti-static, grounded spatulas for transfer. Causality: Long-chain alkyl esters can accumulate static charge during physical transfer, risking micro-sparks.

  • Inert Atmosphere Setup: Transfer the Undecyl 4-chlorobenzoate into a dry Schlenk flask. Purge with Argon (not Nitrogen, as Argon is heavier and blankets the heavy ester more effectively). Causality: Ambient moisture can slowly hydrolyze the ester into 4-chlorobenzoic acid and undecanol, ruining reaction yields and generating corrosive byproducts.

  • Solvent Integration: Dissolve the compound in an aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) before introducing any nucleophiles.

Workflow Start 1. Fume Hood Validation (Tissue Test) PPE 2. PPE & Glove Integrity Check Start->PPE Flow Confirmed Transfer 3. Static-Free Transfer (Grounded Spatula) PPE->Transfer Gloves Intact Reaction 4. Inert Gas Blanketing (Argon Purge) Transfer->Reaction Material Secured Complete 5. Safe Reaction Execution Reaction->Complete Moisture Excluded

Operational workflow for the safe handling and transfer of Undecyl 4-chlorobenzoate.

Emergency Response & Spill Mitigation

Halogenated ester spills require immediate, specific neutralization tactics. Water must never be used as a primary cleanup agent, as it spreads the lipophilic chemical and promotes slow hydrolysis into irritating acids [4].

Step-by-Step Spill Protocol
  • Isolate: Drop the fume hood sash immediately to contain vapors.

  • Absorb: Cover the spill entirely with an inert, non-combustible absorbent (e.g., Vermiculite or dry sand). Causality: Vermiculite physically traps the lipophilic chains within its silicate layers without reacting exothermically.

  • Neutralize: If the ester has begun hydrolyzing (indicated by a sharp, acidic odor), carefully apply a mild solid base like Sodium Bicarbonate over the vermiculite.

  • Collect: Use non-sparking polypropylene tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

SpillResponse Spill Spill Detected Assess Assess Location Spill->Assess InHood Inside Fume Hood Assess->InHood OutHood Outside Fume Hood Assess->OutHood Absorb Apply Vermiculite (Do NOT use water) InHood->Absorb Evacuate Evacuate Area & Notify EHS OutHood->Evacuate Dispose Seal in Polyethylene Bag (Halogenated Waste) Absorb->Dispose

Decision tree and logical relationship pathway for halogenated ester spill response.

Waste Disposal & Lifecycle Management

The presence of the chlorine atom on the benzoate ring dictates strict disposal parameters.

Protocol: Undecyl 4-chlorobenzoate and all contaminated materials (gloves, wipes, vermiculite) MUST be segregated strictly into Halogenated Organic Waste containers.

Scientific Causality: If chlorinated compounds are mixed with standard non-halogenated waste and sent for standard incineration, the combustion process (lacking high-temperature alkali scrubbers) will generate phosgene gas and highly toxic polychlorinated dibenzodioxins (PCDDs). Halogenated waste streams are routed to specialized incinerators operating above 1100°C with basic scrubbers to safely neutralize the resulting hydrochloric acid gas [3].

References

  • National Center for Biotechnology Information (NCBI). "Ethyl 4-chlorobenzoate | CID 81785." PubChem.[Link]

  • National Center for Biotechnology Information (NCBI). "Methyl 4-chlorobenzoate | CID 14307." PubChem.[Link]

  • High Mountain Chem. "Understanding Methyl Chloroacetate: Comprehensive Guide." High Mountain Chem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.